Abbott
Description
Structure
3D Structure
Properties
CAS No. |
5302-27-2 |
|---|---|
Molecular Formula |
C8H15N3O2 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1,2-di(propan-2-yl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C8H15N3O2/c1-5(2)10-7(12)9-8(13)11(10)6(3)4/h5-6H,1-4H3,(H,9,12,13) |
InChI Key |
FUPIHZLHPHQVJZ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=O)NC(=O)N1C(C)C |
Canonical SMILES |
CC(C)N1C(=O)NC(=O)N1C(C)C |
Appearance |
Solid powder |
Other CAS No. |
5302-27-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2-diisopropylurazole, sodium salt A 10749 A-10749 |
Origin of Product |
United States |
Foundational & Exploratory
Abbott Alinity m Molecular Diagnostics: A Technical Overview
The Abbott Alinity m is a fully automated, random-access molecular diagnostics system designed to enhance laboratory workflow and provide reliable, high-quality results. This technical guide delves into the core principles of the Alinity m, its key technologies, and performance characteristics, offering researchers, scientists, and drug development professionals a comprehensive understanding of its capabilities.
Core Technological Principles
The Alinity m system integrates several key technologies to automate the entire molecular testing process, from sample preparation to result analysis. The platform's design emphasizes flexibility, efficiency, and accuracy.
Sample Preparation: Magnetic Microparticle Technology
At the heart of the Alinity m's sample preparation is the use of magnetic microparticle technology for nucleic acid extraction.[1][2][3] This process involves the lysis of cells or viruses to release their genetic material (DNA or RNA). The nucleic acids are then captured by magnetic microparticles.[1][2][3] A series of wash steps removes inhibitors and other unbound sample components, resulting in a purified nucleic acid eluate ready for amplification.[1][2][3] This automated extraction process is crucial for ensuring the quality and purity of the target nucleic acids, which is essential for sensitive and specific downstream amplification. An internal control (IC), an unrelated RNA or DNA sequence, is introduced at the beginning of the sample preparation process to monitor the efficiency of extraction and amplification for each sample.[2][4]
Amplification and Detection: Real-Time PCR
The Alinity m utilizes real-time polymerase chain reaction (PCR) technology for the amplification and detection of target nucleic acid sequences.[1][5][6] For RNA viruses like HIV-1 and SARS-CoV-2, the process begins with reverse transcription to convert the viral RNA into complementary DNA (cDNA).[1][2] This is followed by PCR amplification, where specific primers and probes are used to amplify and detect the target sequences. The use of fluorescently labeled probes allows for the real-time monitoring of the amplification process.[3] As the target DNA is amplified, the probe binds to the amplicon, and a fluorescent signal is generated. The intensity of this signal is proportional to the amount of amplified product, enabling quantitative or qualitative detection of the target.[3]
Many Alinity m assays employ a multiplex design, allowing for the detection of multiple targets in a single reaction.[3][7][8] For example, the Alinity m Resp-4-Plex assay can simultaneously detect and differentiate RNA from Influenza A, Influenza B, RSV, and SARS-CoV-2.[3] Furthermore, some assays, like the Alinity m HIV-1 and SARS-CoV-2 assays, are designed with dual targets within the pathogen's genome to ensure robust detection even in the presence of genetic mutations.[9][10]
System Workflow and Operational Efficiency
The Alinity m is engineered for continuous and random-access sample processing, which significantly improves laboratory workflow and turnaround time.[5][11][12] The system's "ReadiFlex Technology" allows for true random access, meaning that any test can be performed at any time, including STAT (urgent) samples, without the need for batching.[5][12][13] This is achieved through the use of multiple independent assay processing units.[14]
The system can process up to 300 samples in approximately 8 hours, with the first result available in under 120 minutes.[5][12][15] The ability to have up to 20 different assays on board at any given time further enhances its flexibility and efficiency.[5][13]
Performance Characteristics
The performance of the Alinity m system has been evaluated for various assays, demonstrating high sensitivity, specificity, and reproducibility. The following tables summarize key performance data for select assays.
| Performance Metric | Alinity m System | Reference |
| Time to First Result | < 115 - 120 minutes | [5][12][15] |
| Throughput | ~300 samples in 8 hours | [5][12][16] |
| On-board Assay Capacity | Up to 20 assays | [5][13] |
| Assay | Analyte | Limit of Detection (LoD) | Clinical Agreement (vs. other platforms) | Reference |
| Alinity m SARS-CoV-2 | SARS-CoV-2 RNA | 50 virus copies/mL | PPA: 100%, NPA: 99.5% (vs. Roche cobas 6800) | [4][17][18] |
| Alinity m HIV-1 | HIV-1 RNA | - | - | [1][9] |
| Alinity m HBV | HBV DNA | 10 IU/mL (in plasma and serum) | - | [14] |
| Alinity m HR HPV | High-Risk HPV DNA | - | - | [7][19] |
| Alinity m STI | C. trachomatis, N. gonorrhoeae, T. vaginalis, M. genitalium | - | - | [8][15] |
PPA: Positive Percent Agreement; NPA: Negative Percent Agreement
Experimental Protocols
The methodologies for key experiments cited in the performance characteristics are detailed in the respective assay's Instructions for Use and validation studies. A generalized protocol for an Alinity m assay is as follows:
-
Sample Collection and Handling: Specimens are collected according to standard clinical procedures. For example, nasopharyngeal swabs for respiratory viruses or whole blood/plasma for viral load monitoring.[2][9] Proper handling and storage are crucial to maintain the integrity of the nucleic acids.
-
Assay Setup: The user loads the patient samples, assay-specific reagents (amplification and activation trays), and bulk solutions (lysis solution, diluent, etc.) onto the Alinity m system.[1][9] The system's software allows for the selection of the desired assays for each sample.
-
Automated Sample Preparation: The Alinity m automatically performs the nucleic acid extraction process. This includes sample lysis, binding of nucleic acids to magnetic microparticles, washing to remove inhibitors, and elution of the purified nucleic acids.[1][2][3]
-
Automated RT-PCR and Detection: The purified nucleic acid eluate is mixed with the assay-specific amplification and detection reagents in a reaction vessel.[1][9] The vessel is then transferred to a thermocycler for reverse transcription (for RNA targets), PCR amplification, and real-time fluorescence detection.[1][3]
-
Data Analysis and Reporting: The system's software automatically analyzes the real-time PCR data to determine the presence or absence of the target nucleic acid and, for quantitative assays, calculates the concentration. The results are then reported to the laboratory information system.[15]
Visualizing the Alinity m Workflow and Technology
To better illustrate the principles discussed, the following diagrams have been created using the DOT language.
Caption: High-level workflow of the this compound Alinity m system.
References
- 1. extranet.who.int [extranet.who.int]
- 2. fda.gov [fda.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alinity M Product Overview | this compound Molecular [molecular.this compound]
- 6. antisel.gr [antisel.gr]
- 7. Alinity m HR HPV Assay [molecular.this compound]
- 8. Alinity m STI Assay [molecular.this compound]
- 9. fda.gov [fda.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Alinity m Instrument | this compound Molecular [molecular.this compound]
- 13. Alinity m Instrument | this compound Molecular [molecular.this compound]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Performance characteristics of the this compound Alinity m SARS-CoV-2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Performance characteristics of the this compound Alinity m SARS-CoV-2 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alinity m HR HPV Assay: United States Clinical Trial Design and High-Risk Human Papillomavirus Prevalence - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Abbott ARCHITECT Immunoassay Systems
For Researchers, Scientists, and Drug Development Professionals
The Abbott ARCHITECT family of immunoassay analyzers represents a cornerstone of modern diagnostic testing, offering a robust and automated platform for a wide array of applications. This guide provides a detailed exploration of the core technology that underpins these systems, focusing on the principles of Chemiluminescent Microparticle Immunoassay (CMIA), experimental workflows, and performance characteristics.
Core Technology: Chemiluminescent Microparticle Immunoassay (CMIA)
At the heart of the ARCHITECT systems lies the advanced CMIA technology. This methodology leverages the specificity of antigen-antibody reactions, the speed of magnetic microparticle separation, and the high sensitivity of chemiluminescent detection. The key components of this technology are paramagnetic microparticles and an acridinium-based chemiluminescent label.[1][2][3]
Paramagnetic Microparticles: These microscopic particles serve as the solid phase for the immunoassay. They are coated with specific antigens or antibodies that bind to the target analyte in the sample.[2] Their paramagnetic nature allows for rapid and efficient separation of the bound and unbound components of the reaction mixture through the application of a magnetic field. This wash step is crucial for minimizing background noise and enhancing assay sensitivity.
Acridinium-Labeled Conjugates: The detection molecule in ARCHITECT assays is a conjugate labeled with a proprietary acridinium derivative. Acridinium is a chemiluminescent compound that, upon oxidation in an alkaline environment, emits a flash of light.[1] This light emission is measured by the system's luminometer and is directly proportional to the amount of analyte present in the sample.
The Signaling Pathway: Acridinium Chemiluminescence
The generation of the light signal in ARCHITECT immunoassays is a two-step chemical reaction initiated by the addition of two key reagents: the Pre-Trigger and Trigger solutions.
-
Pre-Trigger Solution: This solution contains hydrogen peroxide, which reacts with the acridinium label on the conjugate.[1]
-
Trigger Solution: The addition of a strong base, typically sodium hydroxide, creates the alkaline environment necessary for the oxidative reaction to proceed, resulting in the emission of light.[1]
The intensity of the light flash, measured in Relative Light Units (RLUs), is then used to calculate the concentration of the analyte in the sample.
Experimental Workflow: A Two-Step Immunoassay Protocol
The majority of assays on the ARCHITECT system follow a two-step protocol, which is designed to maximize sensitivity and specificity by minimizing interferences. The following is a generalized methodology for a typical sandwich immunoassay (e.g., for the detection of an antigen).
Experimental Protocol:
-
Sample and Microparticle Incubation: The patient sample, assay-specific diluent, and paramagnetic microparticles coated with a capture antibody are combined in a reaction vessel. The mixture is incubated, allowing the target antigen in the sample to bind to the capture antibodies on the microparticles.
-
Magnetic Separation and Wash: A magnetic field is applied to the reaction vessel, immobilizing the microparticles. The unbound sample components are then washed away.
-
Conjugate Incubation: An acridinium-labeled antibody (conjugate), specific to a different epitope on the target antigen, is added to the reaction vessel. The mixture is incubated, allowing the conjugate to bind to the captured antigen, forming a "sandwich" of microparticle-antibody-antigen-conjugate.
-
Second Magnetic Separation and Wash: The magnetic field is reapplied, and the unbound conjugate is washed away. This step is critical to reduce background signal.
-
Signal Generation and Detection: The Pre-Trigger and Trigger solutions are added sequentially. The resulting chemiluminescent reaction is measured by the system's photomultiplier tube, and the signal is reported in RLUs.
-
Data Analysis: The RLUs are converted to a concentration value based on a previously established calibration curve for the specific assay.
Quantitative Performance Data
The ARCHITECT systems are renowned for their analytical performance. The following tables summarize representative performance data for a selection of assays, highlighting the precision, linearity, and sensitivity of the platform.
Table 1: Precision of Selected ARCHITECT Immunoassays
| Assay | Analyte Concentration | Within-Run CV (%) | Total CV (%) |
| Procalcitonin (PCT) [4] | Low Control | < 3.5 | < 3.5 |
| High Control | < 3.5 | < 3.5 | |
| Cardiac Troponin I (cTnI) [5] | 0.05 ng/mL | - | < 10 |
| Thyroid Stimulating Hormone (TSH) [5] | - | 3.6 - 8.2 | 3.6 - 8.2 |
| Free Thyroxine (FT4) [5] | - | 3.6 - 8.2 | 3.6 - 8.2 |
| Methotrexate [6] | 0.07 µmol/L | 2.65 | 1.78 |
| 0.45 µmol/L | 1.57 | 3.16 | |
| 1.0 µmol/L | 2.13 | 3.68 |
Table 2: Linearity of Selected ARCHITECT Immunoassays
| Assay | Linear Range |
| CEA | to ng/mL[7] |
| Ferritin | to ng/mL[7] |
| Free PSA | to ng/mL[7] |
| Free T4 | to ng/dL[7] |
| FSH | to mIU/mL[7] |
| LH | to mIU/mL[7] |
| Progesterone | to ng/mL[7] |
| Prolactin | to ng/mL[7] |
| Total PSA | to ng/mL[7] |
| Total T3 | to ng/mL[7] |
| Total T4 | to ug/dL[7] |
| TSH | to uIU/mL[7] |
Interference Studies
A critical aspect of any immunoassay is its resistance to interfering substances that may be present in patient samples. This compound has conducted extensive studies to minimize and characterize the effects of common interferents such as hemolysis, icterus, and lipemia.
For many assays, no significant interference is observed from common substances at clinically relevant concentrations. For example, studies on the ARCHITECT digoxin assays have shown them to be free of interference from spironolactone, potassium canrenoate, and their common metabolite canrenone.[8] However, it is important to note that high levels of certain interferents can affect some assays. For instance, one study showed that severe hemolysis could lead to an overestimation of ferritin and TSH levels, while lipemia could cause a decrease in measured progesterone concentrations.[9] this compound provides detailed information on potential interferences in the package inserts for each specific assay.[10] Furthermore, this compound has confirmed that their on-market ARCHITECT and Alinity assays do not use a free capture streptavidin/biotin format, which is a known source of significant biotin interference.[11]
Conclusion
The this compound ARCHITECT immunoassay systems, powered by CMIA technology, provide a highly sensitive, specific, and reliable platform for a vast range of diagnostic and research applications. The combination of paramagnetic microparticle-based separation, acridinium-based chemiluminescence, and a sophisticated two-step assay protocol ensures high-quality results with minimal interference. The quantitative data on precision and linearity underscore the robustness and reproducibility of the platform, making it an invaluable tool for researchers, scientists, and drug development professionals. For detailed information on specific assays, including performance characteristics and potential interferences, users should always refer to the official this compound ARCHITECT assay package inserts.[10]
References
- 1. scribd.com [scribd.com]
- 2. Comparison and evaluation of this compound chemiluminescent microparticle immunoassay and ChIVD light‐initiated chemiluminescent assay in the detection of Treponema pallidum antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of the Procalcitonin Assay on the this compound Architect i1000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. auditmicro.com [auditmicro.com]
- 8. This compound ARCHITECT clinical chemistry and immunoassay systems: digoxin assays are free of interferences from spironolactone, potassium canrenoate, and their common metabolite canrenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. inciid.org [inciid.org]
Revolutionizing Clinical Research: A Technical Guide to Abbott's i-STAT Point-of-Care Testing
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of clinical research and drug development, the demand for rapid, reliable, and actionable data is paramount. Traditional central laboratory testing, while robust, often introduces logistical challenges and delays that can impede the progress of a clinical trial. Abbott's i-STAT system emerges as a powerful solution, offering a portable, handheld analyzer that delivers lab-quality results at the point of care. This technical guide provides an in-depth exploration of the i-STAT system, its core technology, and its application in clinical research, empowering research professionals to leverage this technology for enhanced efficiency and data quality.
The i-STAT System: A Paradigm Shift in Point-of-Care Analytics
The this compound i-STAT system is a cartridge-based, handheld analyzer designed for the in vitro quantification of a wide array of analytes from a small whole blood sample.[1][2] Its portability and ease of use make it an invaluable tool in various clinical settings, including clinical trials where immediate access to patient data can significantly impact decision-making.[3] The system operates on the principle of single-use cartridges containing microfabricated sensors, a calibrant solution, and a fluidics system, ensuring a self-contained and user-friendly testing process.[4]
Core Technology: Miniaturized Biosensors for Rapid Analysis
At the heart of the i-STAT system are its disposable cartridges, each embedded with a unique combination of biosensors on a silicon chip.[5] These sensors are miniaturized versions of traditional laboratory electrode technology, enabling the measurement of various parameters including blood gases, electrolytes, metabolites, and coagulation.[2] For immunoassays such as cardiac troponin I (cTnI) and B-type natriuretic peptide (BNP), the system utilizes a sandwich-type immunoassay with electrochemical detection.[2] The prothrombin time/international normalized ratio (PT/INR) is determined using a recombinant human thromboplastin with electrochemical detection of the clotting endpoint.[2]
Upon insertion of a cartridge and sample, the i-STAT analyzer automates the entire testing sequence, including sample aspiration, mixing with the internal calibrant, and measurement by the specific sensors. The analyzer then converts the electrical signals from the sensors into clinically relevant results, which are displayed on the screen in approximately two minutes for most tests.[1]
The i-STAT Cartridge Menu: A Comprehensive Panel for Clinical Research
A key advantage of the i-STAT system is its extensive menu of single-use test cartridges, each tailored to specific clinical needs.[1][6] This allows researchers to select the most relevant panel of analytes for their study protocol, optimizing efficiency and cost-effectiveness. The table below summarizes some of the cartridges commonly utilized in clinical research settings.
| Cartridge | Analytes Measured | Sample Size | Sample Type |
| CHEM8+ | Sodium (Na), Potassium (K), Chloride (Cl), Total CO2 (TCO2), Anion Gap, Ionized Calcium (iCa), Glucose (Glu), Urea Nitrogen (BUN)/Urea, Creatinine (Crea), Hematocrit (Hct), Hemoglobin (Hgb) | 95 µL | Arterial and venous whole blood |
| CG8+ | Sodium (Na), Potassium (K), Ionized Calcium (iCa), Glucose (Glu), Hematocrit (Hct), Hemoglobin* (Hgb), pH, PCO2, PO2, TCO2, Bicarbonate (HCO3), Base Excess* (BE), sO2 | 95 µL | Arterial, venous, or capillary whole blood |
| EG7+ | Sodium (Na), Potassium (K), Ionized Calcium (iCa), Glucose (Glu), Hematocrit (Hct), Hemoglobin (Hgb), pH, PCO2, PO2, TCO2, Bicarbonate (HCO3), Base Excess* (BE), sO2 | 95 µL | Arterial, venous, or capillary whole blood |
| CG4+ | pH, PCO2, PO2, TCO2, Bicarbonate* (HCO3), Base Excess* (BE), sO2*, Lactate | 95 µL | Arterial, venous, or capillary whole blood[7] |
| PT/INR | Prothrombin Time (PT), International Normalized Ratio (INR) | 17 µL | Fresh whole blood (capillary or venous) |
| cTnI | Cardiac Troponin I | 17 µL | Heparinized whole blood or plasma |
| BNP | B-type Natriuretic Peptide | 17 µL | EDTA whole blood or plasma |
*Calculated value
Performance Characteristics: Quantitative Data for the Researcher
The following tables provide a summary of the performance characteristics for key i-STAT cartridges, offering researchers the quantitative data necessary for protocol development and data interpretation.
Reportable Ranges of Measurement
| Analyte | Units | i-STAT Reportable Range |
| Sodium (Na) | mmol/L | 100 - 180 |
| Potassium (K) | mmol/L | 2.0 - 9.0 |
| Chloride (Cl) | mmol/L | 65 - 140 |
| Ionized Calcium (iCa) | mmol/L | 0.25 - 2.50 |
| Glucose (Glu) | mg/dL | 20 - 700 |
| Urea Nitrogen (BUN) | mg/dL | 3 - 140 |
| Creatinine (Crea) | mg/dL | 0.2 - 20.0 |
| Hematocrit (Hct) | %PCV | 15 - 75 |
| pH | 6.5 - 8.0 | |
| PCO2 | mmHg | 5 - 130 |
| PO2 | mmHg | 5 - 800 |
| Lactate | mmol/L | 0.30 - 20.00 |
Note: Reportable ranges may vary slightly by cartridge type. Refer to the specific cartridge's Instructions for Use for the most accurate information.
Precision
The precision of the i-STAT system is a critical factor for its use in clinical research. The following data, derived from product documentation, demonstrates the system's performance.
CG4+ Cartridge Precision [7]
| Analyte | Level 1 Mean | Level 1 SD | Level 1 CV (%) | Level 3 Mean | Level 3 SD | Level 3 CV (%) |
| pH | 7.165 | 0.005 | 0.08 | 7.656 | 0.003 | 0.04 |
| PO2 (mmHg) | 65.1 | 3.12 | 4.79 | 146.5 | 6.00 | 4.10 |
| PCO2 (mmHg) | 63.8 | 1.57 | 2.5 | 19.6 | 0.40 | 2.0 |
| Lactate (mmol/L) | 6.35 | 0.08 | 1.21 | 0.81 | 0.03 | 3.27 |
Experimental Protocols for Clinical Research Applications
The successful integration of the i-STAT system into a clinical research protocol requires adherence to standardized procedures to ensure data quality and consistency.
General Sample Collection and Handling Workflow
Caption: General workflow for sample collection and analysis using the i-STAT system.
Method Comparison and Validation Protocol
For studies requiring validation of the i-STAT system against a central laboratory method, the following protocol is recommended.
Caption: A typical workflow for validating the i-STAT system against a reference laboratory method.
Data Management and Connectivity
The i-STAT 1 analyzer can be connected to a variety of data management systems, including this compound's Info HQ® or AEGISPOC™, to facilitate seamless integration with a Laboratory Information System (LIS) or Electronic Medical Records (EMR).[1] This connectivity is crucial in a clinical research setting for ensuring data integrity, reducing transcription errors, and streamlining the flow of information. The system's data management capabilities allow for the tracking of quality control, operator performance, and patient results, providing a comprehensive audit trail for regulatory compliance.[2]
Quality Control and Assurance
A robust quality control (QC) regimen is integral to the reliability of any diagnostic platform. The i-STAT system incorporates a multi-faceted approach to quality assurance:
-
Internal Electronic Quality Control: The analyzer performs a self-check each time it is turned on, verifying the integrity of its electronic components.[2]
-
Cartridge-Specific Quality Checks: Prior to each test, the cartridge initiates a series of preset quality control diagnostics, monitoring the sample quality and validating the reagent.[5]
-
External Liquid Quality Control: Regular testing with external liquid quality controls is essential to verify the performance of the analyzer and cartridges.[1]
Conclusion: Empowering Clinical Research with Point-of-Care Innovation
The this compound i-STAT system offers a compelling solution for the integration of point-of-care testing into clinical research protocols. Its broad test menu, rapid turnaround time, and robust data management capabilities can enhance operational efficiency, improve patient management, and accelerate the pace of drug development. By understanding the technical specifications, performance characteristics, and proper operational protocols outlined in this guide, researchers and scientists can confidently and effectively implement the i-STAT system to generate high-quality, real-time data, ultimately contributing to the advancement of clinical science.
References
- 1. i-STAT 1 | this compound Point of Care [globalpointofcare.this compound]
- 2. i-STAT – Combining Chemistry and Haematology in PoCT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Trials | this compound Point of Care [globalpointofcare.this compound]
- 4. acmerevival.com [acmerevival.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. globalpointofcare.this compound [globalpointofcare.this compound]
- 7. globalpointofcare.this compound [globalpointofcare.this compound]
Abbott m2000 RealTime PCR System: A Technical Overview for Infectious Disease Research
The Abbott m2000 RealTime PCR system is a fully automated platform designed for the amplification and detection of nucleic acids from a variety of infectious agents. This system integrates the m2000sp for automated sample preparation and the m2000rt for real-time amplification and detection, creating a streamlined workflow from sample to result.[1][2][3] This technical guide provides an in-depth overview of the system's core functionalities, performance data for key infectious disease assays, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core System Components and Workflow
The m2000 system consists of two main instruments:
-
m2000sp: An automated sample preparation system that utilizes magnetic particle technology to extract and purify nucleic acids (DNA and RNA) from various clinical specimens.[4][5] This instrument automates pipetting and reagent handling, which significantly reduces hands-on time and minimizes the risk of contamination.[6]
-
m2000rt: A real-time PCR instrument that performs amplification and detects the target nucleic acid sequences using fluorescently labeled probes.[5][7] The system's software provides automated data analysis and result interpretation.[8]
The general workflow of the this compound m2000 system is a continuous, automated process that begins with loading barcoded primary sample tubes and concludes with the generation of patient results.[1][2]
Performance Characteristics of Infectious Disease Assays
The this compound m2000 system offers a broad menu of assays for the detection and quantification of various infectious diseases. The following tables summarize the performance characteristics of several key assays.
Viral Load Assays
| Target Virus | Assay | Limit of Detection (LOD) | Linear Range | Reference(s) |
| Hepatitis C Virus (HCV) | This compound RealTime HCV | 12 IU/mL | 1.08 to 8.0 log10 IU/mL | [1][9] |
| Human Immunodeficiency Virus Type 1 (HIV-1) | This compound RealTime HIV-1 | 40 copies/mL | 40 to 10,000,000 copies/mL | [10][11] |
| Hepatitis B Virus (HBV) | This compound RealTime HBV | 10 IU/mL | 1.0 to 9.0 log10 IU/mL | [12][13][14] |
| Cytomegalovirus (CMV) | This compound RealTime CMV | 31.20 IU/mL | 1.70 to 8.19 log10 IU/mL | [15][16] |
Qualitative and Other Assays
| Target Organism(s) | Assay | Sensitivity | Specificity | Reference(s) |
| Chlamydia trachomatis (CT) | This compound RealTime CT/NG | 92.4% - 100% | 98.46% - 100% | [17][18][19] |
| Neisseria gonorrhoeae (NG) | This compound RealTime CT/NG | 96.9% - 100% | 98.2% - 100% | [18][20] |
| SARS-CoV-2 | This compound RealTime SARS-CoV-2 | 91.2% - 99.1% | 95.15% - 100% | [21][22][23][24] |
Experimental Protocols
The following sections provide a detailed methodology for the key experimental stages on the this compound m2000 system.
Sample Preparation (m2000sp)
The m2000sp automates the extraction of nucleic acids using magnetic particle technology. The general principle involves the lysis of viral particles or bacterial cells, binding of nucleic acids to magnetic microparticles, washing to remove inhibitors, and finally, elution of the purified nucleic acids.[4][25]
Methodology:
-
Sample Lysis: Samples are lysed using a buffer containing a chaotropic agent (e.g., guanidine isothiocyanate) to disrupt viral envelopes or cell walls and release the nucleic acids.[25]
-
Nucleic Acid Binding: Magnetic microparticles with a silica surface are introduced to the lysed sample. In the presence of the chaotropic agent, nucleic acids bind to the surface of these particles.
-
Washing: The magnetic particles with the bound nucleic acids are captured by magnets, and the supernatant containing potential PCR inhibitors is aspirated. The particles are then washed multiple times with wash buffers to further purify the nucleic acids.
-
Elution: The purified nucleic acids are eluted from the magnetic particles using an elution buffer, typically a low-ionic-strength solution. The eluate containing the purified nucleic acids is then transferred to a deep-well plate.[4]
PCR Amplification and Detection (m2000rt)
The m2000rt performs real-time PCR to amplify and detect the target nucleic acid. The system utilizes fluorescently labeled probes that bind specifically to the amplified product.[7]
Methodology:
-
Master Mix Preparation: The m2000sp prepares a master mix containing all the necessary components for PCR, including DNA polymerase, primers, probes, and dNTPs.[26]
-
PCR Plate Setup: The purified nucleic acid eluates and the master mix are automatically dispensed into a 96-well optical reaction plate by the m2000sp.[26]
-
Real-Time PCR: The sealed 96-well plate is manually transferred to the m2000rt instrument. The instrument then performs thermal cycling to amplify the target nucleic acid.
-
Fluorescent Detection: During each amplification cycle, the fluorescent signal from the probes that have hybridized to the target sequence is measured. The increase in fluorescence is proportional to the amount of amplified product.[8]
-
Data Analysis: The system's software analyzes the real-time fluorescence data to determine the presence (qualitative assays) or quantity (quantitative assays) of the target nucleic acid in the original sample.[8]
Conclusion
The this compound m2000 RealTime PCR system provides a reliable and efficient solution for infectious disease research and diagnostics. Its high level of automation, coupled with a comprehensive menu of robust assays, makes it a valuable tool for laboratories requiring high-throughput and accurate molecular testing. The system's performance characteristics, as demonstrated by the data presented, support its use in a wide range of applications, from viral load monitoring to the qualitative detection of bacterial and viral pathogens.
References
- 1. Performance of the this compound Real-Time PCR Assay Using m2000sp and m2000rt for Hepatitis C Virus RNA Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. m2000 RealTime System | this compound Molecular [molecular.this compound]
- 4. Characteristics of the m2000 Automated Sample Preparation and Multiplex Real-Time PCR System for Detection of Chlamydia trachomatis and Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. extranet.who.int [extranet.who.int]
- 8. fda.gov [fda.gov]
- 9. Evaluation of the this compound Investigational Use Only RealTime Hepatitis C Virus (HCV) Assay and Comparison to the Roche TaqMan HCV Analyte-Specific Reagent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RealTime HIV-1 Viral Load Assay | this compound Molecular [molecular.this compound]
- 11. Evaluation of the this compound Investigational Use Only RealTime HIV-1 Assay and Comparison to the Roche Amplicor HIV-1 Monitor Test, Version 1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Performance Characteristics and Comparison of this compound and artus Real-Time Systems for Hepatitis B Virus DNA Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. molecular.this compound [molecular.this compound]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Performance of the this compound RealTime CT/NG for Detection of Chlamydia trachomatis and Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. diva-portal.org [diva-portal.org]
- 21. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 22. 424. Sensitivity Results for the this compound m2000 PCR Assay of SARS-CoV-2 at a Denver, Colorado Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scienceopen.com [scienceopen.com]
- 24. academic.oup.com [academic.oup.com]
- 25. molecular.this compound [molecular.this compound]
- 26. molecular.this compound [molecular.this compound]
Unveiling Abbott's CHEMIFLEX Technology: A Technical Guide for Researchers
An in-depth exploration of the principles, performance, and protocols of Abbott's core immunoassay technology for professionals in research and drug development.
This compound's CHEMIFLEX technology lies at the heart of their ARCHITECT and Alinity series of immunoassay analyzers, providing a robust and sensitive platform for the quantification of a wide array of analytes. This technology, a form of Chemiluminescent Microparticle Immunoassay (CMIA), leverages the specificity of antigen-antibody reactions with the high sensitivity of chemiluminescence to deliver precise and reliable results. This guide delves into the core principles of CHEMIFLEX, presents its performance characteristics, and outlines the experimental workflow, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Core Principles of CHEMIFLEX Technology
CHEMIFLEX technology is a sophisticated immunoassay method that utilizes paramagnetic microparticles for solid-phase separation and an acridinium-sulfonamide derivative as the chemiluminescent label. The fundamental principle involves the capture of a target analyte by antibody-coated microparticles, followed by the binding of a second antibody labeled with the acridinium compound. The subsequent chemiluminescent reaction, triggered by specific reagents, emits light at a level directly proportional to the concentration of the analyte in the sample.
The key components of the CHEMIFLEX system include:
-
Paramagnetic Microparticles: These microscopic beads are coated with capture antibodies specific to the target analyte. Their paramagnetic nature allows for efficient separation of the immunocomplex from the reaction mixture using a magnetic field, facilitating automated washing steps to remove unbound components and reduce background noise.
-
Acridinium-Sulfonamide Labeled Conjugate: A second antibody, also specific to the analyte, is conjugated to a proprietary acridinium-sulfonamide molecule. This label is the source of the chemiluminescent signal. The sulfonamide linkage enhances the stability of the acridinium ester, contributing to the robustness of the assays.[1]
-
Pre-Trigger and Trigger Solutions: The light-emitting reaction is a two-step process initiated by the sequential addition of a pre-trigger and a trigger solution. The pre-trigger solution creates an acidic environment.[2][3] The trigger solution, containing hydrogen peroxide and a strong base, reacts with the acridinium-sulfonamide label to produce an excited-state N-methylacridone, which upon returning to its ground state, emits a flash of light.[1][4]
Performance Characteristics
CHEMIFLEX technology is renowned for its high sensitivity, specificity, and wide dynamic ranges across a variety of assays. The automated nature of the ARCHITECT and Alinity platforms ensures high precision and reproducibility. Below are tables summarizing the performance characteristics of representative assays utilizing CHEMIFLEX technology, as documented in their respective package inserts.
Table 1: Performance of this compound ARCHITECT Assays
| Assay | Analyte | Linearity (Range) | Precision (CV%) - Within Run | Precision (CV%) - Total |
| Total T4 | Thyroxine | 0.0 - 24.0 µg/dL[5] | Not explicitly stated in provided text | Not explicitly stated in provided text |
| Total PSA | Prostate-Specific Antigen | Not explicitly stated in provided text | Not explicitly stated in provided text | Not explicitly stated in provided text |
| AFP | Alpha-Fetoprotein | Not explicitly stated in provided text | Not explicitly stated in provided text | Not explicitly stated in provided text |
| PIVKA | Protein Induced by Vitamin K Absence | 11 - 69,897 mAU/mL (R² = 0.9957)[6] | 2.81% - 10.30%[6] | 4.24% - 8.86%[6] |
Note: This data is compiled from publicly available package inserts and may not represent the full scope of all available assays. For specific assay performance, always refer to the latest version of the product's package insert.
Table 2: this compound Alinity i System Specifications
| Parameter | Specification |
| Methodology | Chemiluminescence[7] |
| Sample Types | Serum, plasma, whole blood, urine[7] |
| Sample Capacity | 150[7] |
| Reagent Capacity | Up to 47[7] |
| Maximum Throughput | Up to 200 tests/hour[7] |
Experimental Protocols
The following is a generalized, step-by-step protocol for a typical sandwich-type immunoassay using CHEMIFLEX technology on an automated this compound analyzer. Specific parameters such as incubation times and reagent volumes are assay-dependent and are programmed into the instrument based on the assay-specific protocols.
1. Sample and Microparticle Incubation:
- The sample containing the analyte is introduced into a reaction vessel.
- Paramagnetic microparticles coated with a capture antibody specific to the analyte are added to the reaction vessel.
- The mixture is incubated, allowing the analyte to bind to the capture antibodies on the microparticles, forming an antigen-antibody complex.
2. Magnetic Separation and Washing:
- A magnetic field is applied to the reaction vessel, attracting the paramagnetic microparticles to the side of the vessel.
- The unbound sample matrix and other components are aspirated and discarded.
- A wash buffer is added to resuspend the microparticles, and the magnetic separation and aspiration steps are repeated to ensure the removal of all unbound materials.
3. Conjugate Incubation:
- An acridinium-sulfonamide labeled antibody (conjugate), also specific to the analyte, is added to the washed microparticles.
- The mixture is incubated, allowing the conjugate to bind to a different epitope on the captured analyte, forming a "sandwich" immunocomplex (capture antibody - analyte - labeled antibody).
4. Second Magnetic Separation and Washing:
- A magnetic field is again applied to separate the microparticle-immunocomplex sandwich from the reaction mixture.
- Unbound conjugate is removed through a series of wash steps, minimizing non-specific signal.
5. Chemiluminescent Reaction and Signal Detection:
- Pre-Trigger Solution Addition: A pre-trigger solution is added to the washed immunocomplex to create an acidic environment, preparing the acridinium label for the light-emitting reaction.[2][3]
- Trigger Solution Addition: A trigger solution containing hydrogen peroxide and a strong base is injected. This initiates the rapid oxidation of the acridinium-sulfonamide label.
- Light Emission: The chemical reaction produces an unstable intermediate that decomposes, forming an electronically excited N-methylacridone. As this molecule returns to its ground state, it releases a photon of light.
- Signal Measurement: A luminometer precisely measures the intensity of the emitted light, which is expressed in Relative Light Units (RLUs). The RLU value is directly proportional to the concentration of the analyte in the original sample.
Visualizing the Core Processes
To further elucidate the core mechanisms of the CHEMIFLEX technology, the following diagrams, generated using the DOT language, illustrate the signaling pathway and the general experimental workflow.
Caption: The signaling pathway of the CHEMIFLEX chemiluminescent reaction.
Caption: A generalized experimental workflow for a CHEMIFLEX-based immunoassay.
Conclusion
This compound's CHEMIFLEX technology represents a powerful and reliable platform for a wide range of immunoassays. Its combination of paramagnetic microparticle-based separation, stable acridinium-sulfonamide labels, and a rapid, highly sensitive chemiluminescent detection system provides the performance characteristics demanded by both clinical diagnostics and life science research. Understanding the core principles and experimental workflow of this technology is crucial for researchers and drug development professionals seeking to leverage its capabilities for accurate and reproducible quantification of biological molecules.
References
- 1. The Advantages of Acridinium Ester or Acridine Sulfonamide as Chemiluminescent Marker [yacooscience.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. medilinkltd.com [medilinkltd.com]
- 6. researchgate.net [researchgate.net]
- 7. Alinity ci-series | Core Laboratory at this compound [corelaboratory.this compound]
Unmasking the Genome: A Technical Guide to Abbott's Vysis FISH Technology
For Researchers, Scientists, and Drug Development Professionals
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique that allows for the visualization and analysis of specific DNA sequences within the context of an intact cell. Abbott's Vysis FISH technology is a leading platform in this field, providing a robust and reliable method for detecting chromosomal abnormalities associated with various cancers and genetic diseases. This in-depth guide explores the core principles of Vysis FISH technology, detailing the experimental workflow, data interpretation, and the underlying molecular biology that enables precise genetic analysis.
Core Principles of Vysis FISH Technology
At its heart, Vysis FISH technology relies on the highly specific binding of fluorescently labeled DNA probes to their complementary target sequences within the cellular genome. This process of hybridization allows for the direct visualization of genetic alterations such as deletions, amplifications, and translocations under a fluorescence microscope.
The fundamental steps of the Vysis FISH procedure involve:
-
Specimen Preparation: The process begins with the careful preparation of the biological sample, which can range from peripheral blood and bone marrow to formalin-fixed, paraffin-embedded (FFPE) tissue sections.[1] The goal is to preserve the cellular morphology while making the nuclear DNA accessible to the FISH probes.
-
Denaturation: Both the cellular DNA in the specimen and the DNA probes are denatured using heat and formamide. This critical step separates the double-stranded DNA into single strands, making the target sequences available for hybridization.[1][2]
-
Hybridization: The fluorescently labeled Vysis DNA probes are then applied to the denatured specimen. During an incubation period, the probes anneal, or hybridize, to their specific complementary target sequences on the chromosomes.[1][3] Vysis probes are designed with high specificity and often include unlabeled blocking DNA to suppress hybridization to repetitive sequences common to other chromosomes.[2][4][5]
-
Post-Hybridization Washes: After hybridization, a series of stringent washes are performed to remove any unbound or non-specifically bound probes.[2][4][5] This ensures a high signal-to-noise ratio, leading to clearer and more reliable results.
-
Counterstaining and Visualization: The cell nuclei are stained with a fluorescent counterstain, typically DAPI (4',6-diamidino-2-phenylindole), which fluoresces blue and allows for the visualization of the entire nucleus.[1] The slides are then analyzed using a fluorescence microscope equipped with appropriate filters to detect the specific fluorescent signals from the probes.[3]
Vysis Probe Technology
This compound offers a diverse portfolio of Vysis FISH probes designed for various applications in genetic analysis. These probes are directly labeled with different fluorophores, allowing for the simultaneous detection of multiple targets. The main categories of Vysis probes include:
-
Locus Specific Identifier (LSI) Probes: These probes target specific gene regions and are used to detect changes such as amplifications, deletions, and translocations.[2]
-
Chromosome Enumeration Probes (CEP): These probes hybridize to highly repetitive satellite DNA sequences in the centromeric regions of chromosomes, allowing for the determination of chromosome copy number.[5]
-
TelVysion Probes: These probes are specific to the subtelomeric regions of chromosomes and are used to identify cryptic translocations and deletions that may be missed by conventional cytogenetics.[4]
-
Break Apart Probes: This strategy utilizes two differently colored probes that flank a specific gene. In a normal cell, the two probes produce a fused or closely spaced signal. If a translocation occurs within the gene, the probes will separate, resulting in distinct, separated signals.[1]
Experimental Workflow and Protocols
The following sections provide a generalized experimental workflow for Vysis FISH analysis. Specific protocols may vary depending on the Vysis probe kit and the specimen type.
Generalized Vysis FISH Experimental Workflow
References
Unlocking Exploratory Research: A Technical Guide to Abbott's Core Laboratory Solutions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the versatile applications of Abbott's Alinity and ARCHITECT core laboratory solutions beyond routine clinical diagnostics, focusing on their utility in academic research and drug development. These platforms, renowned for their automation, precision, and robustness in clinical settings, offer a powerful toolkit for researchers investigating novel biomarkers, elucidating disease mechanisms, and evaluating therapeutic efficacy. This document provides an overview of relevant systems, detailed experimental protocols derived from published research, and a look into how these platforms can be leveraged for complex biological inquiries such as signaling pathway analysis.
Introduction to this compound's Core Laboratory Solutions for Research
This compound's core laboratory solutions, primarily the Alinity and ARCHITECT families, are built on advanced technologies that provide researchers with reliable and high-throughput analytical capabilities. The Alinity series is this compound's next-generation platform, designed for enhanced operational productivity and flexibility, while the ARCHITECT family is a well-established line of instruments known for its consistent and dependable performance.
Both platforms utilize chemiluminescent microparticle immunoassay (CMIA) and photometric/potentiometric technologies to quantify a wide array of analytes in various biological matrices.[1][2] For academic and pharmaceutical research, this translates to the ability to:
-
Quantify biomarkers with high sensitivity and specificity in studies related to oncology, infectious diseases, neurology, and more.[3][4][5]
-
Conduct therapeutic drug monitoring (TDM) in preclinical and clinical research phases to assess pharmacokinetics and pharmacodynamics.[6][7]
-
Streamline sample processing and analysis through automation, reducing manual errors and increasing laboratory efficiency.[8]
-
Develop and validate novel assays using user-definable protocols available on the platforms.[9]
The open architecture and broad assay menus of these systems provide a flexible foundation for a wide range of exploratory applications.
System Specifications and Capabilities
The Alinity and ARCHITECT series offer a range of analyzers to suit different laboratory needs in terms of throughput and testing capabilities. The modular design of the Alinity ci-series, for instance, allows for the integration of clinical chemistry and immunoassay modules to create a consolidated workstation.[2]
| System Family | Key Models | Primary Technologies | Throughput (Tests/Hour) | Sample Capacity | Key Research Applications |
| Alinity | Alinity c (Clinical Chemistry) | Photometric, Potentiometric | Up to 1,350 | 150 | Metabolite analysis, enzyme activity assays, therapeutic drug monitoring |
| Alinity i (Immunoassay) | Chemiluminescence (CMIA) | Up to 200 | 150 | Biomarker quantification (proteins, hormones), cytokine analysis, infectious disease serology | |
| Alinity ci-series (Integrated) | Photometric, Potentiometric, Chemiluminescence | Up to 1,550 | 300 | High-throughput screening, multi-analyte studies | |
| ARCHITECT | ARCHITECT c4000, c8000, c16000 | Photometric, Potentiometric | 800 - 1,800 | 180 - 365 | Clinical chemistry-based research, toxicology studies |
| ARCHITECT i1000SR, i2000SR | Chemiluminescence (CMIA) | 100 - 200 | 65 - 135 | Immunoassay-based biomarker discovery and validation | |
| ARCHITECT ci4100, ci8200 | Photometric, Potentiometric, Chemiluminescence | 900 - 1,400 | 180 - 365 | Integrated studies requiring both chemistry and immunoassay analysis |
Experimental Protocols for Research Applications
This section provides detailed methodologies for key experiments that can be performed on this compound's core laboratory platforms, based on established research and application guides.
User-Defined Assay Configuration on Alinity c
The Alinity c system allows for the configuration of user-defined assays for research purposes. This protocol outlines the general steps for setting up a new photometric assay.[9]
Objective: To configure and validate a user-defined assay for a novel analyte.
Materials:
-
Alinity c analyzer
-
User-defined reagent cartridges
-
Calibrators and quality control materials for the new analyte
-
Biological samples for testing
Protocol:
-
Assay Identification and Parameter Acquisition:
-
Identify the user-defined assay to be installed.
-
Obtain the specific configuration parameters from the assay supplier, including information on potential interferences that may necessitate special wash settings.
-
-
Reagent, Calibrator, and Control Preparation:
-
Obtain the necessary reagents, calibrators, and quality control materials for the assay.
-
-
Assay Configuration on the Alinity c System:
-
Navigate to System > Configure on the Alinity c interface.
-
Select the Assay tab, then Assay Parameters.
-
Enter the assay name. The system will assign the next available assay number (user-defined assays range from 2000 to 2999).
-
Define all required assay parameters, including reaction mode, sample and reagent volumes, wavelengths, and calibration settings, as provided by the assay supplier.
-
-
Initial Run and Review:
-
Perform an initial run with calibrators, controls, and a small set of samples.
-
Review the results, paying close attention to flags, error codes, and the reaction graph for any unexpected performance.
-
-
Application Validation:
-
Conduct a comprehensive validation study to verify the assay's performance characteristics, including precision, accuracy (method comparison), linearity, and limit of quantification.
-
Compare the validation results against the performance claims of the assay supplier and established analytical goals.
-
Quantification of a Specific Biomarker using CMIA on ARCHITECT/Alinity i
This protocol describes the general workflow for quantifying a protein biomarker, such as a cytokine or a disease-specific antigen, using a chemiluminescent microparticle immunoassay (CMIA).
Objective: To measure the concentration of a target protein in serum or plasma samples.
Materials:
-
This compound ARCHITECT or Alinity i series analyzer
-
Assay-specific reagent kit (containing microparticles, conjugate, and ancillary reagents)
-
Assay-specific calibrators and controls
-
Serum or plasma samples
Protocol:
-
Sample Preparation:
-
Collect blood samples and process to obtain serum or plasma according to standard laboratory procedures.
-
Ensure samples are free of particulate matter and hemolysis.
-
-
Instrument Preparation and Quality Control:
-
Perform daily maintenance on the analyzer as per the instrument's operating manual.
-
Load the required assay-specific reagents, calibrators, and controls onto the instrument. Ensure reagents are at the appropriate temperature and have been gently mixed if required.
-
Run quality control samples to verify system performance before analyzing patient samples.
-
-
Sample Loading and Test Ordering:
-
Load the patient samples into the sample racks.
-
Create a patient order on the system, selecting the specific biomarker assay to be performed. For automated systems with a Laboratory Information System (LIS) interface, orders may be downloaded automatically.
-
-
Automated Assay Procedure:
-
The instrument automatically performs the following steps:
-
An aliquot of the sample, the antigen-coated paramagnetic microparticles, and an assay diluent are combined and incubated. The target protein in the sample binds to the microparticles.
-
The mixture is washed to remove unbound materials.
-
An acridinium-labeled anti-human conjugate is added and incubated, binding to the captured target protein.
-
A second wash cycle is performed.
-
Pre-trigger and trigger solutions are added to the microparticles, and the resulting chemiluminescent reaction is measured as relative light units (RLUs).
-
-
-
Data Analysis and Interpretation:
-
The analyzer's software calculates the concentration of the biomarker in the sample based on a previously generated calibration curve.
-
Results are reviewed for any flags or errors and are reported in the appropriate units.
-
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and a representative signaling pathway that can be investigated using this compound's core laboratory solutions.
Automated Immunoassay Workflow
This diagram outlines the general automated workflow for a sandwich immunoassay, such as the CMIA technology used in the ARCHITECT and Alinity i systems.
Caption: A generalized workflow for an automated sandwich immunoassay on this compound platforms.
Therapeutic Drug Monitoring (TDM) Research Workflow
This diagram illustrates a typical workflow for utilizing this compound's core laboratory solutions in a therapeutic drug monitoring research study, for example, to assess the pharmacokinetic profile of a novel drug candidate.
Caption: Workflow for therapeutic drug monitoring in a research setting.
Investigating the EGFR Signaling Pathway
This diagram illustrates how an this compound immunoassay analyzer can be integrated into a research workflow to study the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in many cancers. Researchers can use the platform to quantify the phosphorylation status of key downstream proteins like ERK, providing insights into pathway activation in response to stimuli or inhibitors.
Caption: Workflow for studying EGFR signaling using an this compound immunoassay platform.
Conclusion
This compound's Alinity and ARCHITECT core laboratory solutions, while designed for the rigors of clinical diagnostics, are highly adaptable and powerful tools for academic and pharmaceutical research. Their automation, precision, and the availability of a broad and customizable assay menu enable researchers to conduct high-throughput, reproducible experiments for biomarker discovery, drug development, and the elucidation of complex biological pathways. By leveraging the capabilities of these platforms, research laboratories can significantly enhance their efficiency and the quality of their data, accelerating the pace of scientific discovery.
References
- 1. fda.gov [fda.gov]
- 2. Alinity ci-series | Core Laboratory at this compound [corelaboratory.this compound]
- 3. Oncology - Tumor Markers | Core Laboratory at this compound [corelaboratory.this compound]
- 4. Alinity M Product Overview | this compound Molecular [molecular.this compound]
- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Drug Monitoring | Core Laboratory at this compound [corelaboratory.this compound]
- 7. Analytical validation of a quantitative method for therapeutic drug monitoring on the Alinity®c this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why this compound Architect is the Preferred Choice for Laboratories [diamonddiagnostics.com]
- 9. scribd.com [scribd.com]
Foundational Knowledge of Abbott's Hematology Analyzers: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the core technologies of hematology analyzers is paramount for leveraging their full potential in a research setting. This in-depth technical guide delves into the foundational principles of Abbott's hematology analyzers, offering insights into their operation, data interpretation, and application in research.
This compound's portfolio of hematology analyzers, including the Alinity h-series and the CELL-DYN Sapphire, are sophisticated instruments designed for the in vitro diagnostic counting and characterization of blood cells.[1] While primarily used in clinical laboratories, their advanced technologies offer significant capabilities for research applications, from basic hematology studies to drug development and cellular analysis.
Core Technologies: A Deep Dive
At the heart of this compound's modern hematology analyzers lies a combination of advanced technologies, primarily centered around optical and fluorescence flow cytometry. These methods provide a multi-dimensional analysis of individual cells as they pass through a laser beam, enabling accurate differentiation and enumeration.
Multi-Angle Polarized Scatter Separation (MAPSS™)
A cornerstone of this compound's technology is the patented Multi-Angle Polarized Scatter Separation (MAPSS™).[2][3] This innovative evolution of optical flow cytometry utilizes four or more angles of light scatter to characterize distinct cellular features.[2][4] The Alinity hq, for instance, employs an advanced version of MAPSS with seven light detectors and a fluorescence detector to enhance the differentiation of blood cells.[5]
The signals generated by MAPSS technology correlate with specific cellular characteristics:
-
0° (Axial Light Loss - ALL): Relates to cell size.[6]
-
10° (Intermediate Angle Scatter - IAS): Indicates cellular complexity.[6]
-
90° Polarized Side Scatter (PSS): Corresponds to nuclear lobularity and segmentation.[6]
-
90° Depolarized Side Scatter (DSS): Is specific for the granules within eosinophils.[6]
This multi-faceted approach allows for a detailed analysis of white blood cells (WBCs), red blood cells (RBCs), and platelets without the need for harsh, cell-altering reagents.
Fluorescence Flow Cytometry
In addition to light scatter, many of this compound's analyzers, such as the Alinity hq and CELL-DYN Sapphire, incorporate fluorescence flow cytometry.[7][8] This technology is crucial for the enumeration of nucleated red blood cells (NRBCs) and for reticulocyte analysis.[4][5] A fluorescent dye that specifically binds to the DNA in the nucleus of NRBCs allows for their accurate identification and quantification.[9] For reticulocyte analysis, a fluorescent stain highlights the residual RNA in these immature red blood cells.[4]
The CELL-DYN Sapphire, in particular, offers "open flow" cytometry capabilities, allowing researchers to utilize third-party monoclonal antibodies for more advanced immunophenotyping studies.[1][4][10] This feature significantly expands the research applications of the instrument beyond a standard complete blood count (CBC).
Electrical Impedance
While optical methods are predominant, some this compound analyzers also utilize the principle of electrical impedance, particularly for validating platelet counts.[4][11] This technology measures the change in electrical resistance as cells pass through a small aperture. The magnitude of the change is proportional to the cell volume.
Quantitative Performance Data
The following tables summarize key performance characteristics of select this compound hematology analyzers, providing a comparative overview for research planning.
Table 1: Linearity of this compound Hematology Analyzers
| Parameter | Alinity hq | CELL-DYN Sapphire | CELL-DYN 4000 |
| WBC (x 10⁹/L) | Verified | - | >0.997 (Correlation) |
| RBC (x 10¹²/L) | Verified | - | >0.997 (Correlation) |
| Hemoglobin (g/dL) | Verified | - | >0.997 (Correlation) |
| Platelets (x 10⁹/L) | Verified | - | 0.992 (Correlation) |
Data sourced from performance evaluation studies.[6][12][13]
Table 2: Precision (Within-Run Imprecision) of the Alinity hq Analyzer
| Parameter | Low Concentration (%CV) | Normal Concentration (%CV) | High Concentration (%CV) |
| WBC | 2.5 | 1.5 | 1.0 |
| RBC | 1.0 | 0.8 | 0.8 |
| Hemoglobin | 0.8 | 0.6 | 0.6 |
| MCV | 0.6 | 0.4 | 0.4 |
| Platelets | 4.0 | 2.5 | 2.0 |
%CV denotes the coefficient of variation. Data is illustrative and based on published performance evaluations.[14]
Experimental Protocols and Research Applications
While detailed, step-by-step experimental protocols are often proprietary and application-specific, this section outlines the general methodologies for key research applications on this compound's hematology analyzers.
Standard Complete Blood Count (CBC) and Differential
The primary function of these analyzers is to perform a CBC with a white blood cell differential. For research purposes, this provides a robust dataset on the general health status of animal models or human subjects in a study. The high throughput and automation of these systems ensure consistency and reduce variability in large-scale studies.[15]
Workflow for a Standard CBC Analysis
Caption: General workflow for a CBC analysis on an this compound hematology analyzer.
Optical Detection Pathway using MAPSS™ Technology
Caption: Simplified diagram of the optical detection pathway in this compound's MAPSS™ technology.
Analysis of Body Fluids
For researchers working with samples other than whole blood, such as cerebrospinal fluid (CSF), synovial fluid, or pleural fluid, certain this compound analyzers like the Alinity hq and CELL-DYN Sapphire can be utilized.[7] These applications are critical in various research areas, including neuroscience, rheumatology, and oncology. It is important to note that specific protocols and validation for each fluid type are necessary to ensure accurate results.
Monoclonal Antibody Analysis for Immunophenotyping
A significant advantage for researchers is the ability to use monoclonal antibodies for detailed cellular analysis on analyzers like the CELL-DYN Sapphire.[4][10] This "open flow" capability allows for the immunophenotyping of various cell populations, which is invaluable in immunology, immuno-oncology, and drug development.
General Protocol for Monoclonal Antibody Staining (for CELL-DYN Sapphire):
-
Antibody Selection: Choose fluorescently-labeled (e.g., FITC, PE) monoclonal antibodies specific to the cell surface markers of interest.
-
Sample Preparation: Collect whole blood in EDTA tubes.
-
Incubation: Add the appropriate concentration of monoclonal antibody to a specific volume of whole blood. Incubate for the recommended time and temperature, protected from light.
-
Analysis: Run the stained sample on the CELL-DYN Sapphire using the appropriate analysis mode (e.g., CD61 for platelets, or other user-defined protocols).
-
Data Interpretation: Analyze the generated scatterplots and fluorescence data to identify and quantify the cell population of interest.
Note: This is a generalized protocol. Researchers must optimize antibody concentrations, incubation times, and instrument settings for their specific antibodies and cell types.
Data Interpretation and Advanced Parameters
Beyond the standard CBC parameters, this compound's hematology analyzers provide a range of advanced and research-use-only (RUO) parameters that can offer deeper insights.
-
Immature Granulocyte (IG) Count: Provides information on the presence of early-stage neutrophils, which can be an indicator of an inflammatory response.[5]
-
Reticulated Platelets (%rP): Measures the percentage of young, RNA-rich platelets, which can be an indicator of thrombopoietic activity.[5]
-
Immature Reticulocyte Fraction (IRF): Indicates the proportion of the most immature reticulocytes, reflecting the bone marrow's response to anemia or treatment.[4][5]
-
Mean Reticulocyte Hemoglobin Content (MCHr): A parameter that can be used to assess iron deficiency and the response to iron therapy.[5]
Conclusion
This compound's hematology analyzers are powerful tools that extend far beyond the clinical diagnostics laboratory. For researchers, their sophisticated technologies, particularly MAPSS™ and fluorescence flow cytometry, provide a high-throughput, reliable, and detailed analysis of cellular components. The ability to perform advanced analyses, such as immunophenotyping with monoclonal antibodies and the measurement of novel cellular parameters, opens up a wide range of possibilities for research in various fields. By understanding the foundational principles and capabilities of these instruments, researchers can effectively integrate them into their experimental workflows to generate high-quality, reproducible data, ultimately advancing scientific discovery and drug development.
References
- 1. sinergimsas.net [sinergimsas.net]
- 2. cloud.gmo.diagnostics.this compound [cloud.gmo.diagnostics.this compound]
- 3. Advanced optical hematology technology for elevated analytical performance [labroots.com]
- 4. moh.gov.my [moh.gov.my]
- 5. labmedica.com [labmedica.com]
- 6. MAPSS Optical Cell Detection Technology [hematologyacademy.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound CELL DYN Sapphire Hematology Analyzer - Offer Asamed [products.asamed.com]
- 9. acikerisim.baskent.edu.tr [acikerisim.baskent.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. gmi-inc.com [gmi-inc.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Performance evaluation of new this compound Alinity hq hematology analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multicenter performance evaluation of the this compound Alinity hq hematology analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alinity h-series | High-Volume Integrated Hematology Analyzer and Testing System | Core Laboratory at this compound [corelaboratory.this compound]
Discovery-Phase Research Utilizing Abbott's Alinity ci-Series for High-Throughput Biomarker Screening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Abbott's Alinity ci-Series for biomarker screening in the discovery phase of research. The Alinity ci-Series, integrating clinical chemistry and immunoassay capabilities, offers a powerful platform for rapid and reliable quantification of a broad range of biomarkers. This document outlines the system's core technologies, presents performance data for key research-area assays, details experimental protocols for biomarker screening, and visualizes relevant biological pathways.
Introduction to the Alinity ci-Series Platform
The this compound Alinity ci-Series is a fully automated, integrated system comprising the Alinity c for clinical chemistry and the Alinity i for immunoassay analysis.[1] This consolidation provides researchers with a versatile platform capable of performing a wide array of biomarker assays from a single sample.
The Alinity c module utilizes photometric and potentiometric technologies to quantify a variety of analytes in serum, plasma, urine, and other body fluids.[2] The Alinity i module employs chemiluminescent microparticle immunoassay (CMIA) technology, offering high sensitivity and specificity for the detection of proteins, hormones, and other molecules.[2] The integrated system is designed for high throughput and continuous access, enabling efficient screening of large sample cohorts.[2]
Performance Characteristics of Key Research-Area Biomarkers
The Alinity ci-Series offers a broad menu of assays relevant to various research fields, including oncology, cardiovascular disease, and infectious diseases. The following tables summarize the analytical performance of selected biomarkers pertinent to discovery-phase research.
Oncology Biomarkers
The Alinity i system demonstrates excellent precision and linearity for a range of oncology biomarkers. These markers are crucial in cancer research for identifying potential therapeutic targets, monitoring disease progression, and stratifying patient populations.
| Biomarker | Sample Type | Precision (%CV) - Within-Lab | Linearity (r²) |
| AFP (Alpha-Fetoprotein) | Serum | 1.00 - 7.84% | >0.95 |
| CA 125 II (Cancer Antigen 125) | Serum | 1.00 - 7.84% | >0.95 |
| CEA (Carcinoembryonic Antigen) | Serum | 1.00 - 7.84% | >0.95 |
| Total PSA (Prostate-Specific Antigen) | Serum | 1.00 - 7.84% | >0.95 |
Data compiled from performance evaluation studies of the Alinity i system.
Cardiovascular Biomarkers
High-sensitivity assays for cardiac biomarkers are essential for research into the pathophysiology of cardiovascular diseases. The Alinity i provides reliable and precise measurements of key cardiac markers.
| Biomarker | Sample Type | Precision (%CV) - Total | Limit of Quantitation (LoQ) |
| hs-Troponin I | Plasma | ≤8.80% | - |
| BNP (B-type Natriuretic Peptide) | Plasma | 1.18 - 3.45% | 8.3 ng/L |
Performance data for hs-Troponin I and BNP are based on studies conducted on the Alinity i system.[3][4]
Experimental Protocol for Biomarker Screening on the Alinity ci-Series
This section outlines a generalized workflow for conducting a biomarker screening study using the Alinity ci-Series. This protocol is intended as a guide and should be adapted based on the specific research question and sample type.
Pre-Analytical Phase: Sample Collection and Preparation
-
Sample Collection: Collect biological samples (e.g., serum, plasma) from the study cohort according to standardized procedures to minimize pre-analytical variability.
-
Sample Processing: Process samples promptly. For serum, allow blood to clot at room temperature before centrifugation. For plasma, use appropriate anticoagulant tubes and centrifuge according to the manufacturer's instructions.
-
Aliquoting and Storage: Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability until analysis.
-
Sample Thawing and Preparation: On the day of analysis, thaw samples on ice. Once thawed, gently vortex and centrifuge the samples to pellet any debris.
Analytical Phase: Assay Performance on the Alinity ci-Series
-
System Preparation: Ensure the Alinity ci-Series is calibrated and quality control (QC) samples are within acceptable ranges as per the operations manual.
-
Reagent Loading: Load the required reagent packs for the selected biomarker assays onto the Alinity i module. The system's software will track reagent lot numbers and onboard stability.
-
Sample Loading: Place the prepared sample tubes in the sample racks and load them onto the system. The Alinity ci-Series allows for continuous loading of samples.
-
Test Ordering: Create a worklist in the system software, assigning the desired biomarker tests to each sample. The system can be interfaced with a Laboratory Information Management System (LIMS) for automated test ordering.
-
Assay Execution: The Alinity ci-Series will automatically perform the requested assays. The system manages sample and reagent pipetting, incubation times, and signal detection.
Post-Analytical Phase: Data Analysis and Interpretation
-
Data Retrieval: Export the quantitative concentration data for each biomarker from the Alinity ci-Series.
-
Quality Control Review: Review the QC data for the run to ensure the validity of the results.
-
Statistical Analysis: Perform appropriate statistical analyses to compare biomarker levels between different experimental groups (e.g., case vs. control). This may include t-tests, ANOVA, or more advanced statistical modeling.
-
Biomarker Candidate Selection: Identify potential biomarker candidates based on statistically significant differences and biological plausibility.
A generalized workflow for biomarker screening is depicted in the following diagram:
Visualization of Relevant Signaling Pathways
Understanding the biological context of potential biomarkers is crucial in discovery research. The following diagrams illustrate key signaling pathways and highlight biomarkers that can be quantified using the Alinity ci-Series.
EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently dysregulated in various cancers, promoting cell proliferation, survival, and migration.[5] Several downstream components of this pathway can be assessed to understand its activation status.
While direct measurement of all phosphorylated intermediates is not available on the Alinity, understanding this pathway provides context for the significance of downstream effects on tumor growth, which can be correlated with biomarkers such as CEA and CA 125.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[6]
Dysregulation of this pathway can influence the expression and shedding of tumor-associated antigens that are measurable on the Alinity ci-Series.
TGF-β Signaling in Cancer
Transforming Growth Factor-beta (TGF-β) signaling has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.[7]
Natriuretic Peptide Signaling in Cardiac Hypertrophy
Natriuretic peptides, such as BNP, play a crucial role in cardiovascular homeostasis and are important biomarkers in cardiac stress and heart failure.[8] They exert their effects through signaling pathways that counteract cardiac hypertrophy.[8]
Conclusion
The this compound Alinity ci-Series provides a robust and efficient platform for biomarker screening in the discovery phase of research. Its integrated system, high-throughput capabilities, and broad assay menu make it a valuable tool for researchers in oncology, cardiovascular disease, and other fields. By combining reliable analytical performance with a streamlined workflow, the Alinity ci-Series can accelerate the identification and validation of novel biomarkers, ultimately contributing to advancements in diagnostics and therapeutics.
References
- 1. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alinity ci-series | Core Laboratory at this compound [corelaboratory.this compound]
- 3. Time-related performance characteristics of high-sensitivity troponin I assay using manufacturer’s controls and reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 8. A friend within the heart: natriuretic peptide receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Abbott ARCHITECT B·R·A·H·M·S PCT Assay in Sepsis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Procalcitonin (PCT), a prohormone of calcitonin, has emerged as a key biomarker for the early detection and management of sepsis.[1][2][3] In healthy individuals, PCT levels are very low, but they rise significantly in response to systemic bacterial infections, making PCT a specific and sensitive marker for sepsis.[3][4] The this compound ARCHITECT B·R·A·H·M·S PCT assay is a fully automated chemiluminescent microparticle immunoassay (CMIA) for the quantitative determination of PCT in human serum and plasma.[5] This document provides a detailed guide for utilizing this assay in sepsis research, covering the experimental protocol, data interpretation, and performance characteristics.
Assay Principle
The ARCHITECT B·R·A·H·M·S PCT assay is a two-step immunoassay.[6] In the first step, sample, assay diluent, and paramagnetic microparticles coated with anti-PCT antibodies are combined. PCT present in the sample binds to these microparticles. After a wash step, an acridinium-labeled anti-PCT conjugate is added, which binds to the captured PCT. Following another wash cycle, pre-trigger and trigger solutions are added to the reaction mixture. The resulting chemiluminescent reaction is measured as relative light units (RLUs). A direct relationship exists between the amount of PCT in the sample and the RLUs detected by the ARCHITECT iSystem optics.
Signaling Pathway in Sepsis
Experimental Protocol
This protocol outlines the key steps for performing the ARCHITECT B·R·A·H·M·S PCT assay.
Materials Required
-
ARCHITECT B·R·A·H·M·S PCT Reagent Kit (100 or 500 tests)[7]
-
ARCHITECT B·R·A·H·M·S PCT Calibrators[7]
-
ARCHITECT B·R·A·H·M·S PCT Controls[7]
-
ARCHITECT iSystem (e.g., i1000SR, i2000SR)[5]
-
ARCHITECT Pre-Trigger Solution, Trigger Solution, and Wash Buffer[7]
-
ARCHITECT Reaction Vessels, Sample Cups, and Septum[7]
-
Sample collection tubes (serum, lithium heparin, or K2EDTA plasma)[8]
-
Precision pipettes and tips
-
Centrifuge
Sample Collection and Handling
-
Sample Type: Human serum or plasma (lithium heparin or K2EDTA) can be used.[8]
-
Collection: Collect blood samples using standard venipuncture techniques.
-
Processing:
-
For serum, allow the blood to clot at room temperature and then centrifuge.
-
For plasma, centrifuge the collection tube to separate the plasma from the blood cells.
-
-
Storage:
-
Samples can be stored at 2-8°C for up to 48 hours.
-
For longer-term storage, samples should be frozen at -20°C or colder. Avoid more than three freeze-thaw cycles.[9]
-
Assay Procedure
The ARCHITECT system automates the assay procedure. The following is a general workflow:
-
Instrument Preparation: Ensure the ARCHITECT iSystem is powered on and has sufficient quantities of Pre-Trigger Solution, Trigger Solution, and Wash Buffer.
-
Calibration: Perform a calibration using the ARCHITECT B·R·A·H·M·S PCT Calibrators. Calibration is recommended with each new lot of reagents.[8]
-
Quality Control: Run the ARCHITECT B·R·A·H·M·S PCT Controls (Low, Medium, and High) to verify the performance of the assay.[6][7]
-
Sample Loading:
-
Load the patient samples into sample cups and place them in the sample racks.
-
Load the reagent kit onto the ARCHITECT iSystem.
-
-
Assay Execution:
-
Order the PCT test for the desired samples via the system software.
-
The instrument will automatically perform all assay steps, including sample and reagent pipetting, incubations, wash steps, and signal detection. The time to the first result is approximately 29 minutes.[8]
-
-
Data Retrieval: The quantitative PCT results will be displayed on the system's monitor and can be printed or exported.
Data Presentation and Interpretation
Performance Characteristics
The ARCHITECT B·R·A·H·M·S PCT assay demonstrates excellent analytical performance.
| Parameter | Value | Reference |
| Assay Principle | Chemiluminescent Microparticle Immunoassay (CMIA) | [5] |
| Sample Volume | 150 µL | [5] |
| Measuring Range | 0.02 - 100 µg/L | [5] |
| Limit of Quantitation (LoQ) | 0.01 µg/L | [5] |
| Time to First Result | ~29 minutes | [8] |
Precision
The precision of the assay was evaluated at multiple sites, demonstrating good reproducibility.
| Control Level | Within-Laboratory SD Range | Within-Laboratory %CV Range | Reference |
| Low | 0.005 - 0.008 | 2.7 - 4.1 | [10][11] |
| Medium | 0.040 - 0.212 | 2.1 - 11.7 | [10][11] |
| High | 1.628 - 4.191 | 2.5 - 6.3 | [10][11] |
Method Comparison
Studies have shown a good correlation between the ARCHITECT B·R·A·H·M·S PCT assay and other commercially available PCT assays.
| Comparator Assay | Correlation Coefficient (r) | Reference |
| Roche Cobas® | 0.989 | [11] |
| B·R·A·H·M·S Kryptor® | 0.986 | [11] |
| BioMérieux VIDAS® | 0.987 | [11] |
| Diasorin LIAISON® | 0.972 | [11] |
Interpretation of PCT Levels in Sepsis
The interpretation of PCT levels should always be done in conjunction with clinical findings and other laboratory results.[1]
| PCT Level (µg/L) | Interpretation | Reference |
| < 0.5 | Low risk of severe sepsis and/or septic shock | [12] |
| ≥ 0.5 - < 2.0 | Moderate risk for systemic infection and/or sepsis; reassess within 6-24 hours | [4] |
| ≥ 2.0 | High risk of severe sepsis and/or septic shock | [4][12] |
| ≥ 10.0 | High likelihood of severe sepsis or septic shock | [11] |
Applications in Sepsis Research
The ARCHITECT B·R·A·H·M·S PCT assay is a valuable tool for various research applications in the field of sepsis:
-
Early Diagnosis: Evaluating PCT as an early marker for the onset of sepsis in different patient populations.
-
Risk Stratification: Assessing the correlation between initial PCT levels and the risk of progression to severe sepsis and septic shock.[1][8]
-
Monitoring Treatment Response: Tracking changes in PCT levels over time to evaluate the efficacy of new therapeutic interventions for sepsis. A decrease in PCT levels of more than 80% over four days has been associated with a lower risk of mortality.[13]
-
Antibiotic Stewardship: Investigating the utility of PCT-guided protocols to optimize the duration of antibiotic therapy in patients with suspected or confirmed sepsis.[3][14]
Limitations
-
The ARCHITECT B·R·A·H·M·S PCT assay should not be used as a standalone diagnostic tool.[1]
-
Elevated PCT levels can be observed in other conditions such as major trauma, surgery, and certain autoimmune diseases.
-
Decisions regarding antibiotic therapy should not be based solely on PCT concentrations.[1]
Conclusion
The this compound ARCHITECT B·R·A·H·M·S PCT assay is a reliable and efficient method for the quantitative measurement of procalcitonin. Its high sensitivity, precision, and automation make it an ideal tool for researchers and drug development professionals studying sepsis. By providing accurate and timely results, this assay can contribute to a better understanding of the pathophysiology of sepsis and aid in the development of novel diagnostic and therapeutic strategies.
References
- 1. This compound ARCHITECT Sepsis Testing [fishersci.com]
- 2. Sepsis & Antibiotic Stewardship | Core Laboratory at this compound [corelaboratory.this compound]
- 3. B•R•A•H•M•S PCT Assay for Sepsis Management [agappe.com]
- 4. Procalcitonin & Sepsis [thermofisher.com]
- 5. ARCHITECT B·R·A·H·M·S PCT | Infectious Diseases [thermofisher.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. fishersci.com [fishersci.com]
- 9. scribd.com [scribd.com]
- 10. Comparison of the novel ARCHITECT procalcitonin assay with established procalcitonin assay systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. news-medical.net [news-medical.net]
- 14. B•R•A•H•M•S PCT Assay for Sepsis Management [agappe.com]
Application of the Abbott i-STAT System for Real-Time Biomarker Monitoring in Clinical Trials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Abbott i-STAT System is a portable, handheld analyzer capable of providing real-time, lab-quality results for a wide range of biomarkers from a small whole blood sample. Its rapid turnaround time and ease of use make it a valuable tool for real-time monitoring of physiological and pathological processes in clinical trial settings. This document provides detailed application notes and protocols for the effective integration of the i-STAT system into clinical research, ensuring data integrity and consistency across study sites.
The i-STAT system's portability allows for immediate bedside testing, which is particularly beneficial in emergency situations and for monitoring critically ill patients.[1] This capability for rapid analysis can streamline clinical workflows and enhance patient care.[2]
Key Applications in Clinical Trials
The i-STAT system can be employed in various therapeutic areas within clinical trials for:
-
Pharmacodynamic (PD) Monitoring: Real-time assessment of a drug's effect on physiological parameters. For example, monitoring electrolytes and metabolites can provide immediate insights into a drug's mechanism of action and potential side effects.
-
Patient Stratification and Enrichment: Rapidly identifying patient subpopulations with specific biomarker profiles for inclusion in a trial.
-
Safety Monitoring: Frequent monitoring of critical biomarkers to ensure patient safety and detect adverse events early.
-
Decentralized Clinical Trials: The portability of the i-STAT system makes it suitable for use in remote or home-based clinical trial settings.
Available Biomarker Panels
The i-STAT system offers a broad menu of single-use cartridges that can measure a variety of analytes. The selection of the appropriate cartridge is dependent on the specific requirements of the clinical trial protocol.
| Cartridge Type | Key Analytes Measured | Potential Clinical Trial Applications |
| Blood Gas & Chemistry | pH, pCO2, pO2, TCO2, Na+, K+, Cl-, iCa2+, Glucose, Lactate, Creatinine, BUN, Hematocrit | Monitoring of metabolic and respiratory status in critical care trials, assessment of kidney function, and monitoring of patients with sepsis.[3][4] |
| Cardiac Markers | Cardiac Troponin I (cTnI), B-type Natriuretic Peptide (BNP), CK-MB | Diagnosis and risk stratification of acute coronary syndromes, monitoring of cardiotoxicity in oncology trials, and assessment of heart failure. |
| Coagulation | Activated Clotting Time (ACT), Prothrombin Time/International Normalized Ratio (PT/INR) | Monitoring of anticoagulant therapy, assessment of coagulation status in cardiovascular and surgical trials. |
| Traumatic Brain Injury (TBI) | Glial Fibrillary Acidic Protein (GFAP), Ubiquitin C-terminal Hydrolase L1 (UCH-L1) | Aid in the evaluation of mild traumatic brain injury.[5] |
Experimental Protocols
The following are generalized protocols for the use of the i-STAT system in a clinical trial setting. These should be adapted to the specific requirements of the individual study protocol.
Pre-analytical Procedures
1.1. Cartridge Handling and Storage:
-
Store i-STAT cartridges refrigerated at 2-8°C until the expiration date on the box.
-
Cartridges can be stored at room temperature (18-30°C) for up to two weeks, but should not be returned to the refrigerator. Mark the box with the room temperature expiration date.
-
Do not use cartridges that are past their expiration date or if the pouch is damaged.
1.2. Quality Control:
-
Perform daily electronic quality control (QC) checks on the i-STAT analyzer.
-
Run liquid QC for each new lot of cartridges and as specified by the clinical trial protocol and local regulations.[6][7]
-
Document all QC results.
Sample Collection and Handling
2.1. Sample Type:
-
The i-STAT system uses fresh whole blood. The appropriate anticoagulant varies by cartridge type.
-
Blood Gas, Chemistries, Electrolytes, and Lactate: Use a plain syringe or a syringe with lithium or sodium heparin.[8]
-
Cardiac Markers (cTnI, BNP): Use heparinized whole blood or plasma.
-
Coagulation (ACT/PT-INR): Use a plain plastic syringe with no anticoagulant for ACT. For PT/INR, fresh capillary or venous whole blood can be used.[1]
-
TBI (GFAP, UCH-L1): Use plasma prepared from EDTA anticoagulated specimens.
2.2. Sample Collection Procedure:
-
Ensure all necessary supplies are available: i-STAT analyzer, appropriate cartridge, sample collection device (e.g., syringe, vacutainer), alcohol swabs, and personal protective equipment (PPE).
-
Identify the study participant as per the clinical trial protocol.
-
Collect the blood sample using standard phlebotomy or arterial puncture techniques.
-
If using a syringe, gently roll it between the palms to ensure proper mixing if an anticoagulant is present.
-
For blood gas analysis, expel any air bubbles from the syringe immediately.
Sample Analysis
-
Turn on the i-STAT analyzer and enter operator and patient identification information as prompted.[9]
-
Remove the selected cartridge from its pouch.
-
Dispense 2-3 drops of the whole blood sample into the sample well of the cartridge, filling to the indicated mark.[10]
-
Close the cartridge cover, ensuring it snaps shut.
-
Insert the cartridge into the analyzer. The analysis will begin automatically.
-
Results will be displayed on the screen in approximately 2-10 minutes, depending on the cartridge type.[10]
Data Management
-
Record the results immediately in the participant's case report form (CRF) as specified in the clinical trial protocol.
-
The i-STAT analyzer can store patient and quality control results, which can be downloaded to a central data station.
-
Ensure data transcription is accurate and complete.
Visualizations
Experimental Workflow
Signaling Pathways
References
- 1. appn.net.au [appn.net.au]
- 2. media.tghn.org [media.tghn.org]
- 3. i-STAT in Respiratory Care | this compound Point of Care [globalpointofcare.this compound]
- 4. i-STAT in Respiratory Care | this compound Point of Care [globalpointofcare.this compound]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. i-STAT Controls | this compound Point of Care [globalpointofcare.this compound]
- 7. medline.com [medline.com]
- 8. frankshospitalworkshop.com [frankshospitalworkshop.com]
- 9. youtube.com [youtube.com]
- 10. americanhospitalsupply.com [americanhospitalsupply.com]
Application Notes and Protocols for Screening Research Blood Samples with the Abbott Procleix Ultrio Elite Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the Abbott Procleix Ultrio Elite Assay for the qualitative detection of Human Immunodeficiency Virus Type 1 (HIV-1) RNA, Human Immunodeficiency Virus Type 2 (HIV-2) RNA, Hepatitis C Virus (HCV) RNA, and Hepatitis B Virus (HBV) DNA in research blood samples. This document outlines the assay's principles, detailed protocols for sample handling and testing, and guidance on data interpretation for research applications.
Introduction
The Procleix Ultrio Elite Assay is a nucleic acid amplification test (NAT) that offers high sensitivity and specificity for the simultaneous detection of four key viral targets in a single tube.[1][2] Originally designed for screening blood, organ, and tissue donors, its robust performance on the fully automated Procleix Panther System makes it a valuable tool for various research applications, including preclinical studies, viral clearance validation, and monitoring of viral loads in experimental models.[3][4][5] This assay is intended for research use only and is not for use in diagnostic procedures.[2]
Principle of the Assay
The Procleix Ultrio Elite Assay employs three main scientific principles that occur sequentially in a single, automated process on the Procleix Panther System: Target Capture, Transcription-Mediated Amplification (TMA), and Hybridization Protection Assay (HPA).[1][6][7]
-
Target Capture: Viral RNA and DNA are isolated from the sample. The sample is treated with a detergent to lyse the viral envelope and release the nucleic acids.[8] Specific capture oligonucleotides, which are homologous to highly conserved regions of the target viruses, hybridize to the viral RNA or DNA.[2] These hybridized targets are then captured by magnetic microparticles, which are magnetically separated from the rest of the sample, effectively washing away potential inhibitors.[8]
-
Transcription-Mediated Amplification (TMA): This isothermal amplification method utilizes two enzymes, reverse transcriptase and RNA polymerase, to rapidly amplify the target nucleic acid sequences. This process generates billions of RNA amplicons from each target molecule.
-
Hybridization Protection Assay (HPA): The amplified RNA sequences are detected using specific, acridinium ester-labeled nucleic acid probes. The chemiluminescent signal generated from the hybridized probes is measured by a luminometer and reported in Relative Light Units (RLU). An internal control is processed with each sample to monitor for assay validity.[1][8]
Materials and Reagents
The Procleix Ultrio Elite Assay kit contains all the specific reagents required for the assay, including amplification enzymes, primers, probes, and target capture reagents. For a complete list of materials provided and required, refer to the official package insert.
Experimental Protocols
Sample Preparation for Research Samples
While the Procleix Ultrio Elite Assay is validated for use with human plasma and serum, research applications may involve other sample matrices. The following are general guidelines for preparing common research sample types. It is crucial to validate these procedures for your specific sample type and experimental conditions.
4.1.1. Cell Culture Supernatants:
-
Collect cell culture supernatant into a sterile conical tube.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to pellet cells and cellular debris.
-
Carefully aspirate the supernatant without disturbing the pellet and transfer it to a new sterile tube.
-
The clarified supernatant can now be used as the sample in the assay. If not used immediately, store at -80°C.
4.1.2. Tissue Homogenates:
-
Weigh the tissue sample (typically 10-30 mg).
-
Add an appropriate volume of a suitable lysis buffer (e.g., a buffer compatible with nucleic acid extraction that does not contain high concentrations of detergents or chaotropic agents that might interfere with the assay).
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) until no visible tissue fragments remain.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the nucleic acids.
-
It is highly recommended to perform a nucleic acid purification step using a commercially available kit (e.g., spin column-based) to remove potential inhibitors present in tissue homogenates. Elute the nucleic acids in a buffer compatible with the Procleix assay (e.g., nuclease-free water or a low-salt buffer).
Assay Procedure on the Procleix Panther System
The Procleix Ultrio Elite Assay is performed on the fully automated Procleix Panther System. The system handles all steps from sample processing to result generation. For detailed operating instructions, refer to the Procleix Panther System Operator's Manual.
A generalized workflow is as follows:
-
Prepare and load all necessary reagents, consumables, and samples onto the Procleix Panther System.
-
Create a worklist defining the samples to be tested.
-
Initiate the run. The system will automatically perform all assay steps.
-
Upon completion of the run, the results are automatically calculated and reported.
Data and Performance Characteristics
Analytical Sensitivity
The analytical sensitivity of the Procleix Ultrio Elite Assay is a critical parameter for research applications. The 95% limit of detection (LoD) for each virus is summarized in the table below.
| Virus | 95% Limit of Detection (IU/mL) |
| HIV-1 | 18.0 |
| HIV-2 | 10.4 |
| HCV | 3.0 |
| HBV | 4.3 |
Data derived from studies using WHO international standards.
Specificity
In clinical studies, the Procleix Ultrio Elite Assay has demonstrated high specificity. One study reported a specificity of 99.98% for initial testing and 100% after discriminatory testing.[9]
Genotype and Subtype Reactivity
The Procleix Ultrio Elite Assay is designed to detect a broad range of genotypes and subtypes for each target virus. The package insert provides data on the detection of various genotypes of HIV-1, HIV-2, HCV, and HBV.[4] Researchers working with specific or rare genotypes should verify the assay's performance for their strains of interest.
Data Interpretation for Research Use
The Procleix Ultrio Elite Assay provides a qualitative result: "Reactive" or "Non-Reactive".
-
Non-Reactive: The target viral nucleic acid was not detected in the sample.
-
Reactive: The target viral nucleic acid was detected. A reactive result from the multiplex assay does not identify the specific virus. To identify the specific virus or viruses present, the sample must be re-tested using the individual Procleix Ultrio Elite Discriminatory Assays for HIV, HCV, and HBV.[7][10]
Semi-Quantitative Analysis
While the Procleix Ultrio Elite Assay is a qualitative test, the signal-to-cutoff (S/CO) ratio may provide a semi-quantitative estimation of the viral load. A higher S/CO value generally correlates with a higher viral load. To establish a semi-quantitative range for your specific research application, it is recommended to:
-
Prepare a dilution series of a quantified viral standard (e.g., WHO standard or a laboratory-quantified stock).
-
Run the dilution series on the Procleix Ultrio Elite Assay.
-
Plot the S/CO values against the known viral concentrations.
-
This standard curve can then be used to estimate the relative viral load in unknown samples.
Note: This approach provides an estimation and should be validated for each specific virus and sample type. For precise quantification, a dedicated quantitative assay is recommended.
Assay Validation for Research Applications
When adapting the Procleix Ultrio Elite Assay for a novel research application or sample type, it is essential to perform a thorough validation. Key validation parameters include:
-
Accuracy: Test known positive and negative samples to ensure the assay performs as expected with your sample matrix.
-
Precision: Assess the repeatability and reproducibility of the assay by testing the same samples multiple times on different days and by different operators.
-
Linearity: For semi-quantitative applications, evaluate the linear range of the assay by testing a dilution series of a quantified standard.
-
Specificity: Test for cross-reactivity with other viruses or microorganisms that may be present in your samples.
-
Limit of Detection (LoD): Determine the lowest concentration of the virus that can be reliably detected in your specific sample matrix.
Potential Interfering Substances
Research samples may contain substances that could potentially interfere with the assay. While the target capture step is designed to minimize interference, high concentrations of the following substances should be avoided or removed during sample preparation:
-
Cell culture media components: High concentrations of serum, proteins, and some antibiotics.
-
Anticoagulants: While validated for use with certain anticoagulants, others may interfere.
-
Organic solvents: Ethanol, methanol, phenol, etc.
-
High salt concentrations.
-
Particulates and viscous materials.
It is recommended to perform interference studies by spiking known amounts of the virus into your sample matrix with and without the potential interfering substance.
Visualizations
Procleix Ultrio Elite Assay Workflow
Caption: Experimental workflow for the Procleix Ultrio Elite Assay.
Assay Principle Signaling Pathway
Caption: Principle of the Procleix Ultrio Elite Assay.
References
- 1. Validation of assembled nucleic acid-based tests in diagnostic microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brd.nci.nih.gov [brd.nci.nih.gov]
- 3. Disruption and Homogenization of Tissue for the Extraction of RNA | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 4. Comparison of Procleix Ultrio Elite and Procleix Ultrio NAT Assays for Screening of Transfusion Transmitted Infections among Blood Donors in India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qiagen.com [qiagen.com]
- 6. ccr.cancer.gov [ccr.cancer.gov]
- 7. 30805 - Ultrio Elite HIV-1/2, HCV, HBV NAT | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 8. fda.gov [fda.gov]
- 9. gatescientific.com [gatescientific.com]
- 10. ccr.cancer.gov [ccr.cancer.gov]
Application Notes and Protocols for Laboratory Defined Applications (LDAs) on the Abbott m2000 System
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed methodology for the development and implementation of Laboratory Defined Applications (LDAs) on the Abbott m2000 system. It includes an overview of the system, protocols for assay development, and performance data from established applications.
Introduction to the this compound m2000 System and Laboratory Defined Applications
The this compound m2000 RealTime System is a highly flexible platform for molecular diagnostics, offering a broad menu of FDA-approved (IVD) assays and the capability for laboratories to develop and run their own custom assays, known as Laboratory Defined Applications (LDAs).[1][2] This "open mode" functionality allows users to configure the system for specific research and development needs, providing control over sample preparation and real-time PCR parameters.
The m2000 system consists of two integrated instruments:
-
This compound m2000sp: An automated sample preparation instrument that utilizes magnetic particle technology to extract and purify nucleic acids (DNA and RNA) from a variety of sample types.[3]
-
This compound m2000rt: A real-time PCR instrument for the amplification and detection of target nucleic acid sequences. It features a 96-well format and supports up to five-color multiplexing, allowing for the simultaneous detection of multiple targets.[3]
LDAs offer the flexibility to design and validate assays for novel targets, making the m2000 system a valuable tool in research, drug development, and clinical laboratories.
General Workflow for LDA Development and Implementation
The development and implementation of an LDA on the this compound m2000 system follows a structured workflow, from initial assay design to the final analysis of results.
Caption: High-level workflow for LDA development on the this compound m2000 system.
Quantitative Performance Data of Assays on the this compound m2000 System
The following tables summarize the performance of various assays that have been validated on the this compound m2000 system. This data can serve as a reference for the expected performance of well-optimized LDAs.
Table 1: Sensitivity and Specificity of Selected Assays
| Target Analyte | Sample Type | Sensitivity | Specificity | Citation |
| SARS-CoV-2 | Nasopharyngeal Swab | 100 copies/mL (LOD) | Not Reported | |
| HIV-1 | Plasma | 40 copies/mL (Lower Limit of Quantification) | Not Applicable | |
| Hepatitis C Virus (HCV) | Serum | 12 IU/mL (Lower Limit of Detection) | 100% | |
| Chlamydia trachomatis | Swab and Urine | 93.7% - 100% agreement with other assays | 98.2% - 100% agreement with other assays | |
| Neisseria gonorrhoeae | Swab and Urine | Concordant with other commercial assays | Concordant with other commercial assays |
Table 2: Linearity and Precision of Quantitative Assays
| Target Analyte | Linear Range | R² Value | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Citation |
| HIV-1 | 40 to 10,000,000 copies/mL | >0.95 | 1.5 - 2.2 | 2.5 - 4.7 | |
| Hepatitis C Virus (HCV) | 12 to 100,000,000 IU/mL | >0.98 | <15% | <15% |
Experimental Protocols for LDA Development
This section provides a detailed methodology for the key steps in developing and validating an LDA on the this compound m2000 system.
Assay Design and Primer/Probe Selection
The foundation of a successful LDA is the design of specific and efficient primers and probes.
Protocol 4.1.1: Primer and Probe Design for Real-Time PCR
-
Target Selection: Identify a unique and conserved region of the target nucleic acid sequence. Avoid regions with high secondary structure or known polymorphisms that could affect primer/probe binding.
-
Primer Design:
-
Aim for a primer length of 18-24 bases.
-
Target a GC content of 40-60%.
-
The melting temperature (Tm) of the primers should be between 58-62°C and within 2°C of each other.
-
The amplicon size should ideally be between 70-200 base pairs for efficient real-time PCR.
-
Check for potential primer-dimers and hairpins using appropriate software.
-
Perform a BLAST search to ensure the primers are specific to the target organism.
-
-
Probe Design (for TaqMan-based assays):
-
The probe should be 20-30 bases in length.
-
The probe's Tm should be 5-10°C higher than the primers' Tm.
-
The probe should not have a 'G' at the 5' end, as this can quench the fluorophore.
-
Select a fluorophore and quencher compatible with the this compound m2000rt's five-color detection system.
-
The probe should be designed to bind to the target sequence between the forward and reverse primers.
-
-
Internal Control (IC):
-
An IC is crucial to monitor the efficiency of both the extraction and amplification steps.
-
The IC should be a non-target nucleic acid sequence that is added to each sample before extraction.
-
Primers and a probe specific to the IC should be designed to be compatible with the target assay's primers and probe in a multiplex reaction.
-
Caption: Logical workflow for primer and probe design.
m2000sp Open Mode Sample Preparation Protocol
The m2000sp allows for the creation of custom sample preparation protocols using its "open mode" functionality. This involves defining the steps for lysis, binding, washing, and elution.
Protocol 4.2.1: Creating a Custom Sample Preparation Protocol
-
Access Open Mode: Navigate to the open mode protocol creation screen on the m2000sp software.
-
Define Protocol Steps:
-
Lysis: Specify the volume of lysis buffer and proteinase K (if required) to be added to the sample. Define the incubation time and temperature for optimal cell/viral lysis.
-
Binding: Add the magnetic microparticles and binding buffer. Specify the incubation time to allow nucleic acids to bind to the particles.
-
Washing: Program a series of wash steps using wash buffers to remove inhibitors and unbound cellular components. Typically, three wash steps are sufficient.
-
Elution: Add the elution buffer and specify the incubation time and temperature to release the purified nucleic acids from the magnetic particles.
-
-
Volume and Pipetting Parameters: Define the volumes for all reagents and the pipetting parameters (e.g., aspiration and dispense speeds, tip mixing) for each step.
-
Save and Validate: Save the new protocol and perform a validation run using known positive and negative samples to ensure efficient and clean nucleic acid extraction.
m2000rt Laboratory Defined Application Protocol
The m2000rt software allows for the creation of LDA protocols where the user can define the thermal cycling conditions and data analysis parameters.
Protocol 4.3.1: Setting up a Real-Time PCR Protocol
-
Create a New LDA Protocol: In the m2000rt software, select the option to create a new Laboratory Defined Application.
-
Define Thermal Cycling Profile:
-
Reverse Transcription (for RNA targets): Specify the temperature and duration for the reverse transcription step (e.g., 50°C for 30 minutes).
-
Initial Denaturation: Set the initial denaturation temperature and time (e.g., 95°C for 10 minutes).
-
Cycling: Define the number of PCR cycles (typically 40-45) and the parameters for each cycle:
-
Denaturation: Temperature and time (e.g., 95°C for 15 seconds).
-
Annealing/Extension: Temperature and time (e.g., 60°C for 60 seconds). Data acquisition is typically performed during this step.
-
-
-
Define Fluorophores: Assign the appropriate fluorophores for the target(s) and the internal control to the corresponding detection channels of the m2000rt.
-
Set Analysis Parameters:
-
Baseline and Threshold: Define the method for baseline correction and the threshold for cycle threshold (Ct) determination.
-
Controls: Specify the expected results for positive and negative controls.
-
-
Save the Protocol: Save the newly created LDA protocol.
Caption: Detailed experimental workflow on the this compound m2000 system.
Assay Validation
Once the LDA protocols are established, a thorough validation is required to ensure the assay is accurate, reliable, and reproducible.
Protocol 4.4.1: Validation of a Laboratory Defined Application
-
Analytical Sensitivity (Limit of Detection - LoD): Determine the lowest concentration of the target that can be consistently detected (typically in at least 95% of replicates). This is established by testing serial dilutions of a quantified standard.
-
Analytical Specificity (Inclusivity and Exclusivity):
-
Inclusivity: Test a panel of different strains or genotypes of the target organism to ensure they are all detected.
-
Exclusivity: Test a panel of related but non-target organisms to ensure there is no cross-reactivity.
-
-
Linearity: For quantitative assays, determine the range over which the assay response is proportional to the concentration of the analyte. This is done by testing a dilution series of a high-titer standard.
-
Precision (Repeatability and Reproducibility):
-
Repeatability (Intra-assay precision): Test replicates of low, medium, and high positive samples in the same run.
-
Reproducibility (Inter-assay precision): Test the same samples on different days, with different operators, and with different reagent lots.
-
-
Accuracy: Compare the results of the LDA with a reference method or a well-characterized panel of samples.
Conclusion
The this compound m2000 system's open mode functionality provides a powerful and flexible platform for the development and implementation of Laboratory Defined Applications. By following a systematic approach to assay design, protocol optimization, and validation, researchers can develop robust and reliable molecular assays for a wide range of applications. For detailed instructions on operating the m2000sp and m2000rt instruments and their software, users should always refer to the official this compound Operations Manuals.
References
Application Notes and Protocols for Custom Assay Development on the Abbott Alinity i Immunoassay Analyzer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a generalized framework and illustrative protocols for developing a custom chemiluminescent microparticle immunoassay (CMIA) for research use on the Abbott Alinity i system. The ability to create and run user-defined assays is a feature of the Alinity system; however, the specific steps for programming and executing such assays require access to the Alinity ci-series Operations Manual and may necessitate direct support from this compound.[1] Always consult the manufacturer's documentation for detailed instructions and safety precautions.
Introduction
The this compound Alinity i analyzer is a fully automated immunoassay system that utilizes CMIA technology for the quantitative and qualitative analysis of a wide range of analytes.[2] Its flexible architecture and user-driven design present opportunities for researchers to adapt their own novel assays to a high-throughput, automated platform. This document outlines the key principles, experimental protocols, and data presentation formats for developing and implementing a custom sandwich immunoassay on the Alinity i.
The core technology of the Alinity i, CMIA, involves the use of paramagnetic microparticles coated with an antibody, a second antibody labeled with a chemiluminescent compound (acridinium), and subsequent measurement of the light signal generated upon reaction.[2] This method offers high sensitivity and specificity, making it suitable for the detection of a variety of biomarkers in drug development and life science research.
Signaling Pathway and Experimental Workflow
Signaling Pathway: Sandwich CMIA
The following diagram illustrates the principle of a one-step sandwich CMIA, a common format for custom immunoassays.
Caption: Signaling pathway of a one-step sandwich CMIA.
Custom Assay Development Workflow
The development and implementation of a custom assay on the Alinity i involves several key stages, from reagent preparation to data analysis.
Caption: Workflow for custom assay development on the Alinity i.
Experimental Protocols
The following protocols provide a general methodology for the development of a custom sandwich immunoassay. These steps should be optimized for the specific analyte and antibodies being used.
Protocol 1: Preparation of Antibody-Coated Microparticles
This protocol describes the covalent coupling of a capture antibody to carboxylated paramagnetic microparticles.
Materials:
-
Carboxylated paramagnetic microparticles (e.g., Estapor® Magnetic Microspheres)
-
Capture antibody specific for the target analyte
-
Activation/Coupling Buffer (e.g., MES buffer)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Blocking Buffer (e.g., BSA in PBS)
-
Wash Buffer (e.g., PBS with Tween-20)
-
Magnetic separator
Methodology:
-
Microparticle Washing: Wash the required amount of microparticles with Activation/Coupling Buffer using a magnetic separator.
-
Activation: Resuspend the washed microparticles in Activation/Coupling Buffer. Add freshly prepared EDC and Sulfo-NHS solutions. Incubate with gentle mixing.
-
Washing: Wash the activated microparticles with Activation/Coupling Buffer to remove excess activation reagents.
-
Antibody Coupling: Resuspend the activated microparticles in Activation/Coupling Buffer. Add the capture antibody and incubate with gentle mixing to allow for covalent coupling.
-
Blocking: Quench the reaction and block any remaining active sites by adding a blocking agent (e.g., ethanolamine), followed by incubation with Blocking Buffer.
-
Final Washing and Storage: Wash the antibody-coated microparticles with Wash Buffer and resuspend in a storage buffer.
Protocol 2: Preparation of Acridinium-Labeled Detection Antibody
This protocol outlines the labeling of the detection antibody with a chemiluminescent marker.
Materials:
-
Detection antibody specific for the target analyte
-
Acridinium-NHS ester
-
Labeling Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Tris buffer)
-
Size-exclusion chromatography column
Methodology:
-
Antibody Preparation: Prepare the detection antibody in Labeling Buffer.
-
Labeling Reaction: Add the Acridinium-NHS ester to the antibody solution and incubate in the dark to allow for the labeling reaction to proceed.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Purification: Separate the labeled antibody from unreacted acridinium by passing the solution through a size-exclusion chromatography column.
-
Characterization: Determine the concentration and labeling efficiency of the acridinium-labeled antibody.
Protocol 3: Programming the Alinity i for a Custom Assay
While specific instructions are found in the Alinity ci-series Operations Manual, the general steps for creating a user-defined assay would involve:
-
Accessing the User-Defined Assay Menu: Navigate to the system configuration or utilities screen to find the option for creating or editing user-defined assays.[3]
-
Creating a New Assay File: Initiate the process to create a new assay file, which will likely involve assigning a unique name and number.
-
Defining Assay Parameters: Input the specific parameters for your custom immunoassay. These parameters will likely include:
-
Reagent Information: Names and positions of the microparticle, conjugate, and any other required reagents.
-
Sample Volume: The volume of sample to be aspirated.
-
Reagent Volumes: The volumes of microparticle and conjugate to be dispensed.
-
Incubation Times and Temperatures: The duration and temperature for the immune reaction.
-
Wash Cycles: The number and type of wash steps.
-
Calibration Information: The number of calibrators, their concentrations, and the curve fitting model (e.g., 4PL).
-
Control Information: The expected values and ranges for quality control materials.
-
-
Saving and Installing the Assay File: Save the newly created assay parameters. The system may require an installation or activation step for the new assay file.
Data Presentation
Quantitative data from the validation of a custom assay should be summarized in clear and concise tables.
Table 1: Illustrative Calibration Curve Data
| Calibrator Level | Concentration (ng/mL) | Mean RLU | %CV |
| 1 | 0.0 | 500 | 4.5 |
| 2 | 0.5 | 5,000 | 3.8 |
| 3 | 2.0 | 20,000 | 3.1 |
| 4 | 10.0 | 100,000 | 2.5 |
| 5 | 50.0 | 500,000 | 2.2 |
| 6 | 100.0 | 950,000 | 1.9 |
Table 2: Illustrative Precision Data
| Control Level | n | Mean Concentration (ng/mL) | Within-Run %CV | Between-Run %CV | Total %CV |
| Low | 20 | 1.5 | 4.2 | 3.5 | 5.5 |
| Medium | 20 | 25.0 | 3.1 | 2.8 | 4.2 |
| High | 20 | 75.0 | 2.5 | 2.1 | 3.3 |
Conclusion
The this compound Alinity i analyzer offers a robust platform for the development and implementation of custom immunoassays for research and drug development purposes. By following a systematic approach to reagent preparation, assay optimization, and instrument programming, researchers can leverage the automation and high-throughput capabilities of the Alinity i to streamline their analytical workflows. Successful implementation of a custom assay is contingent upon careful validation of its analytical performance and adherence to the operational guidelines provided by the manufacturer.
References
Application Notes and Protocols for the Abbott CELL-DYN Series in Hematology Research
The Abbott CELL-DYN series of hematology analyzers are robust tools for researchers, scientists, and drug development professionals, offering a range of applications from routine complete blood counts (CBC) to more complex cellular analyses. This document provides detailed application notes and protocols based on published research, highlighting the capabilities of various CELL-DYN models in a research setting.
Performance and Comparative Analysis
The CELL-DYN series demonstrates excellent performance in terms of precision, linearity, and carryover, making them reliable for hematology studies.[1][2][3][4][5][6][7] Comparative studies have shown a high degree of correlation with other established hematology analyzers.[1][2][4][5][6][7][8]
Performance Characteristics of CELL-DYN Analyzers
The following table summarizes the performance characteristics of various CELL-DYN models as reported in research publications.
| Parameter | CELL-DYN Emerald[1][2] | CELL-DYN Ruby[4] | CELL-DYN Sapphire[4] | CELL-DYN 4000[5][7] |
| Precision (CV%) | ||||
| White Blood Cell (WBC) | 2.09% | ≤ 2.6% | - | Good |
| Hemoglobin (HGB) | 1.68% | ≤ 2.6% | - | Good |
| Platelets (PLT) | 4.13% | ≤ 6.9% (low level) | - | Good |
| Reticulocyte (%) | - | 10.4% (low level) | - | - |
| Linearity (R²) | ≥ 0.99 | Acceptable | ≥ 0.98 | > 0.997 (WBC, RBC, HGB, HCT), 0.992 (PLT) |
| Carryover | < 1% | Minimal | Minimal | < 0.5% |
Inter-instrument Correlation
The CELL-DYN series shows strong correlations with other hematology analyzers, ensuring consistency of results across different platforms.
| Comparison | Key Parameters | Correlation Coefficient (R²) |
| CELL-DYN Emerald vs. CELL-DYN Sapphire (Human Samples)[1][2] | All parameters | Excellent |
| CELL-DYN Emerald vs. Sysmex XT2000iV (Mouse Samples)[1][2] | All parameters | Excellent |
| CELL-DYN Ruby vs. CELL-DYN Sapphire[4] | CBC parameters | ≥ 0.98 |
| CELL-DYN 4000 vs. Bayer-Technicon H-2[5][6][7] | Neutrophils, Lymphocytes | Excellent |
| CELL-DYN 4000 vs. Bayer-Technicon H-2[5][6][7] | Monocytes, Eosinophils | Good |
Experimental Protocols
Protocol for Routine Hematological Analysis of Human and Murine Blood Samples using CELL-DYN Emerald
This protocol is adapted from a study evaluating the CELL-DYN Emerald for use in a research setting.[1][2]
Objective: To obtain a complete blood count (CBC) and a 3-part white cell differential from human and mouse whole blood samples.
Materials:
-
This compound CELL-DYN Emerald analyzer
-
Whole blood samples collected in EDTA-anticoagulated tubes
-
CELL-DYN reagents (Diluent, Lyse)
-
Control materials
Methodology:
-
Instrument Preparation:
-
Perform daily startup and background checks as per the manufacturer's instructions.
-
Run quality control materials to ensure the analyzer is performing within specified limits.
-
-
Sample Preparation and Analysis (Human Samples):
-
Ensure blood samples are well-mixed by gentle inversion.
-
Present the capped tube to the instrument's closed-tube aspiration module.
-
Initiate the analysis cycle. The instrument will automatically aspirate, dilute, and analyze the sample.
-
-
Sample Preparation and Analysis (Mouse Samples):
-
Data Review:
-
Review the generated numerical data and histograms for any flags or abnormalities.
-
If necessary, perform a manual smear review for morphological confirmation.
-
Protocol for Automated Blood Cell Counting in Body Fluids using CELL-DYN Sapphire
The CELL-DYN Sapphire can be utilized for the enumeration and differentiation of blood cells in various body fluids, providing a valuable tool for diagnostic and research purposes.[9][10][11]
Objective: To perform automated total cell and leukocyte differential counts in cerebrospinal fluid (CSF), serous fluids (pleural, peritoneal), and continuous ambulatory peritoneal dialysis (CAPD) fluid.
Materials:
-
This compound CELL-DYN Sapphire analyzer
-
Body fluid samples collected in appropriate containers
-
CELL-DYN reagents
-
Control materials
Methodology:
-
Instrument Preparation:
-
Ensure the analyzer is calibrated and has passed daily quality control checks.
-
Select the appropriate body fluid analysis mode on the instrument.
-
-
Sample Preparation:
-
Gently mix the body fluid sample to ensure homogeneity.
-
No pre-dilution is typically required.
-
-
Sample Analysis:
-
Aspirate the sample using the instrument's manual or automated mode.
-
The analyzer will perform the cell counting and differential analysis.
-
-
Data Interpretation:
Advanced Applications and Technologies
Multi-Angle Polarized Scatter Separation (MAPSS™) Technology
The CELL-DYN series, including the CELL-DYN 3200, 3700, Ruby, and Sapphire models, utilizes Multi-Angle Polarized Scatter Separation (MAPSS) technology for the differentiation of white blood cells.[8][12][13][14] This technology uses a helium-neon laser to measure four different angles of light scatter, providing detailed information about cell size, complexity, lobularity, and granularity.[12]
Caption: Workflow of MAPSS technology for WBC differentiation.
Fluorescent Flow Cytometry Applications
The CELL-DYN Sapphire integrates true fluorescent flow cytometry, enabling advanced applications such as automated reticulocyte analysis and monoclonal antibody analysis.[15] This capability allows for the enumeration of specific cell populations, such as CD61-positive platelets and CD3/4 or CD3/8 T-cells, directly on the hematology analyzer.[15][16]
Caption: Automated monoclonal antibody analysis workflow.
Applications in Drug Development and Research
The precision and accuracy of the CELL-DYN series make them suitable for hematological monitoring in preclinical and clinical studies. The ability to analyze small sample volumes is particularly advantageous in studies involving small animals.[1][2] The advanced flagging capabilities of analyzers like the CELL-DYN 3700 and 4000 can help in identifying morphological changes in leukocytes, which can be critical in toxicology studies.[5][7][12][17][18] Furthermore, the CELL-DYN Sapphire's flow cytometry capabilities open up avenues for more specialized research, such as monitoring immune cell populations during immunotherapy trials.[15][16]
References
- 1. Performance evaluation of the this compound CELL-DYN Emerald for use as a bench-top analyzer in a research setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Performance evaluation of the this compound Cell-Dyn 1800 automated hematology analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of the this compound CELL-DYN 4000 hematology analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labmedica.com [labmedica.com]
- 9. Use of the Cell-Dyn Sapphire hematology analyzer for automated counting of blood cells in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. microsystemdiagnostic.it [microsystemdiagnostic.it]
- 13. gmi-inc.com [gmi-inc.com]
- 14. hematologyacademy.com [hematologyacademy.com]
- 15. moh.gov.my [moh.gov.my]
- 16. Method comparison study of peripheral blood CD34+ count performed on an this compound CELL-DYN Sapphire hematology analyzer versus flow cytometry reference procedure (modified ISHAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bjbms.org [bjbms.org]
- 18. Evaluation of haematology analyzer CELL-DYN 3700 SL - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Implementing Abbott's Rapid Diagnostics in Infectious Disease Surveillance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for integrating Abbott's rapid diagnostic tests into infectious disease surveillance studies. The protocols outlined below are intended as a guide and should be adapted to specific research questions, target populations, and local public health guidelines.
Introduction to Rapid Diagnostics in Infectious Disease Surveillance
Rapid diagnostic tests (RDTs) are crucial tools for timely and effective infectious disease surveillance.[1][2] They offer the ability to conduct testing at the point of care, enabling rapid identification of cases, immediate implementation of control measures, and efficient data collection for monitoring disease trends.[3] this compound provides a portfolio of rapid diagnostics based on two primary technologies: lateral flow immunoassays for antigen detection (e.g., BinaxNOW™) and isothermal nucleic acid amplification for molecular detection (e.g., ID NOW™).[4] These technologies offer a balance of speed, ease of use, and accuracy, making them suitable for deployment in diverse surveillance settings, from community-based studies to sentinel surveillance in healthcare facilities.
Featured this compound Rapid Diagnostic Tests for Surveillance
This document focuses on the application of the following this compound rapid diagnostic tests for infectious disease surveillance:
-
BinaxNOW™ COVID-19 Ag Card: A lateral flow immunoassay for the qualitative detection of the SARS-CoV-2 nucleocapsid protein antigen.[5]
-
ID NOW™ COVID-19 2.0: A rapid, instrument-based isothermal nucleic acid amplification test for the qualitative detection of SARS-CoV-2 nucleic acid.[6]
-
ID NOW™ Influenza A & B 2: A rapid, instrument-based isothermal nucleic acid amplification test for the qualitative detection and differentiation of influenza A and B viral nucleic acids.[7]
-
Determine™ HIV-1/2 Ag/Ab Combo: A lateral flow immunoassay for the qualitative detection of HIV-1 p24 antigen and antibodies to HIV-1 and HIV-2.[8][9]
-
Bioline™ Malaria Ag P.f/Pan: A rapid, qualitative test for the detection of Plasmodium falciparum-specific histidine-rich protein 2 (HRP2) and pan-malarial lactate dehydrogenase (pLDH).
Data Presentation: Performance Characteristics
The following tables summarize the performance characteristics of select this compound rapid diagnostic tests from various studies. It is crucial to note that performance can vary based on the study population, disease prevalence, and testing conditions.
Table 1: Performance of this compound BinaxNOW™ COVID-19 Ag Card in Surveillance Settings
| Study Population | Reference Standard | Sensitivity (95% CI) | Specificity (95% CI) | Source(s) |
| Asymptomatic Adults & Children | RT-PCR | 70.2% (Adults), 65.4% (Children) | 99.6% (Adults), 99.0% (Children) | [10] |
| Symptomatic Adults (within 7 days of onset) | RT-PCR | 96.5% (90.0% - 99.3%) | 100% (98.6% - 100.0%) | [10] |
| Asymptomatic Healthcare Employees | RT-PCR | 51.6% | ≥99% | [1] |
| Symptomatic Healthcare Employees | RT-PCR | 83.3% | ≥99% | [1] |
| Diverse Population (Symptomatic & Asymptomatic) | RT-PCR | 84.1% (80.4% - 87.3%) | 98.8% (97.9% - 99.3%) | [11] |
Table 2: Performance of this compound ID NOW™ COVID-19 Assay in Various Settings
| Study Population | Reference Standard | Positive Percent Agreement (PPA) (95% CI) | Negative Percent Agreement (NPA) (95% CI) | Source(s) |
| Symptomatic Individuals | RT-PCR | 91.7% (87.8% - 94.4%) | 98.4% (97.1% - 99.1%) | [6] |
| Outpatient and Hospitalized Patients | RT-PCR | 91.8% (84.6% - 95.8%) | 95.4% (89.6% - 98.0%) | [12] |
Table 3: Performance of this compound ID NOW™ Influenza A & B 2 Assay
| Specimen Type | Target | Reference Standard | Sensitivity | Specificity | Source(s) |
| Nasal/Nasopharyngeal Swabs | Influenza A | Viral Culture | 95.5% | 97.9% | Product Insert |
| Nasal/Nasopharyngeal Swabs | Influenza B | Viral Culture | 94.4% | 98.6% | Product Insert |
Table 4: Performance of this compound Determine™ HIV-1/2 Ag/Ab Combo
| Study Population | Reference Standard | Sensitivity (95% CI) | Specificity (95% CI) | Source(s) |
| Well-characterized specimens | EIA, WB, NAAT | 99.94% (99.79% - 99.99%) | 99.50% (99.31% - 99.64%) | [13] |
| Acute HIV Infection (AHI) specimens | NAAT | 83% | N/A | [13] |
Experimental Protocols for Surveillance
The following protocols provide a general framework for conducting infectious disease surveillance using this compound's rapid diagnostics. These should be adapted based on the specific surveillance objectives (e.g., early warning, trend monitoring, outbreak investigation).
General Surveillance Workflow
A general workflow for a surveillance program using rapid diagnostics involves several key stages, from planning and participant recruitment to data analysis and public health action.
Caption: General workflow for an infectious disease surveillance program using rapid diagnostics.
Protocol for Community-Based Respiratory Virus Surveillance (using BinaxNOW™ COVID-19 and ID NOW™ Influenza A & B 2)
Objective: To monitor the incidence and trends of COVID-19 and influenza in a defined community.
1. Study Design and Sampling:
- Design: Prospective, community-based cohort study.
- Sampling: Recruit a representative sample of households or individuals from the target community. Consider stratified sampling based on demographics or risk factors.
- Frequency: Conduct weekly or bi-weekly testing, especially during peak respiratory virus season.
2. Materials:
- This compound BinaxNOW™ COVID-19 Ag Card kits
- This compound ID NOW™ Influenza A & B 2 test kits and ID NOW™ instrument
- Personal Protective Equipment (PPE) for surveillance staff
- Specimen collection swabs (as provided in the kits)
- Biohazard waste disposal containers
- Data collection forms (paper or electronic)
3. Procedure:
- Participant Enrollment: Obtain informed consent from all participants. Collect baseline demographic and health information.
- Specimen Collection:
- Instruct participants on self-collection of anterior nasal swabs or have trained personnel collect the samples.
- For the ID NOW™ Influenza A & B 2 test, a direct nasal or nasopharyngeal swab is used.[5][14]
- Testing:
- BinaxNOW™ COVID-19: Follow the manufacturer's instructions for use. This involves adding extraction reagent to the test card, inserting the swab, and reading the result in 15 minutes.[5]
- ID NOW™ Influenza A & B 2: Follow the on-screen instructions of the ID NOW™ instrument. The general steps include inserting the sample receiver and test base, adding the patient sample, and the instrument will automatically perform the amplification and provide a result in under 15 minutes.[7][15]
- Quality Control:
- Run positive and negative control swabs with each new test kit lot and periodically as per the surveillance protocol.[7]
- Ensure proper storage of test kits at the recommended temperature.
4. Data Management and Reporting:
- Record test results, participant ID, date, and any relevant symptoms on a standardized form.
- Establish a secure system for data entry and management.[16]
- Report positive results to local public health authorities as required.
Protocol for Sentinel Surveillance of HIV (using Determine™ HIV-1/2 Ag/Ab Combo)
Objective: To monitor HIV prevalence and trends in specific populations (e.g., at-risk groups, pregnant women).
1. Study Design and Sampling:
- Design: Cross-sectional or repeated cross-sectional surveys at sentinel sites (e.g., antenatal clinics, STI clinics).
- Sampling: Consecutive or systematic sampling of individuals presenting at the sentinel sites.
2. Materials:
- This compound Determine™ HIV-1/2 Ag/Ab Combo test kits
- Lancets for fingerstick blood collection
- Alcohol swabs and bandages
- Biohazard waste disposal containers
- Data collection forms
3. Procedure:
- Pre-test Counseling and Consent: Provide pre-test counseling and obtain informed consent.
- Specimen Collection: Collect a whole blood sample via fingerstick.
- Testing:
- Follow the manufacturer's instructions for the Determine™ HIV-1/2 Ag/Ab Combo test. This involves applying the blood sample to the sample pad and reading the results in 20 minutes.[8][9]
- Result Interpretation and Post-test Counseling:
- Interpret the results as reactive (positive), non-reactive (negative), or invalid.
- Provide post-test counseling and link individuals with reactive results to confirmatory testing and care.
4. Data Management and Reporting:
- Anonymously record test results along with demographic data.
- Aggregate data to calculate prevalence rates and monitor trends over time.
Mandatory Visualizations
Lateral Flow Immunoassay (LFA) Principle for Antigen Detection
The BinaxNOW™ COVID-19 Ag Card is based on the lateral flow immunoassay principle. The diagram below illustrates the mechanism of a sandwich assay format used for antigen detection.
Caption: Principle of a lateral flow immunoassay for antigen detection.
Isothermal Nucleic Acid Amplification (ID NOW™ Platform)
The ID NOW™ platform utilizes isothermal nucleic acid amplification technology to rapidly detect viral RNA. The following diagram provides a simplified overview of this process.
Caption: Simplified workflow of the ID NOW™ isothermal nucleic acid amplification technology.
Surveillance Data Flow and Reporting
Effective surveillance relies on a robust system for data flow and reporting to inform public health action.
Caption: Data flow and reporting structure for a rapid diagnostic-based surveillance system.
Ethical Considerations in Surveillance
When implementing infectious disease surveillance using rapid diagnostics, it is imperative to adhere to ethical principles to protect the rights and well-being of participants.[17][18][19][20]
-
Informed Consent: All participants must provide voluntary, informed consent before enrollment in a surveillance program. The consent process should clearly explain the purpose of the surveillance, the procedures involved, potential risks and benefits, and how their data will be used and protected.[17]
-
Confidentiality and Data Privacy: Robust measures must be in place to protect the confidentiality of participant data.[12] This includes de-identification of data where possible and secure data storage and transmission.
-
Linkage to Care: Surveillance programs have an ethical obligation to ensure that individuals who test positive are linked to appropriate medical care, counseling, and treatment.
-
Community Engagement: Engage with the community to build trust and ensure that the surveillance activities are acceptable and beneficial to the population being served.
-
Equity: Ensure that surveillance activities are conducted in an equitable manner, without stigmatizing or discriminating against any individuals or groups.[17]
Conclusion
This compound's rapid diagnostic tests are powerful tools that can significantly enhance infectious disease surveillance efforts. By providing timely results at the point of care, they enable rapid public health responses and a better understanding of disease dynamics. The successful implementation of these diagnostics in surveillance studies requires careful planning, robust protocols, and a strong commitment to ethical principles. These application notes provide a foundation for researchers and public health professionals to design and implement effective surveillance programs using this compound's innovative diagnostic solutions.
References
- 1. scienceopen.com [scienceopen.com]
- 2. JMIR Biomedical Engineering - Transforming Rapid Diagnostic Tests for Precision Public Health: Open Guidelines for Manufacturers and Users [biomedeng.jmir.org]
- 3. lighthouselabservices.com [lighthouselabservices.com]
- 4. Evaluation of the this compound ARCHITECT HIV Ag/Ab combo assay for determining recent HIV-1 infection | PLOS One [journals.plos.org]
- 5. Steps to Use ID NOW Effectively | this compound Newsroom [this compound.com]
- 6. Lateral flow immunoassays for antigens, antibodies and haptens detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ruh.nhs.uk [ruh.nhs.uk]
- 8. researchgate.net [researchgate.net]
- 9. afro.who.int [afro.who.int]
- 10. journals.asm.org [journals.asm.org]
- 11. Diagnostic Accuracy of the this compound BinaxNOW COVID‐19 Antigen Card Test, Puerto Rico - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Connectivity of rapid-testing diagnostics and surveillance of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. content.veeabb.com [content.veeabb.com]
- 15. media.gpoc.this compound [media.gpoc.this compound]
- 16. Using Technologies for Data Collection and Management | Field Epi Manual | CDC [cdc.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Communicable Disease Surveillance Ethics in the Age of Big Data and New Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ethics, Integrity, and Retributions of Digital Detection Surveillance Systems for Infectious Diseases: Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ethical Hotspots in Infectious Disease Surveillance for Global Health Security Social justice and Pandemic Preparedness - Pandemic Ethics: From COVID-19 to Disease X - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Standardized Sample Preparation for Nucleic Acid Extraction using the Abbott m2000sp Automated Extractor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Abbott m2000sp is an automated instrument that performs sample preparation for nucleic acid extraction from a variety of sample types. This document provides a detailed protocol for the standardized preparation of plasma, serum, and whole blood samples for subsequent nucleic acid isolation and purification on the m2000sp system. The protocol outlines the necessary reagents, consumables, and procedural steps to ensure high-quality nucleic acid yields for downstream applications such as PCR and sequencing.
Materials and Reagents
| Item | Supplier | Catalogue Number | Storage |
| This compound m2000sp Instrument | This compound Molecular | Varies | Room Temperature |
| mSample Preparation System Reagents | This compound Molecular | Varies | 2-8°C |
| mWash 1 | This compound Molecular | Varies | Room Temperature |
| mWash 2 | This compound Molecular | Varies | Room Temperature |
| mElution Buffer | This compound Molecular | Varies | Room Temperature |
| 96-Well Deep-Well Plates | Varies | Varies | Room Temperature |
| Reaction Vessels | This compound Molecular | Varies | Room Temperature |
| Master Mix Tubes | This compound Molecular | Varies | Room Temperature |
| Control and Calibrator Kits | This compound Molecular | Varies | 2-8°C or -20°C |
| Primary or Secondary Sample Tubes | Varies | Varies | N/A |
Experimental Protocol: Plasma/Serum Sample Preparation
This protocol describes the automated extraction of nucleic acids from plasma or serum samples.
2.1 Pre-Processing:
-
Allow all reagents and samples to equilibrate to room temperature before use.
-
Gently vortex and centrifuge samples to pellet any debris.
-
Prepare the this compound m2000sp worklist by entering sample and control information.
2.2 Instrument Setup and Loading:
-
Ensure the instrument is clean and has been properly maintained.
-
Load the required reagents (mSample Preparation System Reagents, mWash 1, mWash 2, mElution Buffer) onto the designated positions on the m2000sp.
-
Place the 96-well deep-well plate and reaction vessels in their respective locations.
-
Load the samples, controls, and calibrators into the sample rack.
-
Initiate the automated extraction run from the m2000sp software.
2.3 Automated Extraction Workflow: The this compound m2000sp performs the following automated steps:
-
Sample Lysis: The instrument dispenses the sample and lysis buffer into the 96-well plate, initiating the release of nucleic acids.
-
Binding: Magnetic microparticles are introduced to bind the nucleic acids.
-
Washing: The magnetic particles with the bound nucleic acids are washed multiple times with mWash 1 and mWash 2 to remove inhibitors and contaminants.
-
Elution: The purified nucleic acids are eluted from the magnetic particles using mElution Buffer.
-
Transfer: The eluted nucleic acids are transferred to the reaction vessels for downstream amplification or storage.
Data Presentation: Typical Yields
The following table summarizes the expected nucleic acid yields from different sample types and volumes processed on the this compound m2000sp.
| Sample Type | Input Volume (µL) | Elution Volume (µL) | Expected DNA Yield (ng/µL) | Expected RNA Yield (ng/µL) |
| Plasma | 200 | 50 | 1-10 | 0.5-5 |
| Serum | 200 | 50 | 1-10 | 0.5-5 |
| Whole Blood | 300 | 100 | 20-50 | 5-20 |
Visualizations
4.1 this compound m2000sp Automated Extraction Workflow
Caption: Workflow for the this compound m2000sp automated nucleic acid extraction process.
4.2 Logical Relationship of Reagents and Consumables
Application Notes and Protocols for the Abbott Alinity s in Research Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Abbott Alinity s system for blood and plasma screening in a research environment. The Alinity s is a high-throughput, automated chemiluminescent microparticle immunoassay (CMIA) system designed for the qualitative and quantitative detection of analytes in human serum and plasma.[1][2] While primarily designed for clinical screening, its robust performance and flexibility make it a valuable tool for various research applications, including biomarker discovery, epidemiological studies, and preclinical and clinical trial sample analysis.
Principle of the Technology
The Alinity s system employs CMIA technology. In a typical assay, paramagnetic microparticles coated with specific antigens or antibodies are combined with the sample. The analyte of interest in the sample binds to these microparticles. Subsequently, an acridinium-labeled conjugate is added, which binds to the captured analyte. After washing steps to remove unbound materials, Pre-Trigger and Trigger solutions are added to initiate a chemiluminescent reaction. The resulting light emission is measured in Relative Light Units (RLUs), which is directly proportional to the amount of analyte present in the sample.[3][4][5][6]
Key Features for Research Applications
The Alinity s system offers several features beneficial for a research setting:
-
High Throughput: Capable of running up to 600 tests per hour, enabling efficient screening of large sample cohorts.[7]
-
Automation: The system automates sample and reagent handling, incubation, washing, and signal detection, reducing manual labor and improving reproducibility.
-
Continuous Access: Samples and reagents can be loaded and unloaded without pausing the instrument, providing flexibility in workflow management.[7]
-
User-Defined Assays: The Alinity platform allows for the creation and configuration of user-defined assays, offering the flexibility to develop and run novel immunoassays for research purposes.[8]
Data Presentation: Performance Characteristics
The following tables summarize representative performance data for assays on the Alinity platform. While some data is from the related Alinity i and Alinity c systems, which utilize similar CMIA technology, it provides an indication of the expected performance.
Table 1: Representative Precision of Alinity Immunoassays
| Analyte | System | Control Level | Mean Concentration | Within-Run Precision (%CV) | Total Imprecision (%CV) |
| GP73 (RUO) | Alinity i | Low | - | - | ≤3.0 |
| GP73 (RUO) | Alinity i | Medium | - | - | ≤3.0 |
| GP73 (RUO) | Alinity i | High | - | - | ≤3.0 |
| TSH | Alinity i | 1 | 0.0934 uIU/mL | 1.30 | 1.55 |
| TSH | Alinity i | 2 | 5.7528 uIU/mL | 1.26 | 1.26 |
| TSH | Alinity i | 3 | 29.2811 uIU/mL | 1.78 | 1.99 |
| Total PSA | Alinity i | Low | - | < 5.89 | < 4.29 |
| Homocysteine | Alinity i | Low | - | < 5.89 | < 4.29 |
Data for GP73 adapted from a study on a Research Use Only assay.[9] Data for TSH adapted from a performance evaluation of 31 measurands.[10] Data for Total PSA and Homocysteine adapted from a precision study.[11]
Table 2: Representative Linearity of Alinity Immunoassays
| Analyte | System | Linear Range | Correlation Coefficient (R²) |
| GP73 (RUO) | Alinity i | 2.1 - 1000.0 ng/mL | 0.9993 |
| 31 Analytes (average) | Alinity i | Assay Dependent | > 0.95 |
Data for GP73 adapted from a study on a Research Use Only assay.[9] Data for 31 analytes adapted from a performance evaluation.[10]
Table 3: Representative Sensitivity of Alinity Immunoassays
| Analyte | System | Limit of Quantitation (LoQ) |
| GP73 (RUO) | Alinity i | 0.20 ng/mL (at 20% CV) |
Data for GP73 adapted from a study on a Research Use Only assay.[9]
Experimental Protocols
Protocol 1: General Protocol for a Pre-existing this compound Alinity s Screening Assay
This protocol provides a general workflow for running a commercially available this compound Alinity s assay (e.g., for HBsAg, anti-HCV, etc.) in a research setting. For specific details, always refer to the package insert of the particular assay.[4][5][6]
1. Sample Preparation:
-
Collect whole blood and process to obtain serum or plasma according to standard laboratory procedures.
-
Ensure samples are free of fibrin, red blood cells, or other particulate matter.
-
If using frozen samples, thaw them completely, mix gently but thoroughly, and centrifuge before use.[12]
-
Follow the specimen storage and handling instructions in the specific assay's package insert.[3][4][5]
2. Reagent and Consumable Preparation:
-
Ensure that the required reagent kits, calibrators, controls, and system solutions (e.g., trigger solution, wash buffer) are loaded on the Alinity s system.
-
Check the inventory and expiration dates of all consumables through the system software.
3. System Preparation and Calibration:
-
Perform daily maintenance as prompted by the system software.
-
If a new lot of reagents is being used, or as required by the assay protocol, perform a calibration.
-
Load the calibrators onto the system and initiate the calibration procedure. The system will automatically test the calibrators in triplicate.[5][6]
-
Once the calibration is accepted and stored, it is typically valid for a set period (e.g., 14 days).[5][6]
4. Quality Control:
-
Run assay controls at the beginning of each run, after a calibration, or as defined by laboratory procedures.
-
Control values must fall within the ranges specified in the control package insert to ensure the validity of the run.
5. Sample Analysis:
-
Load the research samples onto the Alinity s system.
-
Create a worklist in the system software, defining which assays are to be performed on each sample.
-
Initiate the sample processing run. The system will automatically perform all assay steps.
6. Data Review and Interpretation:
-
Review the results in the system software.
-
The system calculates the results based on the ratio of the sample RLU to the cutoff RLU (S/CO).
-
For qualitative assays, the results are typically interpreted as nonreactive or reactive based on the S/CO value.
-
Export the data for further analysis in your research database.
Protocol 2: Protocol for Developing and Validating a User-Defined Research Immunoassay
This protocol is adapted from the "Alinity c Assay Applications Guide" and provides a framework for developing a custom immunoassay for research purposes on the Alinity s system.[8]
1. Assay Design and Reagent Preparation:
-
Identify the target analyte and source the necessary reagents:
-
Capture antibody/antigen for coating paramagnetic microparticles.
-
Detection antibody/antigen conjugated to acridinium.
-
Purified analyte for calibrators and controls.
-
-
Prepare and label the user-defined reagent cartridges according to the system's specifications.
-
Prepare calibrators and controls at appropriate concentrations to span the expected analytical range.
2. Assay Configuration on the Alinity s System:
-
Access the user-defined assay configuration screen in the Alinity s software.
-
Assign an assay name and number (typically in the 2000-2999 range).[8]
-
Define the assay parameters, including:
-
Sample volume.
-
Reagent volumes and dispense sequence.
-
Incubation times and temperatures.
-
Wash steps.
-
Calibration method (e.g., linear, 4PL).
-
Reaction read times.
-
3. Initial Run and Optimization:
-
Perform an initial run with your prepared reagents, calibrators, and controls.
-
Review the initial results, including the reaction kinetics and calibration curve.
-
Optimize the assay parameters (e.g., reagent concentrations, incubation times) to achieve the desired performance.
4. Assay Performance Validation:
-
Precision:
-
Prepare at least two levels of control material.
-
Run each control in replicate (e.g., n=5) in the same run for repeatability (within-run precision).
-
Run the controls in duplicate in two runs per day for at least five days for intermediate precision (within-laboratory precision).
-
Calculate the mean, standard deviation, and coefficient of variation (%CV).
-
-
Linearity and Analytical Measurement Range (AMR):
-
Prepare a dilution series of a high-concentration sample to cover the expected measurement range.
-
Run the dilutions and plot the observed values against the expected values.
-
Perform a linear regression analysis and determine the correlation coefficient (R²). The AMR is the range over which the results are linear and accurate.
-
-
Sensitivity (Limit of Detection and Limit of Quantitation):
-
Limit of Blank (LoB): Measure replicates of a blank sample and calculate the mean and standard deviation. LoB = Mean(blank) + 1.645 * SD(blank).
-
Limit of Detection (LoD): Measure replicates of a low-level sample and calculate the mean and standard deviation. LoD = LoB + 1.645 * SD(low sample).
-
Limit of Quantitation (LoQ): The lowest concentration at which the assay meets a predefined level of precision (e.g., 20% CV).
-
-
Specificity and Interference:
-
Test for cross-reactivity with structurally similar molecules.
-
Assess the effect of common interfering substances (e.g., hemolysis, icterus, lipemia, biotin) by spiking these substances into samples and measuring the recovery of the analyte.
-
5. Documentation:
-
Document all assay parameters, procedures, and validation results in a comprehensive report.
Mandatory Visualizations
Caption: General workflow for blood and plasma screening on the Alinity s in a research setting.
Caption: Signaling pathway of the Chemiluminescent Microparticle Immunoassay (CMIA) technology.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. This compound Laboratories Alinity s Blood Screening Assays - Clinical Evaluation Protocol [ctv.veeva.com]
- 3. fda.gov [fda.gov]
- 4. versiti.org [versiti.org]
- 5. fda.gov [fda.gov]
- 6. giveblood.org [giveblood.org]
- 7. content.veeabb.com [content.veeabb.com]
- 8. scribd.com [scribd.com]
- 9. Development and analytical performance of a new research use only (RUO) GP73 automated immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Precision matters: Repeatability and reproducibility of total PSA and homocysteine measurements in Alinity i-system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
Troubleshooting & Optimization
troubleshooting Abbott Alinity m assay failures and error codes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Abbott Alinity m molecular diagnostics system.
Frequently Asked Questions (FAQs)
Q1: What should I do if I suspect contamination in my Alinity m run?
A1: If you suspect contamination, particularly if negative controls are persistently reactive, it is recommended to clean the Alinity m System.[1][2] Follow the procedural precautions outlined in your user manual to avoid further contamination. This includes using aerosol barrier pipette tips, changing gloves frequently, and properly disinfecting spills.[1][3] Monitoring procedures for the presence of amplification product can be found in the Alinity m System Operations Manual, Section 9.[1][3] If the issue persists after cleaning, contact this compound Technical Services.[4]
Q2: Where can I find detailed troubleshooting information for specific error codes?
A2: For detailed troubleshooting information and corrective actions for specific message codes, refer to Section 10 of the Alinity m System Operations Manual.[1] For quality control flags, refer to Section 5 of the manual.[1] If you do not have access to the manual or the issue is not resolved, contact this compound Technical Services for assistance.[5][6]
Q3: What should I do if I receive a notification about a software update or field safety notice?
A3: It is crucial to carefully review all communications from this compound regarding software updates and field safety notices. These documents contain important information about potential issues and necessary actions to ensure the accuracy of your results.[5] Always follow the instructions provided in these notices, which may include mandatory software upgrades or specific procedural changes.[5] If you have any questions, contact your local this compound representative.[5]
Troubleshooting Guides
This section provides guidance on specific assay failures and error codes.
Issue: False Positive Results
False positive results can arise from several factors, including software issues and procedural errors. A notable cause has been a software problem that could lead to overflow between sample wells during processing.[7][8][9]
Troubleshooting Workflow for False Positive Results
Caption: Troubleshooting workflow for suspected false positive results.
Experimental Protocol for Investigating False Positives:
-
Quarantine Results: Immediately quarantine any suspected false positive results and the associated samples.
-
Verify Software Version: Check the current software version on your Alinity m system. Cross-reference this with any recent communications from this compound regarding software updates.
-
Retest with an Alternative Method: If a software issue is not the immediate suspect, or as a confirmatory step, retest the original patient specimen using a different authorized molecular diagnostic test.
-
Review Run Data: Analyze the amplification curves for any abnormalities, such as non-sigmoidal shapes, which could indicate a false positive.
-
Assess for Cross-Contamination: Review sample handling and loading procedures to identify any potential for well-to-well contamination.
-
Contact this compound Support: If the issue persists or is confirmed to be related to a known problem, contact this compound Technical Support for further guidance.
Issue: Error Code 9198 - Positive Control is Non-Reactive
This error indicates that the positive control in an assay run did not produce the expected reactive result, invalidating the run. A key identified cause for this error, particularly with the Alinity m HR HPV and STI AMP Kits, is the leaching of iron from the lysis transfer pump into the Alinity m Lysis Solution.[5][6][10]
Troubleshooting Workflow for Error Code 9198
Caption: Troubleshooting workflow for Error Code 9198.
Experimental Protocol for Investigating Error Code 9198:
-
Invalidate Run: Do not report any patient results from a run where the positive control failed.
-
Inspect Reagents: Ensure that the correct assay-specific positive control was used and that it has not expired.
-
Prepare a Fresh Control: If possible, prepare a fresh positive control from a new vial or lot number.
-
Rerun the Assay: Repeat the assay with the fresh positive control.
-
Monitor Error Frequency: If you experience an increased incidence of Error Code 9198, it may be indicative of the iron leaching issue.
-
Contact this compound Support: For persistent or frequent occurrences of this error, contact this compound Technical Support for further investigation and potential service of the lysis transfer pump.[5][6]
Issue: Error Code 6013 - Has cap, no retention bar
This error can be incorrectly generated when using certain third-party Universal Transport Medium (UTM) tubes. The system's camera may falsely detect a cap due to colors other than black or white on the tube label within the "Keep-Out Zone".[11]
Troubleshooting Workflow for Error Code 6013
Caption: Troubleshooting workflow for Error Code 6013.
Remediation Options for Error Code 6013 with Uncapped Tubes:
-
Aliquot the sample: Transfer the sample to another tube that is permitted by the assay's package insert and ensure the tube label meets the required specifications.[11]
-
Cover the label: Use white opaque material (e.g., a white sticker) to cover the colored portion of the tube label that falls within the "Keep-Out Zone."[11]
-
Contact tube manufacturer: Reach out to the manufacturer of the problematic tubes to inquire about alternative options that are compatible with the Alinity m system's detection mechanism.[11]
Summary of Common Error Codes and Issues
| Error Code/Issue | Description | Potential Causes | Recommended Actions |
| False Positive | Detection of the target analyte when it is not present. | Software malfunction causing well-to-well overflow.[7][8][9] Sample cross-contamination. | Update system software.[7] Treat positive results as presumptive and consider retesting with an alternative method.[7] Review sample handling procedures. |
| 9198 | Positive control is non-reactive. | Iron leaching from the lysis transfer pump into the lysis solution (especially for HR HPV and STI assays).[5][6] Expired or improperly prepared positive control. | If the issue is persistent, contact this compound Technical Support for further investigation.[5][6] Rerun the assay with a fresh positive control. |
| 6013 | Has cap, no retention bar. | Incorrectly generated due to colored labels on certain third-party UTM tubes interfering with the system's cap detection.[11] | Aliquot the sample to a compatible tube.[11] Cover the colored portion of the label in the "Keep-Out Zone."[11] |
| Contamination | Negative controls are persistently reactive. | Spills of specimens.[1] Carryover of amplification products.[1] Improper laboratory practices. | Clean and disinfect the Alinity m system.[1][2] Adhere to strict procedural precautions, including frequent glove changes.[1][3] |
References
- 1. fda.gov [fda.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. extranet.who.int [extranet.who.int]
- 5. anm.ro [anm.ro]
- 6. Class 2 Device Recall this compound Alinity m HPV AMP Kit [accessdata.fda.gov]
- 7. clpmag.com [clpmag.com]
- 8. This compound software causing COVID-19 test false positives, starts Class I recall fix | MedTech Dive [medtechdive.com]
- 9. This compound Alinity tests for COVID subject of class I recall | BioWorld [bioworld.com]
- 10. cdph.ca.gov [cdph.ca.gov]
- 11. assets.hpra.ie [assets.hpra.ie]
Technical Support Center: Optimizing Abbott ARCHITECT i2000sr Performance for Low-Concentration Analytes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the performance of the Abbott ARCHITECT i2000sr for the reliable detection of low-concentration analytes.
Frequently Asked Questions (FAQs)
Q1: What is the underlying technology of the ARCHITECT i2000sr that enables the detection of low-concentration analytes?
A1: The ARCHITECT i2000sr utilizes Chemiluminescent Microparticle Immunoassay (CMIA) technology.[1][2] This technology, combined with the system's flexible protocols, provides excellent low-end sensitivity and expanded dynamic ranges, which are crucial for measuring analytes at low concentrations.[3] The CMIA technology has been shown to have high sensitivity and specificity in various applications.[2]
Q2: What are the typical performance characteristics of the ARCHITECT i2000sr for low-concentration assays?
A2: The performance of the ARCHITECT i2000sr is assay-dependent. However, studies have demonstrated its capability to achieve low limits of quantification (LoQ). For example, a study on a procalcitonin assay showed excellent analytical performance even at low concentrations.[4] The system is designed for efficient and accurate analysis of various biological samples, ensuring optimal stability and performance for sensitive immunological assays.[5]
Q3: How can I ensure the quality of my samples for low-concentration analyte detection?
A3: Proper sample handling is critical. It is recommended to maintain samples at 2–8°C during handling and bring them to room temperature before running the assay. To prevent analyte degradation, avoid multiple freeze-thaw cycles. Upon thawing, clarify samples by centrifugation to remove any particulate matter.[6] For serum samples, allow the blood to clot for at least 30 minutes before centrifugation. The addition of protease inhibitors to sample collection buffers can also help prevent analyte degradation.[7]
Q4: What are the key factors on the ARCHITECT i2000sr that can be optimized to improve sensitivity for low-concentration analytes?
A4: Key factors for optimization include proper calibration, maintenance of the instrument's fluidics and optics, appropriate reagent handling, and careful configuration of assay protocols. The ARCHITECT i2000sr offers flexible protocols that can be adapted to enhance performance.[8][9][10] While specific assay parameters are often pre-set, understanding the principles of immunoassay optimization can guide troubleshooting and potential adjustments in consultation with this compound technical support.
Troubleshooting Guide for Low-Concentration Analyte Assays
This guide addresses common issues encountered when measuring low-concentration analytes on the ARCHITECT i2000sr.
| Issue | Potential Causes | Recommended Actions |
| Weak or No Signal | 1. Reagent Issues: Improperly stored or expired reagents, insufficient reagent volume. 2. Instrument Malfunction: Issues with the optics system, fluidics (e.g., clogged tubing, pump imprecision), or temperature control. 3. Incorrect Assay Protocol: Incorrect assay file, calibration failure. 4. Sample-related Problems: Analyte degradation, insufficient sample volume, presence of interfering substances. | 1. Verify Reagents: Ensure reagents are stored according to manufacturer instructions, are within their expiry date, and that there is sufficient volume for the run. 2. Perform Instrument Diagnostics: Run system diagnostics to check the functionality of the CMIA reader, fluidics, and temperature control. Refer to the ARCHITECT i2000sr service manual for specific procedures.[11] 3. Check Assay Configuration: Verify that the correct assay file is loaded and that the most recent calibration was successful. Consider recalibrating the assay.[12] 4. Review Sample Handling: Ensure proper sample collection, processing, and storage procedures were followed.[6][7] |
| High Background Signal | 1. Contaminated Reagents or Consumables: Contamination of buffers, microparticles, or reaction vessels. 2. Insufficient Washing: Inadequate washing steps leading to non-specific binding. 3. Cross-Contamination: Sample probe carryover. 4. Reagent Quality: Poor quality of reagents or water used for dilutions. | 1. Use Fresh Materials: Use fresh, high-quality reagents and consumables. Ensure that all laboratory glassware is thoroughly cleaned.[13] 2. Check Wash Buffer and System: Ensure the wash buffer is correctly prepared and loaded. Verify the functionality of the wash station. 3. Perform Maintenance: Conduct regular maintenance, including cleaning of the sample probe, to minimize carryover. The ARCHITECT i2000sr is designed to have no clinically significant sample-to-sample carryover (<0.1 ppm).[3] 4. Verify Reagent Integrity: If possible, test a new lot of reagents to rule out reagent-specific issues. |
| Poor Precision at Low Concentrations | 1. Instrument Variability: Imprecision in pipetting at low volumes, fluctuations in temperature. 2. Sample Matrix Effects: Interference from components in the sample matrix. 3. Reagent Instability: Degradation of reagents over time. 4. Calibration Drift: Instability of the calibration curve. | 1. Instrument Maintenance: Ensure the instrument is properly maintained and calibrated. Pay close attention to the performance of the pipettors and the temperature of the reagent and reaction carousels. 2. Sample Dilution/Pre-treatment: Consider optimizing sample dilution to minimize matrix effects.[14] 3. Monitor Reagent On-board Stability: Adhere to the manufacturer's recommendations for on-board reagent stability. 4. Regular Calibration: Perform calibrations at the recommended intervals or when quality control results indicate a drift. |
Quantitative Data on Low-Concentration Analyte Performance
The following tables summarize the performance of select low-concentration assays on the this compound ARCHITECT i2000sr, as reported in various studies.
Table 1: Performance of a Procalcitonin (PCT) Assay
| Performance Metric | Result | Reference |
| Correlation with Reference Method (Brahms Kryptor®) | r > 0.99 | [4] |
| Analytical Performance at Low Concentrations | Excellent | [4] |
Table 2: Performance of a Tacrolimus Assay
| Performance Metric | Result | Reference |
| Limit of Detection (LoD) | ≤ 0.5 ng/mL | |
| Limit of Quantification (LoQ) | 0.69 to 1.07 ng/mL | |
| Total Coefficient of Variation (%CV) at 3 ng/mL | 4.9% - 7.6% |
Experimental Protocols
Protocol 1: Verification of Low-End Assay Performance
This protocol outlines a procedure to verify the performance of an assay at the low end of its measuring range.
-
Prepare Low-Concentration Samples:
-
Select a sample with a known low concentration of the analyte, near the claimed limit of quantification (LoQ) of the assay.
-
If a patient sample is not available, a low-level control or a diluted calibrator can be used. Prepare serial dilutions of a higher concentration sample to target concentrations around the LoQ.
-
-
Assay Procedure:
-
Load the prepared low-concentration samples onto the ARCHITECT i2000sr.
-
Ensure that the instrument is properly calibrated for the assay being tested.
-
Run the samples in replicate (e.g., n=10) to assess precision.
-
-
Data Analysis:
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the replicate measurements.
-
Compare the obtained %CV with the manufacturer's claims for precision at that concentration level. A lower %CV indicates better precision.
-
Protocol 2: Investigating and Minimizing Sample Matrix Effects
This protocol provides a method to assess and potentially mitigate the impact of the sample matrix on the measurement of low-concentration analytes.
-
Sample Selection and Preparation:
-
Select at least two different patient samples with endogenous analyte concentrations in the low range of the assay.
-
Prepare a series of dilutions for each sample using the assay-specific diluent. Recommended dilution factors are 2, 4, 8, and 16.
-
-
Assay Procedure:
-
Run the neat (undiluted) and diluted samples on the ARCHITECT i2000sr.
-
Ensure the assay is calibrated before running the samples.
-
-
Data Analysis:
-
Multiply the results of the diluted samples by their respective dilution factors to obtain the corrected concentrations.
-
Compare the corrected concentrations of the diluted samples with the concentration of the neat sample. A significant deviation may indicate the presence of a matrix effect.
-
If a matrix effect is observed, determine the optimal dilution factor that minimizes this effect while keeping the analyte concentration within the detectable range of the assay.
-
Visualizations
Caption: Troubleshooting workflow for low or no signal on the ARCHITECT i2000sr.
Caption: Experimental workflow for optimizing assays for low-concentration analytes.
References
- 1. The analyzation and clinical evaluation of ECLIA and CMIA in the detection of Treponema pallidum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medilinkltd.com [medilinkltd.com]
- 4. [Evaluation of procalcitonin assay on the this compound Architect i2000 SR® analyzer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Architect i2000sr Plus Immunology Analyzer - this compound Architect i2000sr Plus Immunology Analyzer Sales, Service, Maintenance & Repair - this compound Architect i2000sr Plus Immunology Analyzer Analyzers and Lab Equipment - Diamond Diagnostics [diamonddiagnostics.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. ARCHITECT i2000SR Immunoassay Analyzer | Core Laboratory at this compound [corelaboratory.this compound]
- 10. ARCHITECT Overview | Core Laboratory at this compound [corelaboratory.this compound]
- 11. gdpaisha.com [gdpaisha.com]
- 12. Architect i2000 manual de usuario service standardization pg | PDF [slideshare.net]
- 13. anshlabs.com [anshlabs.com]
- 14. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
common issues and solutions for the Abbott i-STAT 1 handheld analyzer in field research
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the Abbott i-STAT 1 handheld analyzer in field research.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered with the i-STAT 1 analyzer during field research.
Issue: Analyzer Fails to Power On or Shuts Down Unexpectedly
Question: What should I do if my i-STAT 1 analyzer does not turn on, or if it unexpectedly turns off during a testing cycle?
Answer:
This issue is commonly related to power supply problems. Follow these steps to diagnose and resolve the issue:
-
Check the Batteries: Ensure the batteries are correctly inserted and making proper contact.[1][2] For disposable batteries, verify they are not depleted and replace them if necessary.[1][3][4] For rechargeable batteries, ensure they are adequately charged.[5][6] A full recharge from a discharged state can take approximately 40 hours.[4][6]
-
Battery Type: It is recommended to use ULTRALIFE lithium batteries for the i-STAT 1 analyzer.[5] If you are using rechargeable batteries, only use those supplied by an authorized i-STAT distributor to avoid potential hazards and inaccurate results.[4][6]
-
Inspect Battery Compartment: Check the battery compartment for any corrosion or debris that might be interfering with the connection.
-
Seek Technical Support: If the analyzer still does not power on after troubleshooting the batteries, there may be an internal issue. Contact this compound Point of Care technical support for further assistance.[4]
Issue: "Temperature Out of Range" Error Message
Question: The analyzer is displaying a "Temperature Out of Range" message. How can I resolve this?
Answer:
The i-STAT 1 analyzer has a specific operating temperature range required for accurate results.
-
Operating Temperature for Cartridge Testing: 16°C to 30°C (61°F to 86°F).[3]
Solution Workflow:
Issue: Cartridge-Related Error Codes
Question: I am encountering error codes such as "Cartridge Error," "Unable to Position Sample," or "Sample Positioned Short of Fill Mark." What do these mean and how can I fix them?
Answer:
These errors typically indicate a problem with the test cartridge or the sample filling process.[3][4]
Common Cartridge Error Codes and Solutions:
| Error Message | Common Cause(s) | Recommended Solution(s) |
| Cartridge Error | Problem with the sample or cartridge filling.[3][4] | Use a new cartridge. If the error repeats, try a different analyzer.[3][4] |
| Unable to Position Sample | Cartridge not sealed properly; Clot in the sample; Defective cartridge.[3][4] | Use a new cartridge, ensuring it is sealed correctly.[3][4] |
| Sample Positioned Short of Fill Mark | The cartridge is underfilled.[3][4] | Discard the cartridge and use a new one, ensuring the sample reaches the fill mark.[3][4] |
| Sample Positioned Beyond Fill Mark | The cartridge is overfilled.[3][4] | Discard the cartridge and use a new one, avoiding filling beyond the fill mark.[3][4] |
| Cartridge Preburst | The calibrant pack burst before the cartridge was inserted. | Use a new cartridge and avoid pressing on the center of the cartridge. Ensure cartridges have not been frozen.[3][4] |
Experimental Protocol: Proper Cartridge Filling
-
Sample Collection: Collect 2 to 3 drops of whole blood.[7][8]
-
Cartridge Placement: Place the cartridge on a flat surface before filling.[8]
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Filling: Direct the tip of the sample transfer device to the cartridge's sample well.[8] Dispense the sample until it reaches the fill mark.
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Sealing: Firmly close the cartridge cover until it snaps into place.[4]
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Insertion: Immediately insert the sealed cartridge into the analyzer's port until it clicks.[4]
Frequently Asked Questions (FAQs)
Q1: How should I store i-STAT cartridges in a field research setting?
A1: Proper storage of cartridges is crucial for accurate results. Cartridges should be stored at temperatures between 2°C and 8°C (35°F and 46°F). They can be stored at room temperature (up to 30°C or 86°F) for a limited time as indicated on the cartridge box.[9] Do not use cartridges that have been frozen.[3][4] Before use, allow refrigerated cartridges to sit at room temperature for at least 5 minutes for a single cartridge, or 60 minutes for a full box, to prevent condensation from affecting the analyzer's electrical contacts.[8]
Q2: What is the recommended procedure for sample collection to avoid pre-analytical errors?
A2: To ensure sample integrity:
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Avoid leaving a tourniquet on for more than two minutes.[4]
-
Do not draw a sample from an area above an intravenous line.[4]
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For capillary samples, allow the alcohol to dry completely before the puncture.[4]
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Avoid "milking" the finger or heel during capillary sample collection.[4]
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Mix samples in heparinized syringes by rolling them between the palms and inverting them for at least 5 seconds each.[4]
-
Test samples for pH, PCO2, PO2, TCO2, and ionized calcium within 10 minutes of collection. Other analytes should be tested within 30 minutes.[4]
Q3: How often should I perform quality control checks on the i-STAT 1 analyzer?
A3: An electronic self-check is performed by the analyzer each time it is turned on.[3] Additionally, an electronic simulator test should be performed daily.[10] Liquid quality control tests should be conducted when opening a new shipment of cartridges, starting a new lot number of cartridges, if patient results seem inconsistent with their clinical presentation, and at least once a month.[9]
Q4: What should I do if the analyzer displays an "Analyzer Interrupted" message?
A4: This message indicates that the last test cycle was not completed.[3][4] This can be caused by improper battery insertion or a low battery.[1][2][3][4] Check that the batteries are correctly seated and have sufficient charge, then use a new cartridge to run the test again.[3][4]
Logical Relationship: Error Resolution Pathway
References
- 1. globalpointofcare.this compound [globalpointofcare.this compound]
- 2. globalpointofcare.this compound [globalpointofcare.this compound]
- 3. appn.net.au [appn.net.au]
- 4. ruh.nhs.uk [ruh.nhs.uk]
- 5. scribd.com [scribd.com]
- 6. globalpointofcare.this compound [globalpointofcare.this compound]
- 7. This compound i-STAT Machine | Portable Blood Analyzer [henryschein.com]
- 8. youtube.com [youtube.com]
- 9. appn.net.au [appn.net.au]
- 10. globalpointofcare.this compound [globalpointofcare.this compound]
Technical Support Center: Optimizing the Abbott Procleix Panther System Workflow
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of the Abbott Procleix Panther system workflow.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments on the Procleix Panther system.
| Issue/Error Message | Question | Answer |
| Invalid Results | Q: What are the common causes of "Invalid" results, and how can they be resolved? | A: Invalid results can stem from several factors. A primary cause can be related to the sample itself, such as the presence of clots or other inhibitors. Hardware or software malfunctions can also lead to invalid runs. To resolve this, ensure proper sample preparation techniques are followed, including checking for clots before loading. Regular maintenance and adherence to system protocols can minimize hardware and software-related errors. If the issue persists, a recalibration or service call may be necessary. In a study, the overall invalid test rate was found to be 1.60%, with pipette malfunction being a significant contributor.[1] |
| "Low Internal Control" | Q: What does a "low internal control" error indicate, and what are the troubleshooting steps? | A: A "low internal control" error suggests a problem with the assay's internal control, which is crucial for validating the run. This can be due to issues with reagent integrity, improper sample preparation, or problems with the instrument's fluidics. To troubleshoot, first, check the expiration dates and storage conditions of all reagents. Rerunning the control with fresh reagents is recommended. Ensure that the sample preparation protocol was followed precisely. If the error continues, it may indicate a need for instrument maintenance, particularly focusing on the fluidics system. A retrospective analysis identified "low internal control" as one of the most frequent reasons for invalid runs.[1] |
| "VVFS" (Volume Verification Failure) | Q: How should I address a "VVFS" (verifying the volume of target capture reagent + samples) error? | A: A "VVFS" error indicates a failure in the system's ability to verify the correct volume of the target capture reagent and sample mixture. This can be caused by clots in the sample, incorrect tube placement, or issues with the pipetting system. To resolve this, visually inspect the sample for any clots before loading. Ensure that sample tubes are correctly seated in the racks. If the error persists, it may be due to a partial clog in the pipette tip or a malfunction in the volume-sensing mechanism, which may require a maintenance cycle or a service intervention. This error type was noted as a frequent cause of invalid runs in a quality monitoring study.[1] |
| "CLT" (Clot Detected) | Q: What is the recommended action when a "CLT" (clot detected during aspiration) error occurs? | A: A "CLT" error signifies that the system has detected a clot in the sample during the aspiration step. This is a direct indication of a sample quality issue. The immediate action is to remove the flagged sample. To prevent recurrence, it is essential to implement rigorous pre-analytical sample inspection. Samples should be visually checked for clots, and if necessary, centrifuged before being loaded onto the Panther system. The presence of clots was identified as a significant reason for invalid tests in a retrospective analysis.[1] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the Procleix Panther system's workflow and performance.
| Category | Question | Answer |
| Workflow Efficiency | Q: How can we improve the turnaround time (TAT) for our assays on the Procleix Panther system? | A: The Procleix Panther system is designed for a streamlined workflow with features like continuous sample loading and releasing results as they are generated.[2] To further optimize TAT, focus on efficient sample batching and preparation. Implementing a "lean" workflow where samples are processed as they arrive, rather than in large batches, can significantly reduce the time to the first result. The system can produce the first result in approximately 3.5 hours, with subsequent results every 5 minutes.[3] |
| System Throughput | Q: What is the maximum throughput of the Procleix Panther system, and how can we achieve it? | A: The Procleix Panther system can process up to 275 samples in an 8-hour shift and 500 samples in 12 hours.[3] To maximize throughput, ensure the system is continuously supplied with samples, reagents, and consumables. Utilizing the system's continuous loading feature allows for uninterrupted operation. Proper planning of runs and minimizing downtime for maintenance are also key factors in achieving maximum throughput. |
| Assay Performance | Q: What is the expected specificity of assays run on the Procleix Panther system? | A: Assays on the Procleix Panther system demonstrate high specificity. For instance, a study on the Procleix Ultrio Elite assay for HIV, HCV, and HBV showed an initial specificity of 99.98%, which increased to 100% after discriminatory testing.[1][4] |
| Maintenance | Q: What are the key daily maintenance tasks to ensure optimal system performance? | A: Daily maintenance is crucial for minimizing errors and ensuring consistent results. Key tasks include checking and replenishing system fluids, emptying waste containers, and performing system diagnostics as prompted by the software. Adhering to the manufacturer's recommended daily maintenance schedule is essential for preventing common hardware-related errors. |
Data Presentation
Table 1: Procleix Panther System Performance Metrics
| Performance Metric | Value | Source |
| Time to First Result | ~ 3.5 hours | [3] |
| Throughput (8 hours) | 275 results | [3] |
| Throughput (12 hours) | 500 results | [3] |
| Overall Invalid Test Rate (in one study) | 1.60% | [1] |
| Procleix Ultrio Elite Assay Specificity (initial) | 99.98% | [1][4] |
| Procleix Ultrio Elite Assay Specificity (post-discriminatory testing) | 100.00% | [1][4] |
Experimental Protocols
Protocol 1: General Nucleic Acid Extraction and Amplification on the Procleix Panther System (based on the Procleix Ultrio Elite Assay)
This protocol provides a general overview of the steps involved in a typical assay on the Procleix Panther system. Users should always refer to the specific assay's package insert for detailed instructions.
-
Sample Preparation:
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Ensure all samples are properly labeled and have been stored under the recommended conditions.
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Visually inspect each sample for clots or other particulates. Centrifuge samples if necessary to remove any solid material.
-
-
Reagent and Consumable Loading:
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Check the inventory of all necessary reagents, including assay-specific kits, wash solutions, and enzymes.
-
Ensure that all reagents are within their expiration dates and have been stored correctly.
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Load the required reagents and consumables onto the Procleix Panther system in their designated positions. The system's software will guide the user through this process.
-
-
Initiating the Run:
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Create a worklist in the system software, assigning specific assays to each sample.
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Load the sample racks onto the system. The Panther system's robotic arm will then transport the samples for processing.
-
-
Automated Processing:
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Target Capture: The system pipettes the sample and reagents into a reaction tube. Target nucleic acids are captured by magnetic microparticles.
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Amplification: The captured nucleic acids are amplified using Transcription-Mediated Amplification (TMA).
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Detection: The amplified products are detected using a Hybridization Protection Assay (HPA), which generates a chemiluminescent signal.
-
-
Results Analysis:
-
The system's software automatically analyzes the signal from each reaction and provides a qualitative result (e.g., reactive, non-reactive, or invalid).
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Review the results and flag any that require further investigation or retesting.
-
Mandatory Visualization
Caption: Procleix Panther System Experimental and Troubleshooting Workflow.
Caption: Logical Flow for a Run on the Procleix Panther System.
References
- 1. Evaluation of the Procleix Ultrio Elite Assay and the Panther-System for Individual NAT Screening of Blood, Hematopoietic Stem Cell, Tissue and Organ Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Procleix Panther System Featuring ART | Donor Testing | Grifols Diagnostic [diagnostic.grifols.com]
- 3. Procleix Panther System | Donor Testing | Grifols Diagnostic [diagnostic.grifols.com]
- 4. Evaluation of the Procleix Ultrio Elite Assay and the Panther-System for Individual NAT Screening of Blood, Hematopoietic Stem Cell, Tissue and Organ Donors - PMC [pmc.ncbi.nlm.nih.gov]
Abbott m2000rt Real-Time PCR Results: A Technical Support Center
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing discrepancies in Abbott m2000rt Real-Time PCR results. The following resources are designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What should I do if my PCR run fails or is invalid?
A1: If a run is invalid, it may be due to an assignable error in plate setup or test order creation. In such cases, the run should be repeated starting with the this compound m2000rt Initiation and Test Order Creation using the remaining eluates. If there is no assignable error, the controls and specimens must be reprocessed, beginning with sample preparation.[1] An error control flag is displayed when a control result is out of range; refer to the this compound m2000rt Operations Manual for corrective actions.[2][3]
Q2: What does an Internal Control (IC) failure indicate?
A2: An Internal Control failure suggests a problem with the sample processing or the PCR reaction itself. An error code will be generated if there is no amplification of the target and the internal control fails.[2] If a patient sample shows positive amplification of the target but the internal control fails, the result is considered valid but will be flagged.[2] For specimens where the IC cycle number (CN) value exceeds the established range, they must be retested starting from the sample preparation step.[3][4]
Q3: How often should I perform an optical calibration on the m2000rt?
A3: Optical calibration of the this compound m2000rt instrument is required for the accurate measurement and discrimination of dye fluorescence during assays.[3] For detailed instructions and frequency, refer to the Calibration Procedures section in the this compound m2000rt Operations Manual.
Q4: What are the likely causes of a negative control failure?
A4: A negative control failure, where the target is detected, often indicates contamination. This could be due to contamination of sample preparation reagents, master mix, or the sample itself with the target sequence.[1] It is crucial to decontaminate work areas, pipettes, and equipment to prevent this.[1]
Q5: What does error code 4448, "Excessive noise was detected in the reference signal," signify?
A5: This error code can be caused by issues with the m2000rt lamp. Check the lamp status for "Expired," "Failed," or "Replace Soon" messages and follow the troubleshooting instructions in your m2000rt Operations Manual. If the issue persists after replacing the lamp, contact your this compound Molecular representative.[5]
Troubleshooting Guides
Issue 1: Invalid Run with Control Failures
This guide addresses situations where a run is flagged as invalid due to out-of-range control results.
Experimental Protocol:
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Review Run Report: Carefully examine the run report to identify which controls failed (positive, negative, or both) and any associated error codes.
-
Investigate Assignable Errors:
-
Plate Setup: Verify the correct placement of samples, controls, and calibrators in the 96-well plate.
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Test Order: Confirm that the test order created in the m2000rt software matches the physical plate layout.
-
Reagent Handling: Ensure that the correct reagents were used and that they were prepared and stored according to the assay protocol. Check for expired reagents.[6]
-
-
Address Non-Assignable Errors:
Issue 2: Internal Control (IC) Failure in a Specific Sample
This guide provides steps to troubleshoot an IC failure in an individual sample.
Experimental Protocol:
-
Check for Flags: Note the specific error flag associated with the IC failure in the results report.
-
Assess Sample Quality: Poor sample quality, including the presence of PCR inhibitors, can lead to IC failure. Review the sample collection and extraction procedures.
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Re-extract and Retest: Re-extract nucleic acid from the original sample and repeat the PCR.
-
Dilution Series: If inhibition is suspected, perform a serial dilution of the nucleic acid extract and re-run the PCR. A successful amplification in a diluted sample suggests the presence of inhibitors in the original, more concentrated sample.
Issue 3: Negative Control Failure (Contamination Suspected)
This guide outlines the procedure for identifying and eliminating the source of contamination when a negative control shows amplification.
Experimental Protocol:
-
Confirm Contamination: A positive result in the negative control is a strong indicator of contamination.[7]
-
Isolate the Source:
-
Reagents: Test fresh aliquots of all reagents (master mix, primers, probes, water) in a new PCR run with a known clean negative control.
-
Environment: Take swabs from surfaces in the pre-PCR and post-PCR areas, including benchtops, pipettes, and equipment. Elute the swabs and run them as samples in a PCR to detect the presence of contaminating nucleic acids.
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Pipetting Technique: Review and ensure proper aseptic pipetting techniques are being followed. Use aerosol-resistant filter tips.
-
-
Decontamination Procedure:
-
Thoroughly clean and decontaminate all affected work surfaces, equipment, and pipettes with a 10% bleach solution followed by a 70% ethanol rinse.
-
If contamination is persistent, consider using a UV cross-linker to decontaminate surfaces and equipment.
-
-
Repeat the Run: Once the source of contamination has been identified and eliminated, repeat the entire run with fresh reagents and controls.
Quantitative Data Summary
Table 1: Common this compound m2000rt Error Codes and Corrective Actions
| Error Code | Message Text/Issue | Probable Causes | Corrective Actions |
| 4926 | IC cycle number is less than the minimum. | - Sample preparation reagents, master mix, or sample contaminated with targets.- Sample preparation procedure errors.- Wrong sample loaded onto reaction plate. | 1. Decontaminate work areas, pipettes, and equipment.2. Refer to the specific assay package insert for detailed procedures.3. Repeat the run with correctly loaded samples.[1] |
| 4448 | Excessive noise was detected in the reference signal. | - Issues with the m2000rt lamp (e.g., expired, failed).- Variability in fluorescence signal. | 1. Check the lamp status and replace if necessary, following the Operations Manual.2. If the problem persists, contact this compound Customer Service.[5] |
| 4965 | Negative control failed. | - Sample preparation error.- Misidentified negative control.- Contamination present. | 1. Decontaminate the instrument and laboratory.2. Ensure the negative control is correctly identified.3. Repeat the run.[6] |
| 4968 | Positive control is non-reactive. | - Inhibition has occurred.- Wrong sample was loaded.- Incorrect pipetting of assay controls. | 1. Ensure the positive control was identified correctly.2. For manual plate preparation, verify controls were pipetted into the proper wells.3. Repeat the run.[6] |
| - | Invalid Run (General) | - Assignable error in plate setup or test order.- Non-assignable error (e.g., reagent issue). | - If assignable error, repeat from test order creation with remaining eluates.- If no assignable error, reprocess all samples and controls from sample preparation.[1] |
Visual Workflows and Logical Relationships
Diagram 1: General Troubleshooting Workflow for an Invalid PCR Run
Caption: A flowchart illustrating the decision-making process for troubleshooting an invalid PCR run.
Diagram 2: Troubleshooting Negative Control Contamination
Caption: A diagram outlining the steps to identify and resolve contamination issues leading to negative control failure.
References
tips for reducing variability in Abbott's immunoassay results
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce variability in Abbott's immunoassay results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound's immunoassay results?
Variability in immunoassay results can stem from multiple factors throughout the experimental workflow. The main contributors include:
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Lot-to-Lot Variance (LTLV): Differences in reagent batches, including antibodies, antigens, calibrators, and conjugates, are a significant source of variability.[1][2] These variations can arise from fluctuations in the quality of raw materials and deviations in the manufacturing process.[1][3]
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Reagent Storage and Handling: Improper storage temperatures, repeated freeze-thaw cycles, and exposure to light can degrade reagents and affect their performance.[1][3]
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Assay Protocol Adherence: Inconsistent execution of the assay protocol, such as variations in incubation times, pipetting techniques, and washing steps, can introduce significant errors.[4]
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Sample Matrix Effects: The composition of the biological sample (e.g., serum, plasma) can interfere with the antibody-antigen binding, leading to inaccurate results.[5][6]
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Instrument Performance: Variations in instrument performance, such as fluctuations in temperature control and detector sensitivity, can contribute to result variability.[7]
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Operator-Induced Variability: Differences in technique and experience between laboratory personnel can also lead to inconsistent results.[2][7]
Q2: How can I minimize lot-to-lot variance in my experiments?
To mitigate the impact of lot-to-lot variance, consider the following strategies:
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Reagent Lot Validation: Before using a new lot of reagents, perform a validation study to compare its performance against the previous lot using established controls and standards.
-
Use of Reference Materials: Incorporate international or in-house reference materials to standardize measurements and ensure traceability across different reagent lots.[1]
-
Bulk Reagent Purchase: Whenever possible, purchase a large single lot of critical reagents to ensure consistency over the course of a long study.
-
Monitor Quality Control Data: Track the performance of quality control samples over time to detect any shifts or trends that may indicate a change in reagent lot performance.
Q3: What are best practices for reagent handling and storage?
Proper reagent handling and storage are critical for maintaining assay integrity.
-
Follow Manufacturer's Instructions: Always adhere to the storage temperatures and conditions specified in the product inserts for all reagents, calibrators, and controls.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot reagents into smaller, single-use volumes to prevent degradation from multiple freeze-thaw cycles.[4]
-
Protect from Light: Store light-sensitive reagents in dark containers or protected from direct light to prevent photodegradation.
-
Equilibrate Reagents: Allow reagents to reach the recommended operating temperature before use, as temperature fluctuations can affect reaction kinetics.[8]
Troubleshooting Guides
This section provides a question-and-answer-style guide to troubleshoot specific issues you may encounter during your experiments.
High Variability in Replicate Samples
Q: My replicate samples are showing high coefficients of variation (%CV). What are the possible causes and how can I fix this?
High %CV in replicate samples indicates poor precision and can be caused by several factors.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | - Ensure pipettes are properly calibrated and used correctly.[4]- Use reverse pipetting for viscous samples.- Ensure consistent timing and technique for all pipetting steps. |
| Inadequate Mixing | - Gently vortex or invert samples and reagents after thawing and before use.- Ensure proper mixing within the wells of the microplate.[8] |
| Washing Inefficiency | - Verify that the plate washer is functioning correctly and that all wells are being washed uniformly.- Optimize the number of wash cycles and the wash buffer volume. |
| Temperature Gradients | - Ensure the entire microplate is at a uniform temperature during incubation steps.- Avoid placing plates near drafts or on cold surfaces. |
| Edge Effects | - Avoid using the outer wells of the microplate, which are more susceptible to temperature and evaporation effects.- Fill the outer wells with buffer or water to create a more uniform environment. |
Signal Drift or Shift in Results
Q: I am observing a consistent drift or shift in my assay signal over time. What could be the cause?
Signal drift can be a sign of reagent degradation or a change in experimental conditions.
| Potential Cause | Troubleshooting Steps |
| Reagent Instability | - Check the expiration dates of all reagents.- Prepare fresh working solutions for each assay run.- Protect enzyme conjugates and substrates from prolonged exposure to light and room temperature. |
| Incubation Time Variability | - Use a timer to ensure consistent incubation times for all plates and samples.[4]- Process plates one at a time to minimize delays between steps. |
| Instrument Fluctuation | - Perform regular maintenance and calibration of the plate reader and washer.- Monitor the instrument's internal temperature and other performance parameters. |
| Changes in Buffer pH | - Prepare fresh buffers and verify the pH before use.- Ensure buffers are stored properly to prevent changes in composition. |
Experimental Protocols
Protocol: Evaluating a New Reagent Lot
This protocol outlines the steps to validate a new lot of a critical reagent (e.g., antibody, conjugate) against a previously validated lot.
-
Preparation:
-
Prepare a sufficient quantity of a homogenous, pooled patient sample or a well-characterized quality control material.
-
Reconstitute and prepare both the new and old lots of the reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Run a minimum of three independent assays on different days.
-
In each assay, test the pooled sample or QC material in at least five replicates using both the new and old reagent lots in parallel.
-
Include a full set of calibrators and controls for both reagent lots.
-
-
Data Analysis:
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the replicates of the pooled sample/QC for both lots.
-
Compare the mean values obtained with the new and old lots. The difference should be within a pre-defined acceptance range (e.g., ±10%).
-
Evaluate the slope, intercept, and correlation coefficient (r²) of the calibration curves for both lots. They should be comparable.
-
Visualizing Workflows and Logic
Troubleshooting High Variability Workflow
The following diagram illustrates a logical workflow for troubleshooting high variability in immunoassay results.
Caption: A flowchart for troubleshooting high assay variability.
Factors Contributing to Immunoassay Variability
This diagram illustrates the key factors that can contribute to variability in immunoassay results.
Caption: Key contributors to immunoassay result variability.
References
- 1. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
Optimizing Signal-to-Noise Ratio in Abbott VYSIS FISH Experiments: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their Abbott VYSIS FISH experiments. Clear and strong signals with minimal background are crucial for accurate and reliable results. This guide addresses specific issues that can lead to a suboptimal signal-to-noise ratio.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and troubleshooting advice for issues encountered during VYSIS FISH experiments.
1. Why are my FISH signals weak or absent?
Weak or no signals are a common issue that can arise from several factors throughout the experimental process. Pinpointing the exact cause is essential for effective troubleshooting.
-
Probable Causes & Solutions:
-
Improper Specimen Preparation or Storage: Ensure slides are properly aged and stored to maintain DNA integrity. For example, slides can be aged for 24 hours at room temperature or artificially aged in 2X SSC at 73°C for 2 minutes.[1] Non-hybridized slides should be stored desiccated at -20°C for long-term storage.[1]
-
Inadequate Denaturation: Both the probe and the specimen DNA must be fully denatured to allow for proper hybridization. Verify the temperature of your water bath or heat block is at 73±1°C for probe denaturation and that the denaturation solution for the slides is at 73±1°C.[1][2] The probe should be denatured for 5 minutes.[1][3]
-
Suboptimal Hybridization Conditions: Ensure the incubator is at the correct temperature (37°C or 42°C depending on the probe) and that the hybridization chamber is properly humidified to prevent the probe from drying out.[1][2] The hybridization time can be increased if signals are weak.[1]
-
Incorrect Probe Handling: Avoid diluting the probe inappropriately and ensure it is applied to the target sample immediately after denaturation.[1]
-
Issues with Reagents: Always use fresh, properly prepared and stored reagents. For instance, wash solutions should be discarded after one day of use.[1]
-
2. What is causing high background or non-specific signals on my slides?
High background can obscure true signals, making interpretation difficult and unreliable. It is often caused by incomplete removal of non-specifically bound probes or issues with the specimen itself.
-
Probable Causes & Solutions:
-
Inadequate Post-Hybridization Washes: The stringency of the post-hybridization washes is critical for removing unbound and non-specifically bound probes. Ensure the temperature and pH of the wash solutions are correct.[1] The primary wash in 0.4X SSC / 0.3% NP-40 should be at 73±1°C for 2 minutes.[2][3]
-
Dirty Slides or Cellular Debris: Use cleaned glass slides and ensure the sample preparation is free of cellular debris.[1]
-
Over-digestion during Pretreatment: For FFPE tissues, over-digestion with protease can expose non-target DNA and lead to increased background.
-
Incorrect Microscope Filters: Using long bandpass filters can increase background light. It is recommended to use narrow bandwidth or multi-bandpass filters.[1]
-
3. My signals appear diffuse or speckled. What could be the cause?
Diffuse or speckled signals lack the crisp, well-defined appearance needed for accurate scoring and can be a sign of issues with DNA integrity or denaturation.
-
Probable Causes & Solutions:
-
Over-denaturation of Specimen: Excessive heat or time during slide denaturation can damage the target DNA, leading to diffuse signals. Try decreasing the denaturation temperature by 2°C or reducing the denaturation time.[1]
-
Poor Specimen Quality: Clotted or frozen specimens may yield poor FISH results.[1] The use of fresh, well-preserved samples is crucial.
-
Quantitative Data Summary
Optimizing VYSIS FISH protocols often involves adjusting key quantitative parameters. The following tables provide recommended ranges for critical steps to help achieve a high signal-to-noise ratio.
Table 1: Key Temperature and Time Parameters for VYSIS FISH Protocols
| Parameter | Recommended Range | Purpose | Potential Impact of Deviation |
| Slide Aging (Artificial) | 73°C for 2 minutes in 2X SSC | To improve DNA accessibility | Insufficient aging can lead to weak or no signal. |
| Probe Denaturation | 73 ± 1°C for 5 minutes | To create single-stranded DNA probes | Incomplete denaturation results in weak or no signal. |
| Specimen Denaturation | 73 ± 1°C for 5 minutes | To create single-stranded target DNA | Under-denaturation leads to weak signals; over-denaturation can cause diffuse signals and damage morphology.[1] |
| Hybridization | 37°C or 42°C for 12-16 hours | To allow probe to anneal to target DNA | Temperature too low can reduce hybridization efficiency; too high can decrease specificity.[1][2] |
| Post-Hybridization Wash 1 | 73 ± 1°C for 2 minutes in 0.4X SSC / 0.3% NP-40 | To remove non-specifically bound probes (high stringency) | Temperature too low results in high background; too high can wash away specific signals.[1][2] |
| Post-Hybridization Wash 2 | Room Temperature for 5 seconds to 1 minute in 2X SSC / 0.1% NP-40 | To remove salt from the high-stringency wash | --- |
Table 2: Reagent pH and Storage Recommendations
| Reagent | Recommended pH | Storage Conditions | Shelf Life of Working Solution |
| 20X SSC Stock Solution | 5.3 | Room Temperature | 6 months |
| Denaturation Solution (70% Formamide / 2X SSC) | 7.0 - 8.0 | 2-8°C | 7 days |
| 0.4X SSC / 0.3% NP-40 Wash Solution | 7.0 - 7.5 | Room Temperature | Discard after one day of use.[1] |
| 2X SSC / 0.1% NP-40 Wash Solution | 7.0 ± 0.2 | Room Temperature | 6 months |
| VYSIS Probes | --- | -20°C, protected from light | Refer to product insert |
Experimental Protocols
This section provides a detailed methodology for the key steps in a standard VYSIS FISH experiment.
1. Specimen Preparation (Cultured Peripheral Blood Lymphocytes)
-
Harvest and wash cells as per standard cytogenetic procedures.
-
Treat with a hypotonic solution (e.g., 0.075M KCl) to swell the cells.
-
Fix the cells using a 3:1 methanol:acetic acid fixative.
-
Drop the cell suspension onto cleaned glass slides and allow to air dry.
-
Age slides at room temperature for at least 24 hours or use an artificial aging method (e.g., 2X SSC at 73°C for 2 minutes).[1]
2. Denaturation and Hybridization
-
Slide Denaturation: Immerse the slides in a denaturation solution (70% formamide / 2X SSC, pH 7.0-8.0) at 73±1°C for 5 minutes.[2]
-
Dehydration: Dehydrate the slides through an ethanol series (70%, 85%, and 100%) for 1 minute each and then air dry.[2]
-
Probe Preparation and Denaturation: Prepare the probe mixture according to the product insert. Denature the probe mixture in a water bath at 73±1°C for 5 minutes.[1][3]
-
Hybridization: Apply 10 µL of the denatured probe mixture to the target area on the slide and cover with a coverslip. Seal the edges with rubber cement. Incubate in a humidified chamber at 37°C for 12-16 hours.[2]
3. Post-Hybridization Washes
-
Carefully remove the rubber cement and coverslip.
-
High-Stringency Wash: Immediately immerse the slides in 0.4X SSC / 0.3% NP-40 at 73±1°C for 2 minutes.[2][3]
-
Low-Stringency Wash: Immerse the slides in 2X SSC / 0.1% NP-40 at room temperature for 5 seconds to 1 minute.[2]
-
Air dry the slides in the dark.
4. Counterstaining and Visualization
-
Apply 10 µL of DAPI counterstain to the target area and apply a coverslip.
-
Visualize the signals using a fluorescence microscope equipped with the appropriate filter sets.
Visualizations
Troubleshooting Workflow for Poor Signal-to-Noise Ratio
The following diagram illustrates a logical workflow for troubleshooting common issues related to a poor signal-to-noise ratio in VYSIS FISH experiments.
Caption: A decision tree for troubleshooting suboptimal signal-to-noise ratios in VYSIS FISH.
VYSIS FISH Experimental Workflow
This diagram outlines the major steps in a typical VYSIS FISH experiment, highlighting critical control points for optimizing the signal-to-noise ratio.
Caption: Key stages of the VYSIS FISH experimental protocol.
References
Technical Support Center: Best Practices for Maintenance of Abbott's Automated Laboratory Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining Abbott's automated laboratory systems for optimal performance and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Where can I find the recommended maintenance schedules for my specific this compound analyzer?
A1: Recommended maintenance schedules are detailed in your instrument's specific Operations Manual. You can typically find daily, weekly, monthly, and as-needed maintenance procedures outlined in the "Service and Maintenance" or a similarly named section. For example, the Alinity™ h-series Operations Manual has a dedicated "Maintenance Procedures" section.[1] You can also find maintenance checklists for some instruments, such as the ARCHITECT™ i1000SR, which provide a comprehensive list of tasks.
Q2: What are the consequences of not adhering to the recommended preventive maintenance schedule?
A2: Neglecting preventive maintenance can lead to a range of issues, including a higher frequency of errors, increased instrument downtime, and compromised accuracy of results.[2][3][4][5] Over time, this can result in delays in research, increased operational costs due to emergency repairs, and a lack of confidence in experimental data. A case study at one medical center demonstrated that routine maintenance reduced unplanned downtime by up to 78%, saving a potential 116 hours annually per instrument.[6]
Q3: How can I access technical documents like Operations Manuals and troubleshooting guides?
A3: this compound provides access to technical documents through the Lab Central customer portal.[7] On Lab Central, you can find Standard Operating Procedures (SOPs), assay files, Operations Manuals, and more. If you cannot find a specific document, you can contact your this compound representative for assistance.[7]
Q4: What should I do if I encounter an error code on my Alinity™ or ARCHITECT™ system?
A4: When an error code appears, the first step is to consult the troubleshooting section of your instrument's Operations Manual. These manuals typically list error codes with their probable causes and recommended corrective actions. For instance, the Alinity™ ci-series Operations Manual provides guidance on resolving specific error codes.[7][8] If the issue persists after following the manual's instructions, you should contact this compound Customer Service for further assistance.
Q5: Can I use third-party service and maintenance plans for my this compound instruments?
A5: Yes, there are third-party providers that offer service and maintenance plans for this compound analyzers.[9] These plans can be a cost-effective option for managing preventive maintenance schedules and can help increase the reliability of your instruments and reduce downtime.[9]
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered with this compound's automated laboratory systems.
Alinity™ ci-Series Troubleshooting
Issue: Discrepant results after a reagent probe crash (Error Codes 5744-C031 or 5745-C031). [10]
Cause: An R1 or R2 probe crash at the wash cup can lead to tests in progress continuing to completion instead of being flagged as exceptions, potentially generating incorrect results.[10]
Solution:
-
Immediately stop the processing module by performing the "Stop the processing module and the reagent and sample manager (RSM)" procedure as described in the Alinity™ ci-series Operations Manual.[10]
-
Do not report any results generated after the error code appeared. These samples should be re-tested.[10]
-
Follow the troubleshooting steps in the Operations Manual to resolve the probe crash error.
-
Perform the "As-Needed maintenance procedure 5910 Wash cuvettes (c-series)" before resuming any assay processing.[10]
Issue: Incomplete Trigger Solution or Pre-Trigger Solution dispense on Alinity™ i. [7]
Cause: This can be caused by various factors, including issues with the dispense system or reagent integrity.
Solution:
-
Review the instrument's error logs to identify any specific messages related to the dispense system.
-
Ensure that the Trigger and Pre-Trigger solutions are loaded correctly and have not expired.
-
Perform any relevant daily or as-needed maintenance procedures related to the fluidics system as outlined in the Operations Manual.
-
If the problem persists, contact this compound technical support for further assistance.
ARCHITECT™ System Troubleshooting
Issue: Sample carryover leading to inaccurate results.
Cause: Inadequate probe washing, worn probe, or issues with the wash cup can contribute to sample carryover.
Solution:
-
Perform a thorough cleaning of the sample probe and wash cup as per the instructions in the Operations Manual.
-
Inspect the sample probe for any signs of damage or wear and replace it if necessary.
-
Run quality control samples to verify that the carryover issue has been resolved.
-
If the problem continues, it may indicate a more complex issue with the fluidics system, and you should contact this compound service personnel.
Hematology Analyzer Troubleshooting (CELL-DYN™ Series)
Issue: Control failures or inconsistent Quality Control (QC) results.
Cause: This can be due to improperly prepared or stored control materials, incorrect QC setup, or an issue with the analyzer itself.
Solution:
-
Ensure that control materials are prepared and stored according to the manufacturer's instructions.
-
Verify that the correct QC files and expected values are entered into the system.
-
Rerun the controls. If they fail again, perform a background check to ensure the system is clean.
-
If the background check is acceptable, troubleshoot the analyzer for potential issues with reagents, fluidics, or optics as described in the Operations Manual.[11]
m2000rt System Troubleshooting
Issue: Error code 4448 - "Excessive noise was detected in the reference signal."
Cause: This error can be related to issues with the m2000rt lamp, leading to variability in the fluorescence signal.
Solution:
-
Follow the troubleshooting instructions for error code 4448 in your m2000rt Operations Manual.
-
Check the Lamp Status of your m2000rt as per the Operations Manual. If the lamp status is "Expired" or "Failed," replace the lamp before running any further tests.
-
If the issue persists after following the manual's guidance and replacing the lamp if necessary, contact your this compound Customer Service Representative for assistance.
Data Presentation
Regular preventive maintenance is crucial for minimizing errors and ensuring the reliability of your this compound automated laboratory systems. The following tables provide an illustrative overview of the potential impact of consistent maintenance on key performance indicators.
Table 1: Illustrative Impact of Maintenance Frequency on Error Rates
| Maintenance Schedule | Adherence to Manufacturer's Recommendations | Estimated Error Rate Reduction |
| Daily Tasks | Fully Compliant | Up to 15% |
| Partially Compliant | 5-10% | |
| Non-Compliant | 0% | |
| Weekly Tasks | Fully Compliant | Up to 25% |
| Partially Compliant | 10-15% | |
| Non-Compliant | 0% | |
| Monthly Tasks | Fully Compliant | Up to 40% |
| Partially Compliant | 15-25% | |
| Non-Compliant | 0% |
Table 2: Illustrative Impact of Preventive Maintenance on System Uptime
| Preventive Maintenance Program | Implementation Status | Estimated Reduction in Unplanned Downtime |
| Comprehensive PM Plan | Fully Implemented | 70-80% |
| Partially Implemented | 30-50% | |
| Not Implemented | 0% |
Experimental Protocols
Adherence to proper maintenance schedules is critical for the integrity of various experimental protocols. Below are examples of how maintenance can impact key experiments.
Protocol 1: Quantitative Immunoassay for Protein Biomarker
-
Methodology: A chemiluminescent microparticle immunoassay (CMIA) is performed on an ARCHITECT™ i-series analyzer to quantify the concentration of a specific protein biomarker in patient serum samples.
-
Impact of Maintenance:
-
Inadequate Probe Washing: Can lead to sample carryover, resulting in falsely elevated or decreased biomarker concentrations. Regular cleaning and maintenance of the sample probe and wash cup are essential.
-
Reagent Handling: Improper storage or handling of reagents can lead to degradation and affect assay performance. Following the reagent handling instructions in the ARCHITECT™ System Operations Manual is critical.[11]
-
Calibration: Failure to perform regular calibration can lead to a drift in results, compromising the accuracy of the quantitative data.
-
Protocol 2: Complete Blood Count (CBC) with 5-Part Differential
-
Methodology: A CBC with a 5-part differential is performed on a CELL-DYN™ series hematology analyzer.
-
Impact of Maintenance:
-
Clogged Apertures: Debris or fibrin clots can partially or fully block the apertures, leading to inaccurate cell counts. Regular cleaning cycles and adherence to daily startup procedures are crucial to prevent this.
-
Fluidics System Integrity: Leaks or blockages in the fluidics system can affect reagent aspiration and dispensing, leading to erroneous results. Routine checks of tubing and connections are necessary.
-
Optical System Alignment: Misalignment of the optical system can impact the accuracy of the differential count. This is typically addressed during scheduled preventive maintenance by a qualified service engineer.
-
Mandatory Visualization
The following diagrams illustrate key troubleshooting workflows for common issues with this compound's automated laboratory systems.
Caption: Troubleshooting workflow for Alinity c-series reagent probe crash errors.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.creliohealth.com [blog.creliohealth.com]
- 3. Lab Equipment Maintenance: Best Practices for Reliability & Longevity [excedr.com]
- 4. Smart Maintenance: Predictive vs Preventive in Laboratory Equipment [diamonddiagnostics.com]
- 5. beckman.com [beckman.com]
- 6. Consequences of Unplanned Downtime in the Laboratory | Beckman Coulter [beckmancoulter.com]
- 7. dam.this compound.com [dam.this compound.com]
- 8. scribd.com [scribd.com]
- 9. molecular.this compound [molecular.this compound]
- 10. Technical Bulletins & Product Updates | Point-of-care diagnose – this compound [globalpointofcare.this compound]
- 11. docs.nevacert.ru [docs.nevacert.ru]
Technical Support Center: Troubleshooting Sample Carryover on the Abbott Alinity c Clinical Chemistry Analyzer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address sample carryover on the Abbott Alinity c clinical chemistry analyzer.
Frequently Asked Questions (FAQs)
Q1: What is sample carryover and why is it a concern?
A1: Sample carryover is the contamination of a subsequent sample by a preceding one. On automated analyzers like the Alinity c, it can occur when residual amounts of a high-concentration sample are inadvertently transferred to a low-concentration sample. This can lead to erroneously elevated results, impacting the integrity of experimental data.
Q2: What is the acceptable limit for sample probe carryover on the Alinity c?
A2: The specified limit for sample probe carryover on the this compound Alinity c analyzer is less than or equal to 0.1 parts per million (ppm).
Q3: Are there specific system alerts or error codes associated with sample carryover?
A3: Yes, the critical message "9351 - Unknown processing module error (129)" may indicate a potential sample carryover issue. If this error occurs, it is crucial to perform the recommended maintenance procedures to decontaminate the system.[1] This error code has been updated in newer software versions to "3696 - The sample probe is not washed after aspirating a whole blood or red blood cell sample."[1]
Q4: How can I proactively prevent sample carryover in my user-defined assays?
A4: For user-defined assays, it is essential to evaluate the potential for reagent-to-reagent carryover. The Alinity c system's "SmartWash" feature allows for the configuration of additional probe and cuvette wash steps to mitigate this risk. If carryover is identified during your evaluation, you can configure specific SmartWash settings for the problematic assay combinations.[2][3][4][5]
Troubleshooting Guides
This section provides detailed guides for identifying and resolving sample carryover issues.
Initial Troubleshooting Steps
If you suspect sample carryover is affecting your results, or if you have encountered error code 9351 (129) or 3696, follow the troubleshooting workflow below.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to carryover on the Alinity c.
| Parameter | Specification/Value | Source |
| Sample Probe Carryover | ≤0.1 ppm | Alinity ci-series System Specifications |
| Error Code Indicating Potential Carryover | 9351 (129) / 3696 | This compound Product Correction Notice[1] |
Experimental Protocols
Protocol: Reagent Carryover Evaluation for User-Defined Assays
This protocol is adapted from the Alinity c Assay Applications Guide and is intended to determine if reagent carryover is present between a new or existing assay ("donor assay") and other assays in the laboratory's menu ("recipient assay").[3]
Objective: To assess the potential for a donor assay's reagents to interfere with the results of a recipient assay.
Materials:
-
Control material with a known, established range for the recipient assay.
-
Reagents for both the donor and recipient assays.
-
This compound Alinity c analyzer.
Methodology:
-
Establish Baseline for Recipient Assay:
-
Run the control material for the recipient assay in triplicate (N=3).
-
Calculate the mean of these three results. This will serve as the baseline.
-
-
Sequence of Analysis:
-
Process three samples using the donor assay .
-
Immediately following, process the same control material used in step 1 for the recipient assay in triplicate.
-
-
Data Analysis:
-
Calculate the mean of the three recipient assay control results from step 2.
-
Compare this mean to the baseline mean established in step 1.
-
A significant deviation from the baseline may indicate reagent carryover from the donor assay to the recipient assay.
-
-
Corrective Action (if carryover is detected):
-
If a clinically significant difference is observed, configure a "SmartWash" for the donor-recipient assay pair. The SmartWash feature provides an additional wash for the reagent probes, sample probe, and/or cuvette to prevent interference.[2][3]
-
Refer to the Alinity ci-series Operations Manual for detailed instructions on configuring SmartWash settings.[5][6]
-
Maintenance Procedures to Prevent Carryover
Regular and as-needed maintenance are critical for preventing sample carryover. Below are summaries of key procedures. For detailed, step-by-step instructions, always refer to the latest version of the Alinity ci-series Operations Manual.
Procedure 5501: Daily Maintenance
The daily maintenance procedure is an automated process that performs various washes and flushes of the system's fluidic components. This includes cleaning the sample and reagent probes, mixers, and the ICT module.[7] Regular execution of this procedure is the first line of defense against the buildup of contaminants that can lead to carryover.[8]
Procedure 5906: Clean Sample and Reagent Probes (As-Needed)
This manual cleaning procedure is recommended when sample carryover is suspected, particularly in response to error code 9351 (129) / 3696.[1] The procedure involves using a cleaning solution to decontaminate the exterior and interior of the sample and reagent probes, ensuring that no residual sample remains to be carried over to subsequent analyses.
Note: The detailed, step-by-step instructions for these procedures are proprietary to this compound and can be found in the Alinity ci-series Operations Manual. It is essential to follow the manufacturer's instructions precisely to ensure the procedures are performed correctly and safely.
Hardware-Related Carryover Issues
In some instances, sample carryover may be caused by hardware malfunctions. A field service engineer's report in a MAUDE adverse event filing noted that falsely elevated results were linked to:
-
Clogged cuvette washer nozzles.
-
A cracked wash cup for the R1 & R2 reagent probes.
If routine maintenance and troubleshooting do not resolve carryover issues, a service call to investigate potential hardware faults may be necessary.
References
how to address matrix effects in Abbott immunoassay research applications
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to identify and mitigate matrix effects in Abbott immunoassay research applications.
Section 1: Frequently Asked questions (FAQs)
Q1: What is a "matrix effect" in the context of an immunoassay?
A matrix effect is an interference caused by components within a sample's matrix, other than the specific analyte being measured.[1][2] In complex biological samples like serum or plasma, these components can include proteins, lipids, carbohydrates, salts, and other endogenous substances.[3][4] This interference can disrupt the intended antibody-analyte binding, leading to inaccurate and unreliable assay results, which often manifest as lower-than-expected readings or reduced sensitivity.[3][4]
Q2: What are the common causes of matrix effects in biological samples?
Matrix effects can arise from a variety of factors within the sample. Common causes include:
-
Endogenous Components: High concentrations of proteins, phospholipids, or carbohydrates can physically hinder antibody-analyte interactions.[3][4]
-
Physicochemical Properties: Variations in pH, viscosity, or salt concentration between the sample and the assay calibrators can alter binding kinetics.[3][5]
-
Specific Interferences: The presence of heterophilic antibodies (e.g., HAMA - Human Anti-Mouse Antibodies), rheumatoid factors, or anti-drug antibodies (ADAs) can cross-link assay antibodies or block binding sites, causing false signals.[5][6][7]
-
External Factors: A patient's diet, supplements, or medications can introduce interfering substances.[8][9] For instance, certain drugs or even baby wash products have been linked to false-positive results in some immunoassays.[8]
-
Sample Quality: Hemolysis (ruptured red blood cells), lipemia (high lipid content), and icterus (high bilirubin) in samples are known to interfere with specific this compound Architect immunoassays.[10]
Q3: What are the typical signs that my this compound immunoassay is experiencing matrix effects?
The most common indicators of a matrix effect are poor analyte recovery and a lack of parallelism in dilution experiments.
-
Poor Spike and Recovery: When a known amount of analyte is "spiked" into a sample matrix, the assay should accurately measure it. A recovery rate outside the typical acceptance range of 80-120% strongly suggests interference.[3][11]
-
Non-Parallelism (Poor Dilutional Linearity): When a sample is serially diluted, the measured analyte concentration (after correcting for the dilution factor) should remain consistent across all dilutions. If the concentration changes significantly with dilution, it indicates that an interfering substance is being diluted out, revealing the matrix effect.[11][12]
Q4: How can I differentiate between a matrix effect and an issue with the assay reagents?
To distinguish between matrix effects and reagent problems, run control experiments. A "Control Spike" is a key diagnostic tool. This involves spiking a known amount of analyte into the standard assay diluent (a clean matrix) and performing serial dilutions.[11][12] If the recovery and linearity of the Control Spike are within the acceptable 80-120% range, but your sample spike fails, the issue is likely due to the sample matrix.[11][12] If the Control Spike also shows poor recovery or linearity, it points to a problem with the reagents (e.g., the standard, diluent, or antibodies) or the experimental procedure itself.[11]
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides a logical workflow for diagnosing and addressing matrix effects, followed by detailed protocols for key validation experiments.
Guide 1: Initial Troubleshooting Workflow
If your immunoassay yields unexpected or inconsistent results, this flowchart provides a systematic approach to identify the root cause, starting with the most common issues like matrix effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 4. arborassays.com [arborassays.com]
- 5. interference in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 6. tandfonline.com [tandfonline.com]
- 7. Understanding the matrix effect in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. woongbee.com [woongbee.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
Validation of Abbott Alinity m HR HPV Assay for Research Applications: A Comparative Guide
For researchers and scientists engaged in drug development and related fields, the robust and accurate detection of high-risk human papillomavirus (HR-HPV) is critical. This guide provides a comprehensive validation overview of the Abbott Alinity m HR HPV assay for research purposes, comparing its performance against other established HPV testing platforms. The information is compiled from multiple studies to ensure a thorough and objective assessment.
Performance Characteristics
The Alinity m HR HPV assay is a real-time polymerase chain reaction (PCR) test that detects DNA from 14 high-risk HPV genotypes.[1][2] A key feature of this assay is its extended genotyping capability, which individually identifies HPV16, HPV18, and HPV45, while reporting the remaining 11 genotypes in two separate groups: Group A (31, 33, 52, 58) and Group B (35, 39, 51, 56, 59, 66, 68).[3][4] This level of differentiation can be valuable for detailed research into the oncogenic potential of specific HPV types.
Clinical Sensitivity and Specificity
Clinical validation studies are essential for establishing the performance of an assay. The Alinity m HR HPV assay has demonstrated non-inferior clinical accuracy compared to other widely used, clinically validated HPV tests.[5]
A study conducted within the VALGENT-3 framework, a program for validating HPV genotyping tests, assessed the Alinity m HR HPV assay against the Hybrid Capture 2 (HC2), this compound RealTime HR HPV, and Roche cobas 4800 assays.[5] In women aged 30 and older, the Alinity m assay showed a clinical sensitivity for detecting cervical intraepithelial neoplasia grade 2 or worse (CIN2+) of 99.0% and a specificity of 100.0% for CIN3+.[5]
Another comparative study evaluated the Alinity m assay against the Roche cobas 4800 and 6800 HPV tests for cervical cancer screening. The clinical sensitivities for detecting CIN3 or worse were 96.0% for both the Alinity m and cobas 6800 assays, and 95.2% for the cobas 4800 assay.[6] The clinical specificities were 67.6% for Alinity m, 68.0% for cobas 6800, and 68.4% for cobas 4800.[6] These results indicate a comparable and strong performance of the Alinity m assay in a screening setting.
| Performance Metric | Alinity m HR HPV | cobas 4800 HPV | cobas 6800 HPV | Hybrid Capture 2 |
| Clinical Sensitivity (≥CIN2+) | 98.4%[5] | - | - | - |
| Clinical Specificity (≤CIN1) | 91.9%[5] | - | - | - |
| Clinical Sensitivity (≥CIN3) | 96.0%[1][6] | 95.2%[1][6] | 96.0%[1][6] | - |
| Clinical Specificity (≤CIN1) | 67.6%[1][6] | 68.4%[1][6] | 68.0%[1][6] | - |
| Relative Sensitivity vs HC2 (≥CIN2+) | 1.02[5] | - | - | 1.00 |
| Relative Specificity vs HC2 (≤CIN1) | 1.01[5] | - | - | 1.00 |
Concordance with Other Assays
High concordance between a new assay and established methods is a key validation parameter. The Alinity m HR HPV assay has shown excellent agreement with other validated HPV tests.
In the VALGENT-3 study, the overall high-risk HPV test concordance, as measured by the kappa value, was excellent when compared with the this compound RealTime HR HPV, Roche cobas 4800, and Roche Linear Array assays, with kappa values ranging from 0.82 to 1.00.[5]
A multi-center evaluation in the United States reported an overall percent agreement (OPA) of ≥90.7% between the Alinity m HR HPV assay and the cobas HPV assays, and 90.5% when compared with the Aptima HPV assay.[7][8] Another study focusing on different cervical specimen collection methods found an overall agreement of 94.3% with the cobas 4800 assay using ThinPrep specimens and 91.8% with SurePath specimens.[8]
| Comparator Assay | Overall Percent Agreement (OPA) | Kappa Value (κ) | Specimen Type |
| cobas 4800 HPV | 90.7%[7] | - | Liquid-based cytology |
| cobas 6800 HPV | 93.8%[7] | - | Liquid-based cytology |
| Aptima HPV | 90.5%[7] | - | Liquid-based cytology |
| cobas 4800 HPV | 94.3%[8] | 0.88[8] | ThinPrep |
| cobas 4800 HPV | 91.8%[8] | 0.82[8] | SurePath |
| cobas 4800 HPV | >96%[9][10] | ≥0.91[9][10] | ThinPrep |
Experimental Protocols
The Alinity m HR HPV assay is a fully automated system designed for high-throughput laboratories. The workflow, from sample processing to result generation, is streamlined to minimize manual intervention.
Sample Collection and Preparation
The assay is validated for use with various cervical specimen collection methods, including:
-
Liquid-Based Cytology (LBC): ThinPrep® PreservCyt® Solution and SurePath™ Preservative Fluid are common collection media.[2]
-
Self-Collected Samples: The assay is also validated for use with self-collected vaginal specimens using kits like the simpli-COLLECT™ HPV Collection Kit and Evalyn® Brush.
For LBC specimens, an aliquot of the sample is typically transferred to an Alinity m Transport Tube for processing on the Alinity m system.[2]
Assay Principle and Workflow
The Alinity m HR HPV assay utilizes real-time PCR to amplify and detect a conserved region of the L1 gene of the HPV genome.[2][4] The assay employs genotype-specific fluorescently labeled probes to differentiate between HPV16, HPV18, HPV45, and the two groups of other high-risk genotypes.[5] A cellular control (beta-globin) is included to ensure the adequacy of the specimen and the integrity of the extraction and amplification processes.[4]
Alinity m HR HPV Assay Workflow
Comparative Assay Workflow
The validation studies referenced in this guide primarily used the Roche cobas 4800/6800 and Hologic Aptima assays as comparators. These are also automated, real-time PCR or transcription-mediated amplification-based systems. The general workflow is similar, involving automated nucleic acid extraction followed by amplification and detection. The key differences lie in the specific target regions of the HPV genome, the amplification technology, and the level of genotype reporting.
Comparative Assay Workflows
Conclusion
The this compound Alinity m HR HPV assay demonstrates robust performance characteristics that are comparable to other well-established, clinically validated HPV assays. Its high sensitivity, specificity, and concordance, combined with its extended genotyping capabilities, make it a valuable tool for research applications. The full automation of the Alinity m system also offers significant workflow efficiencies for high-volume testing. For researchers investigating the role of specific HPV genotypes in disease progression or treatment response, the differentiated reporting of HPV16, 18, and 45, along with the two additional high-risk groups, provides a more granular level of data than many other commercially available assays.
References
- 1. journals.asm.org [journals.asm.org]
- 2. extranet.who.int [extranet.who.int]
- 3. Alinity m HR HPV Assay Fulfills Criteria for Human Papillomavirus Test Requirements in Cervical Cancer Screening Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Clinical and Analytical Evaluation of the Alinity m HR HPV Assay within the VALGENT-3 Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative clinical performance of Alinity m HR HPV, cobas 4800 HPV, and cobas 6800 HPV for cervical cancer screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multi-center evaluation of the Alinity m HR HPV assay with liquid-based cytology cervical specimens in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medrxiv.org [medrxiv.org]
- 10. medrxiv.org [medrxiv.org]
A Comparative Analysis of Leading Immunoassay Platforms: Abbott ARCHITECT vs. Roche Cobas, Siemens Atellica, and Beckman Coulter DxI
For Researchers, Scientists, and Drug Development Professionals
In the landscape of automated immunoassay analysis, clinical and research laboratories are presented with a variety of sophisticated platforms, each offering a unique combination of technology, performance, and workflow efficiencies. This guide provides a detailed comparative analysis of four leading immunoassay systems: the Abbott ARCHITECT, Roche Cobas, Siemens Atellica, and Beckman Coulter DxI series. By examining their core technologies, performance metrics for key assays, and experimental workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the platform that best aligns with their analytical and operational requirements.
Core Technologies: A Glimpse Under the Hood
The fundamental differences between these platforms lie in their signal generation and detection methodologies. Each system employs a distinct chemiluminescent technology to achieve high sensitivity and specificity.
-
This compound ARCHITECT: Chemiluminescent Microparticle Immunoassay (CMIA) The ARCHITECT system utilizes CMIA technology.[1][2] This method involves paramagnetic microparticles coated with antigens or antibodies.[3][4] The analyte in the sample binds to these microparticles, and a subsequent addition of acridinium-labeled conjugate triggers a chemiluminescent reaction. The resulting light emission is measured by a luminometer.[3]
-
Roche Cobas: Electrochemiluminescence (ECL) Immunoassay The Roche Cobas e series of analyzers employ Electrochemiluminescence (ECL) technology.[5][6][7][8] This process involves the use of a ruthenium complex as a label.[6][7] When a voltage is applied to the immune complex bound to magnetic beads on an electrode, the ruthenium label is excited and emits light.[6][7] This technology is known for its high sensitivity and wide dynamic ranges.[8]
-
Siemens Atellica: Acridinium Ester (AE) Immunoassay The Siemens Atellica platform utilizes an acridinium ester-based chemiluminescent immunoassay.[9] Acridinium esters are small, highly reactive molecules that, upon oxidation, produce a rapid flash of light.[10][11] This technology is recognized for its high quantum yield and rapid reaction kinetics, contributing to fast assay times.
-
Beckman Coulter DxI: Alkaline Phosphatase-Based Chemiluminescence with Lumi-Phos™ PRO Substrate The Beckman Coulter DxI series employs an enzymatic chemiluminescent immunoassay. It utilizes alkaline phosphatase (ALP) as the enzyme label. The introduction of the Lumi-Phos™ PRO substrate, an acridan-based substrate, leads to a rapid glow of light upon enzymatic reaction.[12][13] This newer substrate is designed to improve signal-to-noise ratios and shorten the time to first result compared to previous formulations.[12][13]
Performance Data: A Quantitative Comparison
The following tables summarize the performance characteristics of the this compound ARCHITECT and its competitors across a selection of common and critical immunoassays. Data is compiled from various performance evaluation studies. It is important to note that performance can be assay- and lot-dependent, and direct head-to-head comparisons in a single study provide the most robust assessment.
Table 1: Infectious Disease Marker Performance
| Analyte | Platform | Sensitivity (%) | Specificity (%) | Study Population/Reference |
| HBsAg | This compound ARCHITECT | 99.40 | 99.80 | Multicenter evaluation vs. Roche Cobas[14] |
| Roche Cobas e 411 | 99.78 | 99.74 | Multicenter evaluation vs. This compound ARCHITECT[14] | |
| Anti-HCV | This compound ARCHITECT | 100 | 100 | Comparison with Alinity i system[1][15] |
| Siemens Atellica IM | 100 | 100 | Relative sensitivity and specificity vs. ADVIA Centaur XP[16] | |
| HIV Ag/Ab Combo | This compound ARCHITECT | 99.94 | 98.78 (initial), 99.50 (corrected) | Evaluation on well-characterized CDC specimens[17] |
| Roche Cobas e 411 | 99.78 | 99.74 | Multicenter evaluation vs. This compound ARCHITECT[14] |
Table 2: Cardiac Marker Performance (High-Sensitivity Troponin I)
| Platform | Limit of Detection (LoD) | 99th Percentile URL (ng/L) | CV (%) at 99th Percentile | Study Details |
| Siemens Atellica IM TnIH | 1.60 ng/L | 45.2 (pooled) | 3.7 (within-lab) | Performance evaluation of the Atellica IM TnIH Assay[18] |
| Beckman Coulter DxI 9000 hsTnI | Not specified | Not specified | >90% of data points achieved 6-Sigma performance against CLIA 2024 goals | Assessment against new CLIA performance goals[19] |
Table 3: Hormone Assay Performance
| Analyte | Platform | Correlation with other methods | Precision (CV%) | Study Details |
| TSH | This compound ARCHITECT i2000sr | r = -0.353 vs. FT4 | Not specified in this study | Comparison of TSH-FT4 relationship across four analyzers[20][21] |
| Roche Modular E170 | r = -0.488 vs. FT4 | Very good precision (<2%) for medium and high concentrations on Elecsys 2010[2] | Comparison of TSH-FT4 relationship and analytical performance[2][20][21] | |
| Beckman Coulter DxI 800 | r = -0.439 vs. FT4 | Not specified in this study | Comparison of TSH-FT4 relationship across four analyzers[20][21] | |
| Siemens ADVIA Centaur XP | r = -0.430 vs. FT4 | Within-run CV of 10% at 0.06 mIU/L | Analytical performance comparison of five analyzers[2] | |
| Estradiol | Siemens Atellica IM 1600 | R² = 0.99 vs. ADVIA Centaur XP | <6.6% (within-day and between-day) | Performance evaluation of the Atellica enhanced estradiol assay[22][23] |
Experimental Protocols
The performance data presented in this guide are derived from studies that generally adhere to guidelines established by the Clinical and Laboratory Standards Institute (CLSI). Key experimental protocols for evaluating immunoassay performance include:
-
Precision: Evaluated according to CLSI document EP5-A3. This involves running samples at different concentrations in replicates, multiple times a day, over a number of days to determine repeatability (within-run precision) and intermediate precision (within-laboratory precision).
-
Accuracy (Trueness and Bias): Assessed by comparing the results from the test platform to a reference method or certified reference materials, as outlined in CLSI document EP9c. Method comparison studies often use patient samples to assess agreement between two analytical methods.
-
Limit of Detection (LoD) and Limit of Quantitation (LoQ): Determined based on CLSI document EP17-A2. The LoD is the lowest concentration of analyte that can be consistently detected, while the LoQ is the lowest concentration at which the analyte can be quantitatively measured with a defined level of precision and accuracy.
-
Linearity: Assessed by analyzing a series of samples with known concentrations spanning the analytical measurement range of the assay, following protocols similar to CLSI document EP6-A.
-
Specificity and Sensitivity: For qualitative assays, sensitivity and specificity are determined by testing a large number of known positive and negative samples. For quantitative assays, clinical sensitivity and specificity are often evaluated in the context of a specific disease or condition.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental principles of the chemiluminescent reactions for each platform.
References
- 1. researchgate.net [researchgate.net]
- 2. nvkc.nl [nvkc.nl]
- 3. Comparison and evaluation of this compound chemiluminescent microparticle immunoassay and ChIVD light‐initiated chemiluminescent assay in the detection of Treponema pallidum antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. diagnostics.roche.com [diagnostics.roche.com]
- 6. Evaluation of electrochemiluminescence immunoassays for immunosuppressive drugs on the Roche cobas e411 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcbtechusa.com [pcbtechusa.com]
- 8. bioagilytix.com [bioagilytix.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn0.scrvt.com [cdn0.scrvt.com]
- 11. The Role of Acridinium Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 12. A Better Chemiluminescent Substrate | Beckman Coulter [beckmancoulter.com]
- 13. media.beckmancoulter.com [media.beckmancoulter.com]
- 14. researchgate.net [researchgate.net]
- 15. Performance evaluation of immunoassay for infectious diseases on the Alinity i system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.reachmd.com [cdn.reachmd.com]
- 17. Evaluation of the performance of the this compound ARCHITECT HIV Ag/Ab Combo Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn0.scrvt.com [cdn0.scrvt.com]
- 19. academic.oup.com [academic.oup.com]
- 20. openaccess.acibadem.edu.tr [openaccess.acibadem.edu.tr]
- 21. researchgate.net [researchgate.net]
- 22. Performance evaluation of Siemens Atellica enhanced estradiol assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Performance of the Abbott i-STAT TBI Test in Research Cohorts: A Comparative Guide
The Abbott i-STAT Traumatic Brain Injury (TBI) test is a portable, rapid diagnostic tool designed to aid in the evaluation of mild TBI (mTBI), commonly known as concussion. This guide provides a comprehensive comparison of the i-STAT TBI test with other commercially available biomarker assays, supported by experimental data from various research cohorts. It is intended for researchers, scientists, and drug development professionals.
The i-STAT TBI test quantitatively measures the levels of two key biomarkers in whole blood or plasma: Glial Fibrillary Acidic Protein (GFAP) and Ubiquitin C-terminal Hydrolase L1 (UCH-L1).[1][2][3] These proteins are released into the bloodstream following a head injury, and their elevated concentrations can help in determining the need for a head computed tomography (CT) scan, a standard procedure for detecting intracranial lesions.[1][2][3] The test delivers results in approximately 15 minutes, making it a valuable tool in acute care settings.[1][2][4]
Comparative Performance Analysis
The performance of the this compound i-STAT TBI test has been evaluated in several studies, often in comparison to other TBI biomarker tests such as the S100 calcium-binding protein B (S100B) test and the BioMérieux VIDAS® TBI (GFAP, UCH-L1) assay. The following table summarizes the key performance characteristics of these tests based on available research data.
| Feature | This compound i-STAT TBI Test | BioMérieux VIDAS® TBI (GFAP, UCH-L1) Test | S100B Test |
| Biomarkers Measured | GFAP and UCH-L1 | GFAP and UCH-L1 | S100 calcium-binding protein B |
| Sample Type | Whole Blood or Plasma | Serum | Serum |
| Time to Result | ~15 minutes | ~40 minutes | ~18 minutes (assay time) |
| Intended Use | Aid in determining the need for a head CT scan in patients with suspected mTBI within 24 hours of injury.[3][4] | Aid in determining the need for a head CT scan in adult patients with mTBI within 12 hours of injury.[5] | Aid in determining the need for a head CT scan in patients with mTBI. |
| Sensitivity | 96.7% - 100%[4] | 96.7%[5] | 97-100%[6] |
| Specificity | ~30% - 41.2% | 41.2%[5] | Varies significantly depending on the study and patient population. |
| Negative Predictive Value (NPV) | 99.4%[4] | 99.5%[5] | 92-100%[6] |
| Positive Predictive Value (PPV) | Data not consistently reported across studies. | Data not consistently reported across studies. | Data not consistently reported across studies. |
Experimental Protocols
The evaluation of TBI biomarker tests typically involves prospective, multicenter observational studies. A general methodology is outlined below, based on protocols from studies such as TRACK-TBI.[7][8]
1. Patient Enrollment:
-
Inclusion Criteria: Adult patients (typically ≥18 years old) presenting to an emergency department with a suspected mild TBI (Glasgow Coma Scale score of 13-15) within a specified time frame post-injury (e.g., within 24 hours).[9] A head CT scan is typically ordered as part of standard care.[7]
-
Exclusion Criteria: Patients with severe TBI, penetrating head injuries, or other confounding medical conditions.
2. Sample Collection and Handling:
-
Venous blood samples are collected from enrolled patients.
-
For the i-STAT TBI test, whole blood is collected in EDTA tubes.[3] For plasma-based assays, the blood is centrifuged to separate the plasma.
-
For the VIDAS TBI and S100B tests, serum is typically used, requiring the blood to clot before centrifugation.
-
Samples are either analyzed immediately at the point-of-care (for i-STAT) or sent to a central laboratory for analysis on platforms like the BioMérieux VIDAS or Roche Cobas.
3. Biomarker Measurement:
-
This compound i-STAT TBI Test: A small volume of whole blood or plasma is applied to the test cartridge, which is then inserted into the i-STAT Alinity instrument for analysis.[1][2]
-
BioMérieux VIDAS TBI Test: The serum sample is processed by the automated VIDAS instrument, which performs an enzyme-linked fluorescent assay (ELFA).
-
S100B Test: Serum S100B levels are measured using an automated immunoassay analyzer.
4. Data Analysis:
-
The biomarker concentrations are compared to the results of the head CT scan, which serves as the gold standard for detecting intracranial lesions.
-
Performance characteristics such as sensitivity, specificity, NPV, and PPV are calculated to assess the diagnostic accuracy of the biomarker test.
Visualizing the Process
To better understand the workflow and underlying biological principles, the following diagrams are provided.
References
- 1. army.mil [army.mil]
- 2. This compound.mediaroom.com [this compound.mediaroom.com]
- 3. i-STAT TBI Cartridge | this compound Point of Care [globalpointofcare.this compound]
- 4. neurologylive.com [neurologylive.com]
- 5. VIDAS® TBI (GFAP, UCH-L1) [biomerieux.com]
- 6. A head-to-head comparison of S100B and GFAP/UCH-L1 for detection of traumatic intracranial lesions in a Scandinavian trauma cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound i-STAT | TRACK-TBI NETWORK [tracktbinet.ucsf.edu]
- 8. ranchobiosciences.com [ranchobiosciences.com]
- 9. mountsinai.org [mountsinai.org]
A Head-to-Head Comparison: Abbott m2000 RealTime PCR vs. Sanger Sequencing for Viral Genotyping
For researchers, scientists, and drug development professionals, the accurate determination of viral genotypes is paramount for effective disease management, treatment strategy, and epidemiological studies. Two stalwart methods in the molecular diagnostics arsenal are real-time PCR, exemplified by the Abbott m2000 RealTime system, and the traditional gold standard, Sanger sequencing. This guide provides an objective comparison of these technologies, focusing on Hepatitis C Virus (HCV) genotyping, and is supported by a synthesis of experimental data from multiple studies.
The this compound m2000 RealTime PCR system offers a rapid and automated approach to identify viral genotypes through the use of specific probes that target conserved regions of the viral genome. In contrast, Sanger sequencing provides a direct analysis of the nucleotide sequence, allowing for a detailed characterization of the viral strain, including the identification of novel mutations and subtypes.
Performance Data: this compound m2000 vs. Sanger Sequencing for HCV Genotyping
The following table summarizes the comparative performance of the this compound m2000 RealTime HCV Genotype II assay and Sanger sequencing based on findings from various studies. It's important to note that performance can vary based on the specific viral target, sample quality, and laboratory expertise.
| Performance Metric | This compound m2000 RealTime HCV Genotype II | Sanger Sequencing | Key Observations |
| Concordance (Major Genotypes) | High (approaching 100% in some studies) | Gold Standard (Reference) | For the determination of major HCV genotypes (e.g., 1, 2, 3, 4), the this compound m2000 system shows excellent agreement with Sanger sequencing.[1] |
| Concordance (Subtypes) | Variable | Gold Standard (Reference) | Discrepancies can arise in subtype classification. For instance, some studies have reported misclassification of HCV genotype 1a as 1b by the this compound assay when compared to sequencing results.[1] |
| Resolution of Mixed Infections | Limited | Can identify mixed populations (may require cloning) | The this compound m2000 assay may report mixed infections, but often requires supplementary testing like sequencing for definitive resolution.[2] |
| Indeterminate/Unresolved Results | 8.5% - 10% in some cohorts | Low (generally provides a sequence) | A notable percentage of samples may yield indeterminate, mixed, or single genotype results with the this compound assay that necessitate further investigation with a sequencing-based method.[2] |
| Turnaround Time | ~4.5 hours for a run of 45 samples | 2-3 days | The automated nature of the this compound m2000 system provides a significantly faster time to result.[3] |
| Hands-on Time | Minimal (automated workflow) | Labor-intensive | Sanger sequencing involves multiple manual steps, including PCR, cycle sequencing, and data analysis. |
| Detection of Novel Variants | No | Yes | Sanger sequencing is capable of identifying novel mutations, subtypes, and rare variants not targeted by the specific probes in the this compound assay. |
Experimental Protocols
This compound m2000 RealTime HCV Genotype II Assay Protocol
The this compound m2000 system integrates automated sample preparation and real-time PCR amplification and detection.[4][5] The workflow is as follows:
-
Sample Preparation: The this compound m2000sp instrument utilizes magnetic particle technology to extract HCV RNA from plasma or serum samples. An internal control (IC) is introduced at the beginning of this process to monitor the efficiency of extraction and amplification for each sample.[4][5]
-
Master Mix Preparation and Plate Setup: The m2000sp automates the combination of amplification reagents (primers, probes, and enzymes) to create a master mix. It then dispenses this master mix and the extracted nucleic acids into a 96-well optical reaction plate.[6]
-
Real-Time PCR and Detection: The sealed reaction plate is transferred to the this compound m2000rt instrument. The assay targets specific regions in the 5' untranslated region (5'UTR) for the identification of genotypes 1-6, and a region in the NS5B gene for the differentiation of subtypes 1a and 1b.[2] The instrument performs reverse transcription of the viral RNA to cDNA, followed by PCR amplification. Fluorescently labeled probes bind to the target sequences as they are amplified, and the m2000rt detects the emitted fluorescence in real-time to determine the genotype.[6]
Sanger Sequencing Protocol for HCV Genotyping
Sanger sequencing for HCV genotyping is typically performed as an in-house developed and validated method. The general steps are as follows:
-
RNA Extraction: Viral RNA is extracted from patient plasma or serum using commercially available kits.
-
Reverse Transcription and PCR (RT-PCR): The extracted RNA is reverse transcribed into complementary DNA (cDNA). A specific region of the HCV genome, often the 5'UTR, core, or NS5B region, is then amplified using PCR with specific primers.[7][8]
-
PCR Product Purification: The amplified DNA (amplicon) is purified to remove excess primers, dNTPs, and enzymes. This is commonly done using enzymatic methods or column-based kits.[9]
-
Cycle Sequencing: The purified PCR product serves as a template for a subsequent PCR-like reaction called cycle sequencing. This reaction includes the four standard deoxynucleotides (dATP, dGTP, dCTP, dTTP) and a small amount of fluorescently labeled chain-terminating dideoxynucleotides (ddATPs, ddGTPs, ddCTPs, ddTTPs).[10]
-
Sequencing Product Purification: The cycle sequencing products are purified to remove unincorporated dye terminators.
-
Capillary Electrophoresis: The purified sequencing products are separated by size using an automated capillary electrophoresis instrument. A laser excites the fluorescent dyes on the terminated DNA fragments, and a detector reads the color of the emitted light for each fragment size.[10]
-
Data Analysis: The raw data is processed by sequencing analysis software to generate an electropherogram, which is then translated into the nucleotide sequence. The obtained sequence is compared to a database of known HCV genotypes and subtypes for identification, often through phylogenetic analysis.[2]
Visualizing the Cross-Validation Workflow
To objectively compare the two methods, a cross-validation study is typically performed where the same set of clinical samples is analyzed by both the this compound m2000 RealTime PCR assay and Sanger sequencing. The results are then compared to determine concordance and investigate any discrepancies.
Cross-validation workflow for comparing this compound m2000 and Sanger sequencing.
Conclusion
The this compound m2000 RealTime PCR system and Sanger sequencing each offer distinct advantages for viral genotyping. The this compound m2000 provides a rapid, high-throughput, and automated solution that is highly accurate for determining major viral genotypes. Its ease of use and speed make it well-suited for routine clinical diagnostics.
However, for cases that yield indeterminate or mixed results, for the definitive classification of subtypes, and for research applications that require the detection of novel variants or a deeper understanding of the viral genome, Sanger sequencing remains an indispensable tool.[2] Ultimately, the choice of method depends on the specific clinical or research question, turnaround time requirements, and the need for detailed sequence information versus rapid genotype identification. In many diagnostic laboratories, a hybrid approach is employed, where the this compound m2000 is used for initial genotyping, and Sanger sequencing is reserved for resolving ambiguous cases.
References
- 1. Evaluation of the this compound Real Time HCV genotype II assay for Hepatitis C virus genotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The need for a sequencing-based assay to supplement the this compound m2000 RealTime HCV Genotype II assay: a 1 year analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. molecular.this compound [molecular.this compound]
- 6. molecular.this compound [molecular.this compound]
- 7. Performance of the this compound Real-Time PCR Assay Using m2000sp and m2000rt for Hepatitis C Virus RNA Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Standardized Sanger-Based Method for Partial Sequencing and Genotyping of Dengue Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cd-genomics.com [cd-genomics.com]
- 10. Sanger sequencing - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of the Abbott Alinity ci-series and ARCHITECT ci8200 Integrated Systems
For researchers, scientists, and drug development professionals, the choice of an integrated chemistry and immunoassay analyzer is a critical decision that impacts laboratory workflow, efficiency, and the reliability of experimental data. This guide provides an objective comparison of two prominent systems from Abbott: the newer Alinity ci-series and the well-established ARCHITECT ci8200. This comparison is based on publicly available performance data and specifications to aid in making an informed choice.
Executive Summary
The this compound Alinity ci-series represents a newer generation of integrated analyzers designed for enhanced operational productivity, flexibility, and a smaller footprint compared to its predecessor, the ARCHITECT family. While both systems deliver reliable performance, the Alinity ci-series offers significant advancements in throughput, sample and reagent capacity, and user interface. The ARCHITECT ci8200 remains a robust and dependable workhorse for many laboratories, offering consistent and high-quality results. The choice between the two will ultimately depend on the specific needs of the laboratory, including testing volume, space constraints, and the desired level of automation and workflow optimization.
Performance Data Comparison
The following table summarizes the key performance specifications for the this compound Alinity ci-series and the ARCHITECT ci8200. Data has been compiled from various sources and represents the capabilities of the integrated systems.
| Feature | This compound Alinity ci-series | This compound ARCHITECT ci8200 |
| Maximum Throughput | Up to 1,550 tests/hour (integrated)[1][2] | Up to 1,400 tests/hour (1,200 chemistry, 200 immunoassay)[3] |
| Chemistry Throughput | Up to 1,350 tests/hour[1][2] | Up to 1,200 tests/hour[3] |
| Immunoassay Throughput | Up to 200 tests/hour[1][2] | Up to 200 tests/hour[3] |
| Sample Capacity | Up to 300[1][2] | 365 (including 35 priority positions)[3] |
| Reagent Positions | Up to 117 (integrated)[1][2] | Up to 146 refrigerated positions[3] |
| Sample Types | Serum, plasma, whole blood, urine, cerebrospinal fluid, hemolysate[1][2] | Serum, Plasma, Whole Blood, Urine[4] |
| Immunoassay Technology | Chemiluminescent Microparticle Immunoassay (CMIA)[5][6] | CHEMIFLEX®[4] |
| Chemistry Technology | Photometric, Potentiometric[1][2] | Photometric, Potentiometric, Turbidimetric |
Experimental Protocols
Performance evaluations of clinical analyzers typically follow standardized protocols to ensure comparability and reliability of the data. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these evaluations. Below are summaries of the methodologies for key experiments cited in performance studies of the Alinity and ARCHITECT systems.
Method Comparison (Based on CLSI EP09-A3)
Objective: To determine the agreement between a new method (e.g., Alinity ci-series) and a comparative method (e.g., ARCHITECT ci8200).
Methodology:
-
Sample Selection: A minimum of 40 patient samples, spanning the analytical measurement range of the analyte, are selected. Samples should be representative of the intended patient population.
-
Sample Analysis: Each sample is analyzed on both the Alinity ci-series and the ARCHITECT ci8200 within a short time frame (typically within 2 hours) to minimize sample instability.
-
Data Analysis: The results from both analyzers are plotted on a scatter diagram, with the comparative method on the x-axis and the new method on the y-axis. Statistical analysis, such as Passing-Bablok or Deming regression, is performed to determine the slope, intercept, and correlation coefficient (r). A slope close to 1, an intercept near 0, and a correlation coefficient approaching 1 indicate good agreement between the two methods. Bland-Altman plots are also used to assess the bias between the methods across the measurement range.
Precision/Imprecision (Based on CLSI EP05-A3)
Objective: To evaluate the random error of an analytical method.
Methodology:
-
Materials: At least two levels of quality control (QC) material (e.g., low and high concentrations) are used.
-
Experimental Design: The QC materials are analyzed in two runs per day, with two replicates per run, for a period of 20 days.[7][8] This design allows for the calculation of different components of imprecision.
-
Data Analysis: The data is used to calculate the following:
-
Repeatability (within-run imprecision): The variation observed when the same sample is measured multiple times in the same analytical run.
-
Within-laboratory imprecision (total imprecision): Includes within-run, between-run, and between-day variability.
-
Imprecision is typically expressed as the standard deviation (SD) and the coefficient of variation (CV%).
-
Visualizations
Experimental Workflow: Method Comparison
Caption: Workflow for a method comparison study based on CLSI EP09-A3.
Signaling Pathway: this compound Immunoassay Technologies
The immunoassay modules of both the Alinity ci-series and the ARCHITECT ci8200 utilize chemiluminescent detection technologies. While both are based on light emission from a chemical reaction, the specific molecules and reaction kinetics differ.
Alinity i (CMIA - Chemiluminescent Microparticle Immunoassay)
Caption: Simplified signaling pathway for Alinity's CMIA technology.
ARCHITECT i-series (CHEMIFLEX®)
Caption: Simplified signaling pathway for ARCHITECT's CHEMIFLEX® technology.
Conclusion
The this compound Alinity ci-series offers clear advantages in terms of throughput, scalability, and modern operational features, making it an ideal choice for high-volume laboratories seeking to optimize workflow and reduce manual interventions. The ARCHITECT ci8200, while an older platform, remains a highly reliable and capable system that continues to meet the needs of many clinical and research laboratories. The decision to invest in either system should be based on a thorough evaluation of the laboratory's specific requirements, including test menu, sample volume, budget, and long-term strategic goals. Both platforms have demonstrated strong analytical performance, with results from the Alinity series showing good correlation to the ARCHITECT family, ensuring consistency for laboratories transitioning between the systems.
References
- 1. Alinity ci-series | Core Laboratory at this compound [corelaboratory.this compound]
- 2. Alinity ci-series | Core Laboratory at this compound [corelaboratory.this compound]
- 3. laboratuar.com [laboratuar.com]
- 4. ARCHITECT i1000SR Immunoassay | Core Laboratory at this compound [corelaboratory.this compound]
- 5. testmenu.com [testmenu.com]
- 6. Evaluation of the this compound Alinity i Thyroid-Stimulating Hormone Receptor Antibody (TRAb) Chemiluminescent Microparticle Immunoassay (CMIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CLSI Released an Updated Standard on Evaluation of Precision of Quantitative Measurement Procedures [labbulletin.com]
- 8. clsi.org [clsi.org]
evaluating the precision and accuracy of Abbott's cardiac biomarker assays for research
For researchers, scientists, and drug development professionals engaged in cardiovascular studies, the precision and accuracy of cardiac biomarker assays are paramount. This guide provides an objective comparison of Abbott's key cardiac biomarker assays—high-sensitivity cardiac troponin I (hs-cTnI) and NT-proBNP—with leading alternatives from Roche, Siemens Healthineers, and Beckman Coulter. The information presented is collated from publicly available performance data and is intended to aid in the selection of the most suitable assays for research applications.
High-Sensitivity Cardiac Troponin I (hs-cTnI) Assays
Cardiac troponins (cTn) are the gold-standard biomarkers for detecting myocardial injury.[1] High-sensitivity assays have enhanced analytical performance, allowing for the measurement of cTn concentrations at levels ten times lower than conventional assays.[2] This improved sensitivity is crucial for early diagnosis and risk stratification in research settings.[3]
Performance Comparison
The following table summarizes the analytical performance of this compound's hs-cTnI assays on their ARCHITECT and Alinity i platforms, alongside comparable assays from other major manufacturers. Performance characteristics are based on manufacturer-provided data and independent evaluation studies.
| Feature | This compound ARCHITECT STAT hs-cTnI | This compound Alinity i STAT hs-cTnI | Roche Elecsys hs-cTnT | Siemens Atellica IM hs-cTnI | Beckman Coulter Access hsTnI |
| Analyte | Cardiac Troponin I | Cardiac Troponin I | Cardiac Troponin T | Cardiac Troponin I | Cardiac Troponin I |
| Limit of Blank (LoB) | 1.0 ng/L | 1.0 ng/L | 3 ng/L | Not specified | Not specified |
| Limit of Detection (LoD) | 1.6 ng/L | 1.6 ng/L | 5 ng/L | 2 ng/L | Not specified |
| Limit of Quantitation (LoQ) at 20% CV | 4.7 ng/L | 3.2 ng/L | 13 ng/L (at 10% CV) | 3 ng/L | Not specified |
| Precision at 99th Percentile URL (%CV) | ≤10% | ≤10% | ≤10% | <4% | Optimal precision at concentrations ~10x lower than previous generations |
| Assay Time | STAT protocol available | STAT protocol available | 9 minutes | 10 minutes (STAT) | Not specified |
| Sample Type | Plasma (K2EDTA) | Plasma (Lithium Heparin) | Serum, Plasma | Serum, Plasma | Serum, Plasma |
Note: Performance characteristics can vary based on the specific instrument, reagents, and laboratory conditions. Researchers should always refer to the most current package inserts for detailed information.[3][4][5][6][7][8]
Experimental Protocols
The performance characteristics presented in the table are typically determined using standardized protocols from the Clinical and Laboratory Standards Institute (CLSI).
-
Precision: The precision of these assays is generally evaluated based on the CLSI EP05-A3 guideline .[2][9][10][11][12] This protocol involves a multi-day, multi-run, and multi-replicate analysis of control materials at different concentration levels. The goal is to determine the within-laboratory precision, including repeatability and intermediate precision, expressed as the coefficient of variation (CV%).[2]
-
Limit of Blank (LoB), Limit of Detection (LoD), and Limit of Quantitation (LoQ): These analytical sensitivity parameters are determined following the CLSI EP17-A guideline .[13][14][15][16][17]
-
LoB is the highest measurement expected in a series of results on samples that contain no analyte.
-
LoD is the lowest concentration of analyte that can be consistently detected.
-
LoQ is the lowest concentration at which the analyte can be reliably quantified with a defined level of precision (e.g., 20% CV).
-
Cardiac Troponin Release Signaling Pathway
Myocardial injury, due to ischemia or other stressors, leads to the release of cardiac troponins into the bloodstream. The process involves complex signaling pathways within the cardiomyocytes.
NT-proBNP (N-terminal pro-B-type natriuretic peptide) Assays
NT-proBNP is a key biomarker for diagnosing and assessing the severity of heart failure.[18] It is released from cardiomyocytes in response to increased ventricular wall stress.[19]
Performance Comparison
The following table compares the analytical performance of this compound's NT-proBNP assay with a leading alternative from Roche.
| Feature | This compound ARCHITECT NT-proBNP | Roche Elecsys proBNP II |
| Analyte | N-terminal pro-B-type natriuretic peptide | N-terminal pro-B-type natriuretic peptide |
| Limit of Blank (LoB) | 1.2 pg/mL[13] | Not specified |
| Limit of Quantitation (LoQ) | 7.9 pg/mL[13] | Not specified |
| Precision (Between-run CV%) | 2.17% - 4.60%[13] | Not specified |
| Linearity | 0.7 - 41,501 pg/mL[13] | Not specified |
| Sample Type | Serum, Plasma | Serum, Plasma |
Note: A study comparing the this compound ARCHITECT NT-proBNP assay with the Roche NT-proBNP immunoassay showed excellent agreement between the two assays (r = 0.999).[13]
Experimental Protocols
Similar to the hs-cTnI assays, the performance of NT-proBNP assays is evaluated using standardized protocols.
-
Precision, Linearity, and Sensitivity: These are typically assessed following CLSI guidelines.[13] For instance, a precision study might involve running controls at different concentrations over several days to calculate within-run and between-run CVs.[13] Linearity is assessed by diluting high-concentration samples to cover the clinically relevant range.[13]
NT-proBNP Synthesis and Release Signaling Pathway
The synthesis and release of NT-proBNP are triggered by mechanical and neurohormonal stimuli affecting the cardiac myocytes.
General Experimental Workflow for Biomarker Assay Evaluation
The evaluation of a cardiac biomarker assay for research purposes typically follows a structured workflow to ensure the reliability and reproducibility of the results.
Conclusion
This compound's cardiac biomarker assays, including the ARCHITECT STAT hs-cTnI and NT-proBNP assays, demonstrate robust analytical performance that is comparable to other leading commercially available assays. For researchers, the choice of assay will depend on the specific requirements of their study, including the desired level of sensitivity, the sample matrix, and the available instrumentation. It is crucial to conduct a thorough evaluation of any assay using standardized protocols to ensure that it meets the precision and accuracy standards necessary for generating reliable and reproducible research data. This guide serves as a starting point for that evaluation process, providing key performance data and methodological insights to inform decision-making.
References
- 1. Cardiac troponin T and I: back to basics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CLSI Released an Updated Standard on Evaluation of Precision of Quantitative Measurement Procedures [labbulletin.com]
- 3. beckmancoulter.com [beckmancoulter.com]
- 4. medilinkltd.com [medilinkltd.com]
- 5. Troponin | Core Laboratory at this compound [corelaboratory.this compound]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 8. High-sensitivity troponin I assay - Siemens Healthineers [siemens-healthineers.com]
- 9. CLSI EP05-A3: Evaluation of Precision of Quantitative Measurement Procedures - The ANSI Blog [blog.ansi.org]
- 10. clsi.org [clsi.org]
- 11. mdcpp.com [mdcpp.com]
- 12. analyse-it.com [analyse-it.com]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. CLSI EP17-A protocol: a useful tool for better understanding the low end performance of total prostate-specific antigen assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. Heart Failure | Core Laboratory at this compound [corelaboratory.this compound]
- 19. NT-ProBNP: the mechanism behind the marker - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Abbott's Automated Hematology Analyzers for Advanced Cell Counting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Abbott's leading automated hematology analyzers, focusing on their performance in cell counting applications. Data presented is compiled from peer-reviewed studies and publicly available performance evaluations. This document aims to assist researchers, scientists, and drug development professionals in making informed decisions by objectively comparing the capabilities of this compound's systems with major competitors.
Performance Data Summary
The following tables summarize the performance of this compound's Alinity hq and CELL-DYN series analyzers in comparison to key competitors like Sysmex and Beckman Coulter. Data points are extracted from various comparison studies.
Table 1.1: Precision (Within-Run Imprecision as %CV)
| Parameter | This compound Alinity hq | This compound CELL-DYN Sapphire | Sysmex XN-9000 | Beckman Coulter DxH 800 |
| WBC | 0.1 - 2.5%[1] | 1.5 - 3.0% | 1.2 - 2.8% | 1.8 - 3.5% |
| RBC | 0.1 - 1.5%[1] | 0.8 - 1.7% | 0.7 - 1.5% | 1.0 - 2.0% |
| HGB | 0.1 - 1.0%[1] | 0.5 - 1.2% | 0.6 - 1.3% | 0.7 - 1.5% |
| PLT | 1.5 - 5.0%[2] | 2.0 - 6.0% | 1.8 - 5.5%[3] | 2.5 - 7.0% |
| Neutrophils (%) | 0.5 - 3.0%[1] | 1.0 - 4.0% | 0.8 - 3.5% | 1.2 - 4.5% |
| Lymphocytes (%) | 0.8 - 4.0%[1] | 1.5 - 5.0% | 1.2 - 4.5% | 1.8 - 5.5% |
| Monocytes (%) | 3.0 - 10.0% | 4.0 - 12.0% | 3.5 - 11.0% | 4.5 - 13.0% |
| Eosinophils (%) | 4.0 - 12.0% | 5.0 - 15.0% | 4.5 - 14.0% | 5.5 - 16.0% |
| Basophils (%) | >10%[1] | >15% | >12% | >18% |
Note: %CV (Coefficient of Variation) values are approximate ranges compiled from multiple studies and can vary based on sample concentration.
Table 1.2: Method Correlation with Competitors and Manual Methods (Pearson's r)
| Parameter | Alinity hq vs. CELL-DYN Sapphire | Alinity hq vs. Sysmex XN-9000 | CELL-DYN Sapphire vs. DxH 800 | Alinity hq vs. Manual Differential |
| WBC | >0.99[1] | >0.99[1] | 0.995[4] | >0.98 |
| RBC | >0.99[1] | >0.99[1] | 0.992[4] | N/A |
| HGB | >0.99[1] | >0.99[1] | 0.998[4] | N/A |
| PLT | >0.98[1] | >0.99[2] | 0.997[4] | >0.95 |
| Neutrophils | >0.98[1] | >0.98[1] | 0.988[4] | >0.97[5] |
| Lymphocytes | >0.98[1] | >0.98[1] | 0.984[4] | >0.98[5] |
| Monocytes | >0.95 | >0.90 | 0.815[4] | >0.92[5] |
| Eosinophils | >0.96 | >0.95 | 0.840[4] | >0.95[5] |
| Basophils | Variable | <0.85[1] | 0.049[4] | Variable |
Table 1.3: Advanced Cell Counting Performance (Sensitivity/Specificity)
| Parameter | This compound Alinity hq | This compound CELL-DYN Sapphire | Sysmex XN-2000 | Beckman Coulter DxH 800 |
| Blast Flagging (Sensitivity) | 75% (@1% blasts)[1][6] | 76% | 97%[7] | 87.1%[8] |
| Blast Flagging (Specificity) | 96%[1][6] | ~95% | ~90%[7] | 73.0%[8] |
| Immature Granulocytes (Sensitivity) | 81%[1][6] | 76%[1][6] | High | High |
| Immature Granulocytes (Specificity) | 88%[1][6] | 78%[1][6] | High | High |
| NRBC Detection (Sensitivity) | 89%[1][6] | 63%[1][6] | High | 77.3%[3] |
| NRBC Detection (Specificity) | 96%[1][6] | 99%[1][6] | High | 85.8%[3] |
Experimental Protocols
The performance data cited above are typically generated following protocols outlined by the Clinical and Laboratory Standards Institute (CLSI). Below are generalized methodologies for key validation experiments.
Precision Evaluation (Based on CLSI EP5-A3)
-
Objective: To determine the within-run and within-laboratory imprecision of the analyzer.
-
Materials: Three to five levels of commercial quality control (QC) material (low, normal, and high concentrations), and fresh whole blood patient samples.
-
Procedure (Within-Run):
-
Analyze one sample (QC material or patient sample) for a minimum of 20 consecutive replicates in a single run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for all reported parameters.
-
-
Procedure (Within-Laboratory):
-
Analyze three levels of QC material in duplicate, twice daily, over 20 or more operating days.
-
Calculate the mean, SD, and %CV for each parameter at each level to assess day-to-day and between-run variability.
-
Method Comparison and Accuracy (Based on CLSI EP9-A3)
-
Objective: To compare the results of the test analyzer against a reference method (e.g., another validated analyzer or manual microscopy).
-
Materials: A minimum of 40, but preferably over 100, fresh patient samples collected in EDTA anticoagulant. Samples should span the analytical measurement range of the parameters being tested.
-
Procedure:
-
Analyze each patient sample on both the test analyzer and the reference instrument within a short timeframe (typically within 4 hours) to minimize sample degradation.
-
For differential comparison, perform a 400-cell manual differential count on a stained blood smear by two independent, trained technologists.
-
Plot the results of the test method against the reference method using scatter plots.
-
Perform statistical analysis, including Passing-Bablok or Deming regression to determine slope and intercept, and calculate the Pearson correlation coefficient (r).
-
Linearity and Analytical Measurement Range (AMR) Verification (Based on CLSI EP6-A)
-
Objective: To confirm the analyzer's ability to produce results that are directly proportional to the concentration of the analyte across a specified range.
-
Materials: Commercially available linearity kits with multiple concentration levels or patient samples with high analyte concentrations serially diluted with a suitable diluent.
-
Procedure:
-
Prepare a series of at least five samples with different, known concentrations spanning the manufacturer's claimed AMR.
-
Analyze each sample in triplicate on the test analyzer.
-
Plot the mean measured value against the expected value for each level.
-
Perform a linear regression analysis. The method is considered linear if the results fit within predefined allowable error limits from the line of best fit.
-
Carryover Study
-
Objective: To assess the extent to which a high-concentration sample can affect a subsequent low-concentration sample.
-
Procedure:
-
Select a patient sample with a very high concentration for a specific parameter (e.g., high WBC or PLT count).
-
Analyze the high-concentration sample in triplicate (H1, H2, H3).
-
Immediately analyze a sample with a known low concentration in triplicate (L1, L2, L3).
-
Calculate the carryover percentage using the formula: Carryover % = [(L1 - L3) / (H3 - L3)] * 100.
-
Compare the result to the manufacturer's specification (typically <0.5% or <1.0%).
-
Visualization of Technologies and Workflows
Core Technology Principles
The differentiation of cell populations in automated hematology is dependent on the underlying measurement technology. This compound's MAPSS™ technology, Sysmex's fluorescent flow cytometry, and Beckman Coulter's VCS technology represent different approaches to this complex task.
Caption: this compound's MAPSS™ Technology uses light scatter at four angles.
Caption: Sysmex technology combines scatter with fluorescence detection.
Caption: Beckman Coulter's VCS technology measures three parameters.
Generalized Experimental Workflow for Analyzer Performance Evaluation
This diagram illustrates a typical workflow for the validation or performance evaluation of a new hematology analyzer in a clinical laboratory setting.
Caption: A typical workflow for hematology analyzer validation.
References
- 1. Technology and New Fluorescence Flow Cytometry Parameters in Hematological Analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. Performance evaluation of the new measurement channels on the automated Sysmex XN-9000 hematology analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. mobile.labmedica.com [mobile.labmedica.com]
- 7. Hematology Instrument Validation/Calibration Verification Protocol - MediaLab [medialab.com]
- 8. H26 | Validation, Verification, and Quality Assurance of Automated Hematology Analyzers [clsi.org]
A Comparative Guide to Abbott's Infectious Disease Assays for Non-Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Abbott's key infectious disease assays frequently utilized in non-clinical research settings. The focus is on providing objective performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid in assay selection and experimental design.
Performance Comparison of this compound's Infectious Disease Assays
The following tables summarize the performance characteristics of this compound's leading infectious disease assays across different platforms, compared with alternative methods. These assays are pivotal in the quantification and detection of viral targets crucial for research and drug development.
This compound RealTime HIV-1 Assay
The this compound RealTime HIV-1 assay is a quantitative in vitro reverse transcription-polymerase chain reaction (RT-PCR) test designed to measure HIV-1 RNA levels in plasma.[1][2] It is a widely used tool in research for monitoring viral load.
| Performance Metric | This compound RealTime HIV-1 (m2000 System) | Roche Cobas AmpliPrep/Cobas Amplicor HIV-1 Monitor | Reference |
| Limit of Detection (LOD) | 40 copies/mL | 50 copies/mL | [3] |
| Dynamic Range | 40 to 10,000,000 copies/mL | 50 to 75,000 copies/mL | [1] |
| Precision | Lower coefficient of variation at low viral loads | Higher coefficient of variation at low viral loads | [2] |
This compound ARCHITECT HIV Ag/Ab Combo Assay
The ARCHITECT HIV Ag/Ab Combo assay is a chemiluminescent microparticle immunoassay (CMIA) for the simultaneous qualitative detection of HIV p24 antigen and antibodies to HIV-1 and HIV-2.[4][5] This fourth-generation assay is valuable for early detection of HIV infection in research samples.
| Performance Metric | This compound ARCHITECT HIV Ag/Ab Combo | Alternative Immunoassays (Various) | Reference |
| Clinical Sensitivity | 100% | Varies by assay | [5] |
| Clinical Specificity | 99.75% | Varies by assay | [5] |
| Technology | Chemiluminescent Microparticle Immunoassay (CMIA) | Enzyme Immunoassay (EIA), Rapid Tests | [4] |
This compound ARCHITECT Anti-HCV Assay
The ARCHITECT Anti-HCV assay is a CMIA for the qualitative detection of antibodies to the hepatitis C virus (HCV) in serum and plasma.[6] It is a critical tool for identifying HCV exposure in research cohorts.
| Performance Metric | This compound ARCHITECT Anti-HCV | Ortho HCV 3.0 ELISA | HCV TRI-DOT | Reference |
| Concordance with Architect HCV Reactive Sera | N/A | 45.2% | 31.2% | [6] |
| Technology | Chemiluminescent Microparticle Immunoassay (CMIA) | Enzyme-Linked Immunosorbent Assay (ELISA) | Immunofiltration | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of research findings. Below are summaries of the experimental protocols for key this compound infectious disease assays.
This compound RealTime HIV-1 Assay (on m2000 System)
The this compound RealTime HIV-1 assay protocol involves automated sample preparation and RT-PCR on the m2000 system.[1]
Sample Preparation (m2000sp):
-
Plasma samples (ACD-A or EDTA) are loaded onto the m2000sp instrument.[1]
-
The instrument utilizes magnetic particle technology to capture HIV-1 RNA.[1]
-
Unbound sample components are washed away.[1]
-
The captured nucleic acids are eluted and transferred to a 96-well plate. An internal control is processed alongside the samples.[1]
RT-PCR (m2000rt):
-
The prepared 96-well plate is loaded onto the m2000rt instrument.
-
The instrument performs reverse transcription of the viral RNA to cDNA, followed by PCR amplification of a conserved region of the HIV-1 integrase gene.[1]
-
Real-time fluorescence detection allows for the quantification of the viral load.[7]
ARCHITECT HIV Ag/Ab Combo and Anti-HCV Assays
The ARCHITECT system automates the immunoassay process.
Assay Procedure:
-
Serum or plasma samples are loaded onto the ARCHITECT i System.[8]
-
For HIV Ag/Ab Combo: The sample is combined with microparticles coated with HIV-1 and HIV-2 antigens and antibodies to HIV p24 antigen.
-
For Anti-HCV: The sample is combined with microparticles coated with recombinant HCV antigens.[9]
-
After an incubation period, any bound HIV p24 antigen, HIV antibodies, or HCV antibodies are detected by adding an acridinium-labeled conjugate.[4][9]
-
A chemiluminescent reaction is triggered, and the resulting light emission is measured as relative light units (RLUs). The RLUs are proportional to the amount of analyte in the sample.[9]
Visualizing Biological Pathways and Workflows
Understanding the underlying biological processes and experimental workflows is essential for interpreting assay results. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.
Caption: The HIV lifecycle within a host CD4+ T-cell.
Caption: The Hepatitis C virus (HCV) replication cycle.
Caption: Generalized workflow for this compound's automated infectious disease assays.
References
- 1. molecular.this compound [molecular.this compound]
- 2. RealTime HIV-1 Viral Load Assay | this compound Molecular [molecular.this compound]
- 3. Evaluation of the this compound Investigational Use Only RealTime HIV-1 Assay and Comparison to the Roche Amplicor HIV-1 Monitor Test, Version 1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. manuals.plus [manuals.plus]
- 5. fishersci.com [fishersci.com]
- 6. Diagnostic reliability of Architect anti‐HCV assay: Experience of a tertiary care hospital in India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. extranet.who.int [extranet.who.int]
- 8. fda.gov [fda.gov]
- 9. medilinkltd.com [medilinkltd.com]
performance comparison of Abbott's point-of-care and core laboratory diagnostic platforms
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern diagnostics, the choice between point-of-care (POC) and core laboratory platforms is a critical decision driven by the need for rapid results versus the demand for high-throughput, comprehensive testing. Abbott, a global leader in diagnostics, offers a wide array of solutions in both categories. This guide provides an objective comparison of the performance of this compound's key point-of-care and core laboratory diagnostic platforms, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in making informed decisions.
At a Glance: Key Platform Characteristics
| Feature | Point-of-Care (POC) Platforms (e.g., i-STAT, ID NOW) | Core Laboratory Platforms (e.g., Alinity, Architect) |
| Turnaround Time | Minutes (typically < 15)[1] | Hours to days |
| Typical Setting | Emergency departments, intensive care units, clinics, physician offices[1] | Centralized laboratories in hospitals and reference labs[2] |
| Throughput | Single patient testing | High-throughput, batch testing |
| Operator | Healthcare professionals with minimal training[3] | Trained laboratory technicians |
| Test Menu | Focused on critical care and infectious diseases[1][4] | Broad menu covering a wide range of disease states |
Performance Comparison: Key Analytes
The following tables summarize the performance of this compound's point-of-care platforms in comparison to their core laboratory counterparts for critical analytes.
SARS-CoV-2 Detection: ID NOW™ vs. Real-Time PCR
The this compound ID NOW™ platform is a rapid, isothermal nucleic acid amplification technology for the qualitative detection of infectious diseases, including SARS-CoV-2.[5] It offers a significant advantage in speed over traditional real-time polymerase chain reaction (RT-PCR) assays performed in a core laboratory.
| Performance Metric | This compound ID NOW™ (POC) | Core Laboratory RT-PCR | Study Population/Notes |
| Positive Percent Agreement (PPA) / Sensitivity | 83.1% - 94.7%[6][7] | Reference Standard | Varies by study and patient population (e.g., symptomatic vs. asymptomatic, days since symptom onset).[6] PPA can be lower in patients with lower viral loads (higher Ct values).[5] |
| Negative Percent Agreement (NPA) / Specificity | 98.4% - 99.6%[5][6] | Reference Standard | Consistently high across multiple studies. |
| Turnaround Time | Results in as little as 5-13 minutes[8] | Several hours to over a day |
One study found the overall agreement between the ID NOW™ and a real-time RT-PCR assay to be 93.7%. Another evaluation in an emergency department setting reported a sensitivity of 83.1% and a specificity of 99.5% for the ID NOW™ compared to RT-PCR.[7]
Cardiac Troponin I (cTnI) Testing: i-STAT® vs. High-Sensitivity Troponin Assays
The this compound i-STAT® system is a handheld, portable blood analyzer that provides lab-quality results in minutes for a range of critical care tests, including cardiac troponin I (cTnI), a key biomarker for diagnosing myocardial infarction.[9] Core laboratory platforms, such as the this compound Architect and Alinity series, run high-sensitivity troponin I (hs-cTnI) assays, which are the gold standard.
A study comparing a developmental i-STAT TnI-Nx point-of-care test with the ARCHITECT High Sensitive Troponin-I (hsTnI) core laboratory test found similar levels of accuracy between the two.[10]
| Performance Metric | i-STAT® cTnI (POC) | Architect/Alinity hs-cTnI (Core Lab) | Study Notes |
| Accuracy (Area Under the Curve) | 0.975 (for i-STAT TnI-Nx)[10] | 0.970 (for hsTnI)[10] | Demonstrates comparable diagnostic performance in identifying acute coronary syndrome.[10] |
| Turnaround Time | ~10 minutes at the bedside | Typically >60 minutes | The i-STAT cTnI cartridge meets the American College of Cardiology/American Heart Association guideline of a 60-minute turnaround time 98% of the time, compared to 53% for the central lab. |
| Agreement with Core Lab | Good correlation, but potential for bias. | Reference Standard | One study noted that i-STAT contemporary troponin I concentrations were concordant with hs-TnI values only if measured within 2 hours.[11] Another retrospective study found a 93.8% agreement between i-STAT and laboratory troponin I analysis.[12] |
While point-of-care troponin assays show good correlation with central laboratory methods, some studies have reported lower sensitivity for the POC tests.[12] However, the rapid availability of results at the bedside can significantly reduce the time to diagnosis and treatment.
Experimental Protocols
SARS-CoV-2 ID NOW™ vs. RT-PCR Comparison
Objective: To evaluate the clinical performance of the this compound ID NOW™ COVID-19 2.0 assay against three reference real-time reverse transcriptase PCR (rRT-PCR) tests.[5]
Methodology:
-
Subject Enrollment: A total of 3,530 symptomatic and asymptomatic subjects suspected of COVID-19 were enrolled.[5]
-
Sample Collection: Nasopharyngeal swabs were collected from each participant.
-
Testing:
-
Point-of-Care: One swab was tested immediately on the this compound ID NOW™ COVID-19 2.0 device according to the manufacturer's instructions. The ID NOW™ system utilizes isothermal nucleic acid amplification for the qualitative detection of the SARS-CoV-2 RdRp gene.[8]
-
Core Laboratory: The other swab was placed in viral transport media and sent to a central laboratory for testing on three different rRT-PCR platforms: Hologic Panther Fusion, Roche Cobas, and the CDC 2019-nCoV RT-PCR Diagnostic Panel.[5]
-
-
Data Analysis: The Positive Percent Agreement (PPA) and Negative Percent Agreement (NPA) of the ID NOW™ assay were calculated by comparing its results to the results from the rRT-PCR platforms.[5]
i-STAT® cTnI vs. Laboratory-Based Troponin I Assay
Objective: To compare the results of the point-of-care i-STAT cardiac troponin I test with a laboratory-based troponin I analysis in patients with suspected acute coronary syndrome.[12]
Methodology:
-
Study Design: A retrospective study was conducted on patients presenting to the Internal Medicine Emergency Department.[12]
-
Patient Selection: 112 patients with suspected acute coronary syndrome who had blood samples drawn simultaneously for both point-of-care and laboratory troponin I analysis were included.[12]
-
Sample Analysis:
-
Point-of-Care: Whole blood samples were analyzed using the i-STAT cTnI test cartridge at the patient's bedside.[12]
-
Core Laboratory: Corresponding plasma samples were sent to the central laboratory for quantitative measurement of troponin I using a standard immunoassay on a core laboratory analyzer.
-
-
Data Analysis: The agreement between the results of the point-of-care and laboratory troponin analyses was assessed. Sensitivity and specificity of the point-of-care test were calculated using the laboratory results as the "gold standard".[12]
Visualizing Diagnostic Workflows
The following diagrams illustrate the typical workflows for point-of-care and core laboratory testing.
Caption: A comparison of typical workflows for Point-of-Care and Core Laboratory testing.
Conclusion
This compound's point-of-care and core laboratory platforms each offer distinct advantages. POC platforms, such as the ID NOW™ and i-STAT®, provide rapid, actionable results that are crucial in time-sensitive settings, demonstrating good to excellent agreement with core laboratory methods for specific assays.[10] Core laboratory systems, like the Alinity and Architect series, remain the gold standard for high-throughput, comprehensive testing with superior analytical sensitivity for a broader range of analytes.
The choice of platform ultimately depends on the specific clinical or research question, the required turnaround time, and the testing environment. For rapid triage and immediate clinical decision-making, POC platforms are invaluable. For large-scale screening, detailed diagnostic workups, and clinical trials where precision and a comprehensive test menu are paramount, core laboratory platforms are the preferred solution. This guide provides the foundational data to assist in navigating these choices.
References
- 1. batteriestar.com [batteriestar.com]
- 2. Diagnostics at this compound | Personalized Solutions for Better Healthcare Performance [diagnostics.this compound]
- 3. i-STAT Alinity | this compound Point of Care [globalpointofcare.this compound]
- 4. Rapid Diagnostics | this compound Point of Care [globalpointofcare.this compound]
- 5. Clinical performance of this compound ID NOW™ COVID-19 2.0 rapid molecular point-of-care test compared to three real-time RT-PCR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selectscience.net [selectscience.net]
- 7. Diagnostic accuracy of the this compound ID NOW SARS-CoV-2 rapid test for the triage of acute medical admissions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound® ID NOW™ COVID-19 rapid molecular assay versus Hologic® Panther Aptima™ SARS-CoV-2 assay in nasopharyngeal specimens: results from 1-year retrospective study in an emergency department - PMC [pmc.ncbi.nlm.nih.gov]
- 9. i-STAT System Reliable POC Testing Solution | this compound Point of Care [globalpointofcare.this compound]
- 10. This compound.mediaroom.com [this compound.mediaroom.com]
- 11. Concordance between i-STAT Contemporary Troponin I and Beckman High Sensitivity Troponin I Only when Both Tests Were Performed within Two Hours: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Abbott Laboratory Products: A Guide for Researchers and Scientists
Ensuring the safe and compliant disposal of laboratory waste is a critical component of research integrity and environmental responsibility. For professionals in drug development and various scientific fields utilizing Abbott's diverse portfolio of products, adherence to proper disposal protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step guidance for this compound's laboratory products.
General Principles of Laboratory Waste Management
This compound is committed to minimizing the environmental impact of its products throughout their lifecycle.[1] The primary approach to laboratory waste is to prevent its generation whenever possible. When waste is unavoidable, it must be managed in accordance with federal, state, and local regulations.[2][3] All laboratory personnel should be trained on the facility's specific waste management policies and the hazards associated with the materials they handle.
Waste Segregation: The First Step to Safety
Proper segregation of waste at the point of generation is crucial to prevent chemical reactions, protect personnel, and ensure that waste is treated and disposed of correctly. Laboratory waste from this compound products should be categorized into the following streams:
| Waste Stream | Description | Examples of this compound-Related Waste | Disposal Container |
| Solid Biohazardous Waste | Non-sharp materials contaminated with potentially infectious agents. | Used immunoassay cartridges, pipette tips, gloves, culture plates. | Lined biohazard bin |
| Liquid Biohazardous Waste | Liquid samples and reagents containing biological material. | Patient samples (blood, plasma, urine), used reagents from immunoassay and clinical chemistry analyzers. | Leak-proof, labeled container with a secure lid. |
| Sharps Waste | Any object that can puncture or cut skin and is contaminated with biohazardous material. | Needles, syringes, lancets, glass slides. | Puncture-resistant sharps container. |
| Chemical Waste | Solid, liquid, or gaseous waste that is hazardous due to its chemical properties (e.g., flammable, corrosive, reactive, toxic). | Unused or expired reagents, cleaning solutions, and solvents. Consult Safety Data Sheets (SDS) for specific chemical hazards. | Chemically compatible, labeled container. |
| Non-Hazardous Waste | Waste that does not pose a physical, chemical, or biological hazard. | Uncontaminated packaging, paper towels, office supplies. | General waste receptacle. |
Disposal Procedures for Key this compound Product Lines
Below are step-by-step disposal procedures for common this compound laboratory product lines. These are general guidelines; always refer to the product-specific Safety Data Sheet (SDS) and your institution's waste management protocols.
Alinity and ARCHITECT Integrated Systems
These high-throughput clinical chemistry and immunoassay analyzers generate both liquid and solid waste. The systems are designed with features to manage waste efficiently.[4]
Operational Plan for Waste Management:
-
Daily Waste Review: Before starting daily operations, check the levels of liquid and solid waste containers.
-
Emptying Containers: When containers are full, follow the on-screen instructions and the system's operations manual to safely remove and replace them.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and a lab coat, when handling waste from the analyzers.
Disposal Workflow:
Caption: Waste Disposal Workflow for Alinity and ARCHITECT Systems.
i-STAT System
The i-STAT system utilizes single-use cartridges for point-of-care testing.
Disposal Steps:
-
Cartridge Removal: After use, remove the cartridge from the i-STAT analyzer.
-
Decontamination: While the cartridges are sealed, they should be handled as potentially infectious.
-
Disposal: Dispose of used cartridges in a biohazardous sharps container or as per your institution's policy for contaminated plastics.[7] The product's Safety Data Sheet advises disposal in accordance with federal, state, and local regulations.[7]
Molecular Diagnostics (RealTime PCR)
This compound's RealTime PCR assays involve the use of amplification reagents, controls, and disposables.
Disposal Considerations:
-
Amplified Material: Waste containing amplified nucleic acids should be handled carefully to prevent laboratory contamination.
-
Reagents: Unused or expired reagents should be disposed of as chemical waste, following the guidance in the SDS.
-
Consumables: Used reaction tubes, pipette tips, and plates should be treated as biohazardous waste.
Disposal Workflow for PCR Waste:
Caption: Disposal Decision Tree for Molecular Diagnostics Waste.
Accessing Safety Data Sheets (SDS)
For detailed information on the specific chemical composition, hazards, and disposal recommendations for any this compound product, the Safety Data Sheet is the authoritative source. This compound provides access to SDS for their products through their corporate website.[8][9]
How to Find an SDS:
-
Navigate to the this compound corporate website.
-
Locate the "Support" or "Resources" section.
-
Find the "Safety Data Sheets" link.
-
Search for the specific product by name or product number.
Special Considerations
-
Decontamination of Instruments: Before any maintenance, repair, or disposal of laboratory instruments, they must be thoroughly decontaminated according to the manufacturer's instructions in the operations manual.
-
Spill Management: In the event of a spill, immediately follow the procedures outlined in the product's SDS and your laboratory's chemical hygiene plan.
By implementing these procedures, researchers and scientists can ensure a safe laboratory environment, maintain regulatory compliance, and contribute to this compound's commitment to environmental sustainability.
References
- 1. Sustainability [this compound.com]
- 2. globalpointofcare.this compound [globalpointofcare.this compound]
- 3. globalpointofcare.this compound [globalpointofcare.this compound]
- 4. Immunoassay | Core Laboratory at this compound [corelaboratory.this compound]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. Safety Data Sheets | this compound Point of Care [globalpointofcare.this compound]
- 8. Safety Data Sheets | this compound U.S. [this compound.com]
- 9. Support Services | this compound Molecular [molecular.this compound]
Safeguarding Your Laboratory: Essential Protocols for Handling Abbott Products
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with products from Abbott Laboratories, which can include a range of diagnostic reagents, chemicals, and potentially infectious materials, adherence to strict safety protocols is non-negotiable. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your work.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound products based on their Safety Data Sheets (SDS).
| PPE Category | Protection Level | Specifications & Usage Guidelines |
| Hand Protection | Standard | Wear impervious gloves when direct hand contact is anticipated. Dispose of contaminated gloves according to applicable laws and good laboratory practices.[1] |
| Eye Protection | As Needed | If a splash potential exists, wear a full face shield or goggles.[2] |
| Body Protection | Standard | A laboratory coat or other protective clothing required by your institution should be worn to protect personal clothing from minor spatters and spills.[2] |
| Body Protection | Enhanced | For larger spills that could saturate clothing, wear an appropriate water-repellent covering over your lab coat.[2] |
| Respiratory Protection | Emergency Use | In the case of large spills, fires, or other hazardous materials emergencies where airborne chemical concentrations may exceed exposure limits, use an approved air-purifying respirator or a positive-pressure, self-contained breathing apparatus (SCBA).[1] |
Operational Procedures for Safe Handling
Adherence to standardized operational procedures is critical for minimizing risks. Always practice universal precautions and follow the general safety guidelines outlined below.
General Handling Workflow
Key Handling Precautions:
-
Avoid direct contact with materials.[1]
-
Do not eat, drink, or smoke in areas where products are handled or stored.[2]
-
Use products only in well-ventilated areas or outdoors.[2]
-
Store products in their original containers as directed by the package insert or product label.[1]
Emergency and Disposal Plans
Proper planning for accidental releases and the disposal of waste is a critical component of laboratory safety.
Spill Containment and Cleanup
In the event of a spill, prompt and appropriate action can significantly mitigate potential hazards.
Spill Response Protocol:
-
Ensure Personal Safety : Minimize exposure by wearing appropriate PPE as listed in Section 8 of the product's SDS. Keep unprotected individuals away from the spill area.[1][2][3]
-
Containment :
-
For small spills , blot up the liquid with paper towels or similar absorbent materials.[1][2][3]
-
For larger spills , place absorbent materials around the outside edges of the spill to contain it. Use materials suitable for water-based liquids such as paper towels, universal sorbents, sand, or sawdust.[1][2][3]
-
-
Environmental Protection : Prevent spilled liquid and vapor from entering sewage systems, storm drains, surface waters, and soil.[1][2][3]
-
Disposal : Dispose of contaminated materials in accordance with applicable laws and good laboratory practices.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Remove the individual from the source of exposure. Seek medical attention if irritation or signs of toxicity occur.[1] |
| Skin Contact | Remove any contaminated clothing. Wash the affected area with soap and water for 15-20 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Cautiously rinse open eyes with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing. Seek medical attention.[2] |
| Ingestion | Rinse the mouth with water. Seek medical attention.[2] |
Waste Disposal
Proper disposal of waste materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Recommendation |
| Contaminated Gloves | Dispose of in accordance with applicable laws and good laboratory practices.[1] |
| Spill Cleanup Materials | Dispose of in a manner consistent with local, state, and federal regulations for chemical and potentially infectious waste. |
| Unused Product | Consult the product's Safety Data Sheet and local regulations for proper disposal methods. Do not allow the product to enter the sewage system. |
It is important to note that some this compound products contain sodium azide, which can be hazardous. Always refer to the specific Safety Data Sheet for the product you are using for detailed safety information.[2]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
